Cerium(IV) ammonium sulfate dihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
CeH20N4O18S4 |
|---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
azane;cerium(4+);hydrogen sulfate;dihydrate |
InChI |
InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 |
InChI Key |
VCNAMBGKEDPVGQ-UHFFFAOYSA-J |
Canonical SMILES |
N.N.N.N.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical formula for Cerium(IV) ammonium sulfate dihydrate
Executive Summary
Cerium(IV) ammonium sulfate dihydrate (CAS 10378-47-9), often abbreviated as Ceric Ammonium Sulfate (CAS), is a robust, single-electron oxidant widely utilized in pharmaceutical quality control and organic synthesis.[1] Unlike permanganate or dichromate, CAS offers a stable Ce(IV) species that is not photosensitive and stable at boiling temperatures, provided sufficient acidity is maintained.
This guide provides a comprehensive technical analysis of CAS, moving beyond basic stoichiometry to explore the ligand-field effects that govern its redox potential, its specific utility in "Cerimetry," and its application in the synthesis of complex pharmaceutical intermediates.
Physicochemical Characterization
The utility of Cerium(IV) ammonium sulfate stems from its high molecular weight and the stability of the sulfato-cerate complex. Unlike Cerium(IV) Ammonium Nitrate (CAN), CAS avoids the introduction of nitrate ions, which can be detrimental in specific oxidative couplings or when nitrate ester byproducts are to be avoided.[1]
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | Ammonium cerium(IV) sulfate dihydrate |
| Chemical Formula | |
| Molecular Weight | 632.55 g/mol |
| CAS Number | 10378-47-9 |
| Oxidation State | Cerium (+4) |
| Appearance | Orange-yellow crystalline powder |
| Solubility | Soluble in water and dilute mineral acids; hydrolyzes in neutral solutions.[2][3] |
| Standard Potential ( | +1.44 V (in 1 M |
Mechanistic Principles: The Redox Potential Shift
The oxidizing power of Ce(IV) is not a fixed constant; it is heavily dependent on the counter-ion and acid concentration. This is a critical variable for researchers designing redox systems.
The Sulfato-Complex Effect
In sulfuric acid, the Ce(IV) ion does not exist as a simple hydrated cation
-
Perchloric Acid (
): Ce(IV) exists as hydrated species; . -
Sulfuric Acid (
): Sulfate ligands stabilize the Ce(IV) state more than the Ce(III) state, lowering the free energy of the oxidized form. This reduces the redox potential to approximately +1.44 V .
Implication for Drug Development: While less potent than in perchloric acid, the potential in sulfuric acid is sufficient for most quantitative oxidations (e.g., Fe(II) to Fe(III)) while avoiding the explosive hazards of perchlorates and the instability of nitrates.
Mechanism of Action (Single Electron Transfer)
The oxidation mechanism typically proceeds via a Single Electron Transfer (SET) pathway, often involving a radical cation intermediate.
Figure 1: General Single Electron Transfer (SET) mechanism for Cerium(IV) oxidations. The formation of a precursor complex facilitates the electron transfer.
Analytical Applications: High-Precision Cerimetry
In pharmaceutical QC, Cerimetry is preferred over Permanganometry because the titrant is stable indefinitely and does not oxidize chloride ions (allowing titrations in HCl media).
Standardization Protocol
Objective: Determine the exact normality of a ~0.1 N Cerium(IV) Ammonium Sulfate solution.
Primary Standard: Arsenic Trioxide (
Reagents Required:
-
Cerium(IV) Ammonium Sulfate: ~64 g dissolved in 500 mL water + 30 mL conc.
, diluted to 1 L. -
Arsenic Trioxide (
): Analytical grade, dried at 105°C. -
Sodium Hydroxide (NaOH): 2 M solution (for dissolving
). -
Sulfuric Acid (
): dilute (~2.5 M). -
Osmium Tetroxide (
): 0.25% solution in 0.1 M . -
Ferroin Indicator: 1,10-phenanthroline ferrous sulfate.
Step-by-Step Methodology:
-
Preparation of Standard: Weigh accurately ~0.20 g of dried
into a 500 mL Erlenmeyer flask. -
Dissolution: Add 10 mL of 2 M NaOH and warm gently until completely dissolved.
-
Acidification: Cool the solution and add 100 mL of distilled water followed by 25 mL of dilute
.-
Checkpoint: Ensure the solution is acidic. The solution must be cool to prevent loss of volatile arsenic species, though Arsenic(III) is relatively stable.
-
-
Catalysis: Add 3 drops of
solution. -
Indicator: Add 2 drops of Ferroin indicator. The solution will turn Orange-Red .
-
Titration: Titrate with the Cerium(IV) Ammonium Sulfate solution.
-
Endpoint: The color transitions from Orange-Red
Very Pale Blue (Ferriin form). The transition is sharp and reversible.
-
Calculation:
(Equivalent weight of
Figure 2: Workflow for the standardization of Ceric Ammonium Sulfate using Arsenic Trioxide.
Synthetic Utility in Drug Development
In organic synthesis, CAS is utilized for specific oxidative transformations where chemoselectivity is paramount.
Quinone Synthesis
Quinone moieties are common in cytotoxic drugs (e.g., Doxorubicin analogs). CAS efficiently oxidizes hydroquinones and catechols to their corresponding quinones.
-
Advantage: The reaction can be conducted in mixed aqueous-organic solvents (e.g., Acetonitrile/Water), allowing for the solubilization of hydrophobic substrates.
Oxidative Deprotection
While Cerium(IV) Ammonium Nitrate (CAN) is the standard for removing p-methoxybenzyl (PMB) protecting groups, CAS can be used when the substrate is sensitive to the nitrate radical or when a milder pH profile (controlled by
Handling, Stability, and Safety
Hydrolysis Prevention
Cerium(IV) salts hydrolyze readily in neutral or basic solutions to form insoluble Cerium(IV) hydroxide/oxide precipitate.
-
Rule: Always dissolve CAS in dilute sulfuric acid (at least 0.5 M) before adding water.
-
Storage: Solutions in dilute sulfuric acid are stable for months. They are not photosensitive, unlike permanganate.
Safety Profile
-
Hazards: Strong Oxidizer. Causes skin irritation and serious eye irritation.
-
Incompatibility: Violent reaction with strong reducing agents.
-
Disposal: Cerium is a lanthanide; waste should be segregated from heavy metals but treated according to specific local regulations for rare earths.
References
-
PubChem. this compound. National Library of Medicine. Available at: [Link]
- Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis. 5th Edition. Longman Scientific & Technical. (Standard reference for Cerimetry protocols).
-
Nair, V., & Deepthi, A. Cerium(IV) Sulfate. Encyclopedia of Reagents for Organic Synthesis. Wiley Online Library. Available at: [Link]
-
American Chemical Society. Reagent Chemicals: Specifications and Procedures. (Defines ACS Grade standards for Ceric Ammonium Sulfate).[5][7]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | CeH20N4O18S4 | CID 71308344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 4. noblesciencepress.org [noblesciencepress.org]
- 5. CAS 10378-47-9: Ammonium cerium sulfate ((NH4)4Ce(SO4)4) d… [cymitquimica.com]
- 6. scribd.com [scribd.com]
- 7. merckmillipore.com [merckmillipore.com]
Cerium(IV) ammonium sulfate dihydrate physical and chemical properties
Topic: Cerium(IV) Ammonium Sulfate Dihydrate: Physicochemical Properties & Applications in Drug Development Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Analytical Scientists
Executive Summary
This compound (CAS: 10378-47-9), often abbreviated as CAS or Ceric Ammonium Sulfate, represents a cornerstone oxidant in quantitative analysis and organic synthesis.[1][2] Unlike its nitrate counterpart (CAN), CAS offers superior stability in sulfuric acid solutions and a distinct redox potential profile (
Physicochemical Characterization
Fundamental Constants
The compound exists as an orange-red crystalline solid.[2] It is a double salt, chemically distinct from simple ceric sulfate due to the stabilizing effect of the ammonium ions on the crystal lattice.
| Property | Value / Description |
| IUPAC Name | Ammonium cerium(IV) sulfate dihydrate |
| Formula | |
| Molar Mass | 632.55 g/mol |
| Appearance | Orange-red monoclinic crystals |
| Density | |
| Melting Point | Decomposes at 130°C (Loss of water/ammonia) |
| Solubility (Water) | Soluble; hydrolyzes to form acidic solutions |
| Solubility (Ethanol) | Insoluble (Critical for purification/precipitation) |
| Stability | Stable in air; photosensitive over prolonged exposure |
Crystal Structure & Coordination
X-ray crystallography reveals that the Ce(IV) center is not a simple cation but part of a complex anionic coordination sphere. The cerium atom is typically 9-coordinated by oxygen atoms from the sulfate groups, forming a distorted tricapped trigonal prismatic geometry .[3] In the solid state, the structure is often described as containing
Chemical Reactivity & Thermodynamics
Redox Potential & Speciation
The oxidative power of CAS is heavily dependent on the supporting electrolyte. In sulfuric acid, the formal potential is approximately +1.44 V , significantly lower than in perchloric acid (+1.70 V). This shift is attributed to the strong complexation of Ce(IV) by sulfate ions, forming stable sulfato-complexes.
Recent EXAFS and DFT studies suggest that in 1 M
Mechanistic Pathway of Oxidation
The oxidation of organic substrates (e.g., alcohols to aldehydes) generally proceeds via a Ligand-to-Metal Charge Transfer (LMCT) mechanism or a radical pathway (Hydrogen Atom Transfer - HAT), depending on the substrate.
Figure 1: Simplified mechanism for the oxidation of an alcohol by Cerium(IV). The reaction initiates with the formation of a coordination complex followed by electron transfer.
Applications in Drug Development
Organic Synthesis (Intermediates)
While Cerium Ammonium Nitrate (CAN) is more soluble in organic solvents, CAS is preferred when sulfate compatibility is required or when avoiding nitrate byproducts (which can be explosive or interfering) is necessary.
-
Selective Oxidation: Used to oxidize benzylic alcohols to benzaldehydes without over-oxidation to carboxylic acids under controlled conditions.
-
Quinazolinone Synthesis: CAS acts as an efficient, reusable heterogeneous catalyst for the one-pot synthesis of dihydroquinazolinones, a scaffold found in various bioactive alkaloids and diuretics [3].
Analytical Chemistry (Cerimetry)
In pharmaceutical quality control (QC), CAS is the standard titrant for determining the purity of reducing drugs (e.g., ferrous fumarate, paracetamol precursors).
-
Advantages over Permanganate:
-
Solutions are stable indefinitely at boiling temperatures.
-
Reaction is strictly single-electron (
), avoiding intermediate valency complications (unlike ). -
Can be used in the presence of high chloride concentrations (unlike permanganate which oxidizes
).
-
Experimental Protocols
Preparation and Standardization of 0.1 N Ceric Ammonium Sulfate
Objective: Prepare a stable 0.1 N volumetric solution and standardize it against Primary Standard Arsenic Trioxide (
Reagents:
-
This compound (Reagent Grade)
-
Sulfuric Acid (
), concentrated -
Arsenic Trioxide (
), Primary Standard -
Osmium Tetroxide (
) solution (Catalyst) -
Ferroin Indicator (1,10-phenanthroline ferrous sulfate)
Methodology:
-
Preparation:
-
Dissolve ~64 g of CAS in 500 mL of 2 N
. -
Heat gently to ensure complete dissolution (prevent hydrolysis causing turbidity).
-
Dilute to 1000 mL with distilled water. Allow to stand for 24 hours; filter if precipitate forms.
-
-
Standardization (The "Gold Standard"):
-
Accurately weigh ~0.20 g of dried
into a flask. -
Dissolve in 10 mL of 20% NaOH (warm if needed), then acidify with 25 mL of 2 N
. -
Add 2 drops of
catalyst (Critical: Reaction is slow without it). -
Add 2 drops of Ferroin indicator.
-
Titrate with CAS solution.
-
Endpoint: Sharp color change from Orange-Red to Pale Blue .
-
Figure 2: Workflow for the standardization of Ceric Ammonium Sulfate using Arsenic Trioxide.
Safety & Stability (MSDS Summary)
Hazard Classification:
-
Oxidizing Solid (Category 2): May intensify fire.[2] Keep away from combustibles (paper, oil, clothing).[2]
-
Skin/Eye Corrosion (Category 1B): Causes severe skin burns and eye damage. The acidic nature (upon hydrolysis) and strong oxidizing potential make it corrosive.
Handling Precautions:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Incompatibilities: Strong reducing agents, powdered metals, organic materials.
-
Storage: Store in a cool, dry place. Unlike many oxidants, it is not highly hygroscopic, but containers should be sealed to prevent contamination.
References
-
Shan, Y. & Huang, S.D. (1998).[3] Structure of Ammonium Cerium(IV) Sulfate Dihydrate. Acta Crystallographica Section C.
-
Marshall, S. et al. (2022). Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid. Deep Blue Repositories / University of Michigan.
-
Davoodnia, A. et al. (2014).[4] Cerium (IV) sulfate: A highly efficient reusable heterogeneous catalyst for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[4] Chinese Journal of Catalysis.
-
PubChem. (2025).[5][6] this compound (CID 71308344).[5] National Library of Medicine.
Sources
- 1. CAS 10378-47-9: Ammonium cerium sulfate ((NH4)4Ce(SO4)4) d… [cymitquimica.com]
- 2. Ammonium cerium (IV) sulfate dihydrate - SYNTHETIKA [synthetikaeu.com]
- 3. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CeH20N4O18S4 | CID 71308344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | CeH20N4O18S4 | CID 16211593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Molecular Weight & Standardization of Cerium(IV) Ammonium Sulfate Dihydrate
Executive Summary
Cerium(IV) Ammonium Sulfate Dihydrate (CAS: 10378-47-9) is a primary oxidimetric standard with a molecular weight of 632.55 g/mol .[1][2][3]
Known as Ceric Ammonium Sulfate (CAS), this compound is critical in pharmaceutical quality control and organic synthesis due to its high oxidation potential (+1.44 V) and stability in acidic solutions. Unlike permanganate, it does not require boiling or filtration before use, and its reaction intermediates are stable, making it indispensable for the precise determination of reducing agents in drug development workflows.
Structural & Physical Chemistry
Molecular Composition
The precise molecular weight is derived from the formula (NH₄)₄Ce(SO₄)₄[4] · 2H₂O . Accuracy in this metric is the foundation of all subsequent stoichiometric calculations in volumetric analysis.
Table 1: Atomic Mass Contribution Breakdown
| Component | Element | Qty | Atomic Wt ( g/mol ) | Subtotal ( g/mol ) |
| Cation | Nitrogen (N) | 4 | 14.007 | 56.028 |
| Hydrogen (H) | 16 | 1.008 | 16.128 | |
| Central Ion | Cerium (Ce) | 1 | 140.116 | 140.116 |
| Anion | Sulfur (S) | 4 | 32.06 | 128.24 |
| Oxygen (O) | 16 | 15.999 | 255.984 | |
| Hydrate | Water (H₂O) | 2 | 18.015 | 36.03 |
| TOTAL | 632.55 |
The Criticality of the Dihydrate State
The "dihydrate" designation is not merely nomenclature; it is a stability parameter.
-
Efflorescence: At temperatures >60°C in dry air, the compound loses water molecules, shifting the molecular weight toward the anhydrous form (~596.52 g/mol ).
-
Stoichiometric Impact: Using efflorescent crystals without re-standardization will result in a concentration error , leading to false potency values in API (Active Pharmaceutical Ingredient) assays.
Standardization Protocol: A Self-Validating System
To ensure data integrity in drug development, one cannot rely solely on the gravimetric preparation of CAS solutions. The solution must be standardized against a primary standard.[5][6][7] The industry-accepted benchmark is Sodium Oxalate (Na₂C₂O₄) .
The Chemical Mechanism
The standardization relies on the oxidation of oxalate to carbon dioxide in an acidic medium.
Reagents & Conditions
-
Primary Standard: Sodium Oxalate (dried at 105°C for 2 hours).
-
Acid Medium: Sulfuric Acid (H₂SO₄) is preferred over HCl to prevent the oxidation of chloride ions to chlorine gas.
-
Catalyst/Temperature: The reaction is slow at room temperature. Heating to 75°C–85°C is mandatory to overcome the activation energy barrier.
-
Indicator: Ferroin (1,10-phenanthroline ferrous sulfate).
-
Start Color: Orange-Red.[5]
-
End Point: Pale Blue (sharp transition).
-
Workflow Diagram
The following diagram illustrates the decision logic required to validate the titer of the Cerium(IV) solution.
Caption: Figure 1. Logic flow for the standardization of Cerium(IV) Ammonium Sulfate using Sodium Oxalate.
Applications in Drug Development[10]
Cerium(IV) Ammonium Sulfate is superior to permanganate for analyzing drugs with reducing functional groups because it is less sensitive to organic impurities that might trigger side reactions.
Case Study: Lansoprazole Analysis
In the quality control of proton pump inhibitors like Lansoprazole, CAS is used to oxidize the sulfide linkage. This method often employs a "back-titration" or spectrophotometric technique using dyes (e.g., Methyl Orange) which are bleached by excess Ce(IV).
The Redox Signaling Pathway
Understanding the electron transfer is vital for designing new assays. The Ce(IV) species acts as a single-electron acceptor.
Caption: Figure 2. Single-electron transfer mechanism utilized in Ce(IV) based pharmaceutical assays.
Troubleshooting & Stability
Storage Integrity
-
Hygroscopicity: Moderate.
-
Photosensitivity: Solutions of Ce(IV) are relatively stable to light, unlike silver nitrate, but long-term storage should still be in amber bottles to prevent photochemical reduction over months.
-
Shelf Life: Solid state is stable for years if kept dry. Solutions (0.1 N) in dilute sulfuric acid are stable for several months.
Common Failure Modes
-
Turbidity: If the solution becomes cloudy, basic salts are precipitating.
-
Fix: Increase acidity. The solution requires significant H₂SO₄ (usually >0.5 N) to prevent hydrolysis.
-
-
Sluggish End Point:
-
Cause: Temperature dropped below 70°C during titration.
-
Fix: Reheat the analyte flask. The reaction with oxalate is temperature-dependent.
-
References
-
Basavaiah, K., et al. (2007).[8][9] Use of ceric ammonium sulphate and two dyes, methyl orange and indigo carmine, in the determination of lansoprazole in pharmaceuticals.[8][9] Acta Pharmaceutica.[9] [Link]
-
National Institute of Standards and Technology (NIST). Standard Reference Material 40h - Sodium Oxalate. [Link]
Sources
- 1. Ammonium cerium(IV) sulfate dihydrate | CAS 10378-47-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 10378-47-9 CAS MSDS (Ammonium cerium(IV) sulfate dihydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. noblesciencepress.org [noblesciencepress.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. scribd.com [scribd.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. semanticscholar.org [semanticscholar.org]
Technical Guide: Solubility and Stability Profile of Cerium(IV) Ammonium Sulfate Dihydrate
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject:
Executive Summary
Cerium(IV) ammonium sulfate dihydrate (CAS 10378-47-9), often abbreviated as CAS or Ce(IV)AS, is a robust primary standard and single-electron oxidant widely utilized in redox titrimetry and organic synthesis.[1] Unlike other cerium(IV) salts, such as ceric ammonium nitrate (CAN), CAS offers superior stability in sulfuric acid solutions and avoids the complications associated with nitrate ligands.
However, its utility is strictly governed by its solubility profile. While highly soluble in acidified aqueous media, it exhibits poor solubility in organic solvents and undergoes rapid hydrolysis in neutral water. This guide provides a definitive technical analysis of its solubility, stability mechanisms, and preparation protocols.
Physicochemical Profile
| Property | Data |
| Chemical Name | Ammonium cerium(IV) sulfate dihydrate |
| Formula | (NH₄)₄Ce(SO₄)₄[1][2][3][4][5][6][7][8] · 2H₂O |
| Molecular Weight | 632.55 g/mol |
| Appearance | Orange-yellow crystalline powder |
| Oxidation State | Cerium (+4) |
| Standard Reduction Potential | +1.44 V (in 1 M H₂SO₄) |
| CAS Number | 10378-47-9 |
Aqueous Solubility & Hydrolysis Mechanics
The Critical Role of Acidity
Cerium(IV) ammonium sulfate is soluble in water (approx. 100 g/L at 20°C in acidic media), but this solubility is conditional. In neutral water, the highly charged Ce⁴⁺ cation functions as a strong Lewis acid, polarizing water molecules in its hydration shell to release protons. This leads to the formation of insoluble basic salts or hydrated ceric oxide (CeO₂·nH₂O), manifesting as a yellow precipitate.
Mechanism of Hydrolysis: To maintain a stable solution, the hydrolysis equilibrium must be suppressed by a high concentration of hydronium ions (H⁺), typically supplied by sulfuric acid (H₂SO₄).
Figure 1: Hydrolysis pathway of Ce(IV) in water. Without acid suppression (Green), the equilibrium shifts right, leading to irreversible precipitation.
Quantitative Solubility Data
-
Acidic Aqueous Solution (1 N H₂SO₄): High solubility (>60 g/L). Stable for months if stored away from light.
-
Neutral Water: Soluble initially, but rapidly becomes turbid due to hydrolysis.
-
pH Limit: Solutions should be maintained at pH < 1.0 to ensure thermodynamic stability of the Ce⁴⁺ species.
Organic Solvent Compatibility
Researchers must exercise extreme caution when introducing CAS to organic solvents. As a strong oxidant, CAS is incompatible with many oxidizable organic compounds.
| Solvent | Solubility | Stability/Reactivity Notes |
| Ethanol | Insoluble | Practically insoluble. Potential for slow oxidation of ethanol to acetaldehyde/acetic acid upon prolonged contact or heating. |
| Acetone | Insoluble | Poor solubility. Generally stable, but CAS is not an effective oxidant in pure acetone due to lack of solubility. |
| Acetonitrile | Sparingly Soluble | Soluble in dilute H₂SO₄-MeCN mixtures. Often used as a co-solvent system for organic oxidations. |
| DMSO | Reactive | DANGER: DMSO is a reducing solvent. While CAS may appear to dissolve, it can oxidize DMSO to dimethyl sulfone, generating heat. Avoid storing CAS in DMSO. |
| Glacial Acetic Acid | Insoluble | Insoluble in pure acid; requires water/sulfuric acid presence. |
Experimental Protocol: Preparation of 0.1 N Standard Solution
This protocol ensures a stable, standardized solution suitable for analytical titrations.
Reagents Required:
-
This compound (Analytical Grade)
-
Sulfuric Acid (Concentrated, 98%)
-
Distilled/Deionized Water
Workflow:
Figure 2: Step-by-step preparation of 0.1 N Ceric Ammonium Sulfate solution.
Detailed Procedure:
-
Weighing: Accurately weigh 64–66 g of this compound.
-
Acid Preparation: In a 1 L beaker, carefully add 30 mL of concentrated sulfuric acid to 500 mL of distilled water . Note: Always add acid to water.
-
Dissolution: Add the weighed solid to the hot acid solution. Stir gently. If dissolution is slow, apply mild heat, but do not boil. The solution should turn a clear, bright orange-yellow.
-
Dilution: Allow the solution to cool to room temperature. Transfer to a 1000 mL volumetric flask and dilute to the mark with distilled water.
-
Clarification: If the solution appears cloudy (indicating partial hydrolysis or impurities), filter it through a fine sintered glass crucible or filter paper before standardization.
-
Standardization: Standardize against Arsenic Trioxide (As₂O₃) or Sodium Oxalate (Na₂C₂O₄) using Ferroin indicator.
Troubleshooting & Best Practices
-
Precipitation: If a yellow precipitate forms during storage, the acidity is likely too low. Add small amounts of concentrated H₂SO₄ to redissolve.
-
Photosensitivity: Ce(IV) solutions are light-sensitive. Store in amber glass bottles to prevent photochemical reduction to Ce(III).
-
Heating: Do not boil the solution for extended periods, as this can induce thermal decomposition or loss of titer.
-
Cleaning: Spills should be neutralized with a weak reducing agent (e.g., sodium thiosulfate) before disposal, as dried residues are strong oxidizers.
References
-
Pharmaguideline . (2010). Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate. Retrieved from [Link]
-
National Institutes of Health (PubChem) . (2025). Ammonium cerium sulfate dihydrate - Compound Summary. Retrieved from [Link]
-
Scharlab . (2025).[2] Ammonium cerium(IV) sulfate dihydrate, EssentQ® Specifications. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | CeH20N4O18S4 | CID 16211593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 10378-47-9: Ammonium cerium sulfate ((NH4)4Ce(SO4)4) d… [cymitquimica.com]
- 4. Ammonium cerium(IV) sulfate dihydrate, EssentQ® - Scharlab [scharlab.com]
- 5. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 6. 10378-47-9 CAS MSDS (Ammonium cerium(IV) sulfate dihydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Ammonium cerium (IV) sulfate dihydrate - SYNTHETIKA [synthetikaeu.com]
- 8. Ammonium cerium(IV) sulfate dihydrate | 10378-47-9 [chemicalbook.com]
Ammonium Cerium(IV) Sulfate Dihydrate: The Oxidative Standard in Pharmaceutical Analysis and Synthesis
[1][2]
Executive Summary
Ammonium Cerium(IV) Sulfate Dihydrate (CAS 10378-47-9), commonly referred to as Ceric Ammonium Sulfate (CAS) , is a high-purity inorganic salt that serves as a cornerstone reagent in pharmaceutical research and quality control.[1] Unlike its nitrate counterpart (Ceric Ammonium Nitrate, CAN), which is favored for organic solubility, CAS is the industry standard for aqueous redox titrimetry and chromatographic visualization .
This technical guide dissects the utility of CAS 10378-47-9 in drug development, focusing on its role as a primary oxidant in pharmacopeial assays (USP/EP) and its critical function in Thin Layer Chromatography (TLC) as part of "Hanessian’s Stain."
Part 1: Chemical Profile & Physicochemical Properties[3][4]
CAS 10378-47-9 is characterized by its stability in acidic solution and its powerful, yet controlled, single-electron oxidation potential.
Table 1: Physicochemical Specifications
| Property | Data |
| IUPAC Name | Ammonium cerium(4+) sulfate dihydrate |
| Common Name | Ceric Ammonium Sulfate (CAS) |
| CAS Number | 10378-47-9 |
| Molecular Formula | (NH₄)₄Ce(SO₄)₄[2][3][4][5][6][7][8] · 2H₂O |
| Molecular Weight | 632.55 g/mol |
| Appearance | Orange-yellow crystalline powder |
| Solubility | Soluble in water and dilute acids; practically insoluble in organic solvents (ethanol, acetone) |
| Oxidation State | Cerium (IV) [Ce⁴⁺] |
| Redox Potential | ~1.44 V (in 1 M H₂SO₄) |
Part 2: Mechanism of Action (The Ce⁴⁺/Ce³⁺ Redox Couple)
The utility of Ceric Ammonium Sulfate stems from the Single Electron Transfer (SET) mechanism. Unlike permanganate or dichromate, which involve complex multi-electron transfers and intermediate species, the reduction of Cerium(IV) to Cerium(III) is a clean, one-electron process.
The SET Pathway
-
Initiation: The Ce⁴⁺ ion acts as an electrophilic oxidant, abstracting a single electron from the substrate (e.g., a hydroxyl group or an amine).
-
Radical Formation: This generates a radical cation on the substrate.
-
Product Formation: The radical intermediate undergoes further transformation (deprotonation, cleavage) to form the oxidized product, while Ce⁴⁺ is reduced to the colorless Ce³⁺.
Visualization of the Redox Cycle
The following diagram illustrates the fundamental electron transfer driving both analytical titrations and TLC staining.
Figure 1: The Single Electron Transfer (SET) mechanism of Cerium(IV) oxidation.
Part 3: Analytical Applications in Drug Quality Control
In pharmaceutical QC, CAS is a primary standard for cerimetry (redox titration). It is preferred over permanganate because:
-
It is stable over long periods in acidic solution.
-
It does not require boiling during standardization.
-
The color change (yellow to colorless) is distinct, though often enhanced by Ferroin indicator .
Protocol 1: Standardization of 0.1 N Ceric Ammonium Sulfate
This protocol is essential for validating the concentration of CAS before using it to assay drugs like Hydroquinone , Tocopherol (Vitamin E) , or Ascorbic Acid .
Reagents:
-
Arsenic Trioxide (
) - Primary Standard. -
Sodium Hydroxide (NaOH).
-
Sulfuric Acid (
).[6] -
Osmium Tetroxide (
) - Catalyst. -
Ferroin Indicator.
Workflow:
-
Preparation: Dissolve ~64-66g of CAS in a mixture of 30mL
and 500mL water. Dilute to 1L. -
Standard Weighing: Weigh accurately ~0.2g of dried
into a flask. -
Dissolution: Dissolve
in 25mL of 8% NaOH (warming helps). -
Acidification: Add 100mL water and 30mL dilute
. -
Catalysis: Add 2 drops of Osmium Tetroxide solution (critical for reaction kinetics).
-
Titration: Add Ferroin indicator. Titrate with CAS solution until the color shifts from Pink to Pale Blue .[9]
Figure 2: Step-by-step workflow for the standardization of Ceric Ammonium Sulfate using Arsenic Trioxide.
Part 4: Thin Layer Chromatography (TLC) Visualization
In drug discovery, researchers frequently use Hanessian’s Stain (Ceric Ammonium Molybdate - CAM), a sensitive "dip" stain for visualizing compounds that are not UV-active. It is particularly effective for carbohydrates, polyols, and glycosides.
Protocol 2: Preparation of Hanessian’s Stain (CAM)
This stain utilizes the oxidizing power of CAS 10378-47-9 combined with ammonium molybdate to produce dark blue/brown spots on a light background upon heating.
Ingredients:
-
Ceric Ammonium Sulfate: 5.0 g[5]
-
Ammonium Molybdate: 25.0 g[5]
-
Concentrated Sulfuric Acid: 50 mL
-
Distilled Water: 450 mL
Method:
-
Dissolve the Ceric Ammonium Sulfate and Ammonium Molybdate in the water.[6]
-
Slowly and carefully add the sulfuric acid (exothermic reaction).[10]
-
Store in a glass jar wrapped in aluminum foil (light sensitive).
Usage:
-
Dip the developed TLC plate into the stain.[11]
-
Wipe the back of the plate.
-
Heat with a heat gun or on a hot plate at ~150°C.
-
Result: Oxidizable compounds appear as dark blue spots; the background remains light blue/white.
Part 5: Hazards and Safety (GHS Compliance)
Handling CAS 10378-47-9 requires strict adherence to safety protocols due to its oxidizing nature and acidity when in solution.
Table 2: GHS Hazard Classification
| Hazard Code | Description | Safety Precaution |
| H272 | May intensify fire; oxidizer.[12] | Keep away from heat, sparks, and organic materials (paper, solvents).[12] |
| H314 / H315 | Causes skin irritation / severe burns. | Wear nitrile gloves and lab coat. Wash immediately if splashed. |
| H319 | Causes serious eye irritation. | Use chemical safety goggles. |
| H335 | May cause respiratory irritation. | Handle powder in a fume hood to avoid dust inhalation. |
Storage: Store in a cool, dry place away from incompatible materials (strong reducing agents, powdered metals).
References
-
Fisher Scientific. Ammonium cerium(IV) sulfate dihydrate Safety Data Sheet. Retrieved from
-
Pharmaguideline. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate. Retrieved from
-
The Sarpong Group. Appendix 3: Recipes For TLC Stains. Retrieved from
-
Reach Devices. TLC Stains: Recipes and Chemistry. Retrieved from
-
Sigma-Aldrich. Ammonium cerium(IV) sulfate dihydrate Product Specification. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS RN 10378-47-9 | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 5. Magic Formulas [chem.rochester.edu]
- 6. sarponggroup.com [sarponggroup.com]
- 7. chemiis.com [chemiis.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. TLC stains [reachdevices.com]
- 12. Ammonium cerium (IV) sulfate dihydrate - SYNTHETIKA [synthetikaeu.com]
stability and storage conditions for ceric ammonium sulfate dihydrate
CAS: 10378-47-9 | Formula:
Executive Summary
Ceric Ammonium Sulfate (CAS) Dihydrate is a potent oxidimetric standard widely utilized in pharmaceutical quality control and organic synthesis.[1] Its utility relies entirely on the maintenance of the Cerium(IV) oxidation state. While the solid dihydrate is kinetically stable under controlled conditions, it is thermodynamically susceptible to hydrolytic precipitation , photochemical reduction , and contamination-induced redox decay .
This guide defines the critical storage parameters and validation workflows required to maintain the integrity of CAS reagents. The core directive for researchers is simple: Stability is not a static property of this reagent; it is a dynamic equilibrium maintained by high acidity and photon exclusion.
Physicochemical Profile & Instability Factors
To understand storage requirements, one must understand the molecular vulnerabilities of the compound.
| Property | Specification | Stability Implication |
| Redox Potential | High potential makes it aggressive toward organic contaminants (dust, filter paper), leading to rapid titer loss. | |
| Solubility | Soluble in dilute acid; Hydrolyzes in neutral water | Critical: Must be dissolved in acidic media ( |
| Photosensitivity | Moderate | UV/Visible light can induce Ligand-to-Metal Charge Transfer (LMCT), slowly reducing |
| Hygroscopicity | Low to Moderate | The dihydrate is stable, but excess moisture can encourage caking and surface hydrolysis. |
The Hydrolysis Trap
The most common failure mode for CAS solutions is "turbidity" or precipitation. This is not simple insolubility; it is a chemical change. In low-acid environments, the
If the proton concentration (
Degradation Pathways (Visualized)
The following diagram illustrates the causal relationships between environmental stressors and reagent failure.
Figure 1: Mechanistic pathways for Ceric Ammonium Sulfate degradation. Note that acidity prevents precipitation, while light exclusion prevents reduction.
Storage & Handling Protocols
Solid State Storage
-
Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal lids which may corrode due to acid vapors if not perfectly sealed.
-
Environment: Store in a cool, dry place (+15°C to +25°C).
-
Desiccation: Not strictly required for the dihydrate if the seal is tight, but recommended in high-humidity environments to prevent caking.
Solution State Storage (Volumetric Standard)
Solutions of Ceric Ammonium Sulfate are far more sensitive than the solid.
-
Matrix: Must be prepared in 0.5 M to 1.0 M Sulfuric Acid . Never dissolve in pure water first.
-
Container: Amber Glass (Borosilicate) is mandatory to block UV/Blue light.
-
Shelf Life:
-
Unstandardized: Stable for months if kept dark and acidic.
-
Standardized: Re-verify titer every 7–14 days .
-
-
Wait Period: After initial preparation, allow the solution to stand for 24-48 hours before standardization. This ensures any reaction with trace reducing impurities in the water/acid is complete.
The Self-Validating System: Standardization Protocol
A "self-validating" system implies that the protocol itself detects failure. If the CAS solution has degraded (precipitated or reduced), the standardization against a primary standard will fail to meet the expected molarity or endpoint sharpness.
Primary Standard: Arsenic Trioxide (
Step-by-Step Workflow
-
Preparation: Dissolve ~64g CAS dihydrate in a mixture of 30mL conc.
and 500mL water.[2][3] Dilute to 1000mL.[3] -
Rest: Let stand for 24 hours. Filter if turbid (turbidity = hydrolysis = bad storage).
-
Weighing: Accurately weigh ~200mg dried
into a flask. -
Dissolution: Dissolve
in warm NaOH, then acidify with . -
Titration: Add Osmic Acid catalyst (0.15 mL) and Ferroin indicator. Titrate with CAS solution.
-
Endpoint: Sharp transition from Pink/Red to Pale Blue .[4]
-
Standardization Logic Diagram
Figure 2: Decision tree for the preparation and validation of Ceric Ammonium Sulfate solutions.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Ammonium cerium(IV) sulfate dihydrate. Retrieved from
- United States Pharmacopeia (USP).
-
Pharmaguideline. (2010). Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate. Retrieved from
-
ChemicalBook. (2025). Ammonium cerium(IV) sulfate dihydrate Properties and Uses. Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: Ceric ammonium sulfate. Retrieved from
Sources
The Tetravalent Cerium Paradigm: Electronic Stability, Synthetic Utility, and Bio-Catalytic Applications
Executive Summary
The +4 oxidation state of cerium (Ce
The Electronic Architecture of Ce(IV)
Thermodynamic Stability & Redox Potential
The stability of Ce(IV) is grounded in the attainment of an empty
-
Configuration: Ce(III) is
; Ce(IV) is . -
Redox Potential: The Ce(IV)/Ce(III) couple is highly sensitive to the coordination environment.[1]
Expert Insight: The drop in potential in sulfate media indicates strong complexation of Ce(IV) by sulfate ions, stabilizing the +4 state relative to the +3 state. This is why Ceric Sulfate is the preferred standard for stable titrimetric analysis, whereas Cerium Ammonium Nitrate (CAN) in nitric acid is preferred for aggressive oxidative synthesis.[1]
Ligand Field Stabilization
Recent advances in organocerium chemistry have challenged the "purely ionic" view. The stability of Ce(IV) can be dramatically enhanced by ligands capable of donating electron density into the empty
Figure 1: The redox cycling between Ce(III) and Ce(IV) is driven by the stability of the empty f-shell, modulated by ligand coordination.[1]
Synthetic Utility: Cerium Ammonium Nitrate (CAN)[1]
Cerium(IV) Ammonium Nitrate,
Mechanism: Oxidative C-H Activation
The reaction typically proceeds through the formation of a Ce(IV)-substrate complex (indicated by a deepening of color), followed by homolytic bond cleavage.[1]
Key Pathway: Alcohol
Figure 2: Mechanistic pathway of CAN-mediated oxidation involving Single Electron Transfer (SET).[1]
Protocol: Selective Oxidation of Benzyl Alcohol
Self-Validating Step: The reaction endpoint is visually indicated by the transition from the deep orange of Ce(IV) to the pale yellow of Ce(III).
Reagents:
-
Benzyl Alcohol (1.0 mmol)[1]
-
CAN (2.2 mmol) - Note: Stoichiometry requires >2 eq because Ce(IV) is a 1e- oxidant.[1]
-
Solvent: Acetonitrile/Water (9:1)[1]
Step-by-Step Workflow:
-
Solvent Prep: Dissolve CAN in
(9:1). The water is critical to solubilize the inorganic salt and facilitate the proton transfer. -
Addition: Add the alcohol dropwise to the stirring CAN solution at room temperature.
-
Observation (Validation): The solution will instantly darken (complex formation).
-
Reaction: Stir for 1-3 hours. Monitor the color.
-
Endpoint: The solution turns pale yellow/colorless.
-
TLC Check: Confirm disappearance of starting material.
-
-
Workup: Dilute with water, extract with ethyl acetate. The Ce(III) salts remain in the aqueous phase.[1]
Bio-Catalytic Applications: Nanoceria (CeO2)[1]
In drug development, Cerium Oxide Nanoparticles (CNPs) are engineered as "nanozymes."[1] They mimic superoxide dismutase (SOD) and catalase activities, scavenging Reactive Oxygen Species (ROS).[1][3][4]
The Autocatalytic Redox Cycle
The biological activity depends on the ratio of Ce
-
SOD Mimetic:
reduces superoxide ( ) to peroxide, oxidizing itself to .[1] -
Catalase Mimetic:
oxidizes peroxide ( ) to oxygen, reducing itself back to .[1]
This regenerative cycle allows a single nanoparticle to scavenge ROS indefinitely, unlike stoichiometric antioxidants.
Figure 3: The regenerative antioxidant cycle of Nanoceria, switching between +3 and +4 states.[1]
Characterization & Standardization Protocols
Distinguishing Ce(IV) from Ce(III) is critical for quality control in both synthetic and material applications.[1]
Comparative Data: Ce(III) vs. Ce(IV)
| Feature | Cerium(III) | Cerium(IV) |
| Electronic Config | ||
| Color (Aqueous) | Colorless | Yellow/Orange |
| UV-Vis Abs | Weak bands (f-f transitions) | Strong Charge Transfer (~300-400 nm) |
| XPS (3d5/2) | ~880-885 eV | ~882 eV + Satellite at 917 eV |
| Coordination | Typically 8-9 | Typically 8-12 (e.g., 12 in CAN) |
Critical Analytical Note: In X-ray Photoelectron Spectroscopy (XPS), the presence of a satellite peak at approximately 917 eV is the definitive fingerprint for the Ce(IV) oxidation state.[1] Its absence confirms pure Ce(III).[1]
Protocol: Standardization of Ceric Sulfate
To ensure accurate stoichiometry in oxidation reactions, Ce(IV) solutions must be standardized.[1] Sodium Oxalate (
Reagents:
-
Ceric Sulfate solution (approx.[1][5][6][7][8] 0.1 N) in 1 M
.[1] -
Sodium Oxalate (Primary Standard Grade), dried at 105°C.[1][7]
-
Ferroin Indicator (1,10-phenanthroline ferrous sulfate).[1]
Workflow:
-
Preparation: Weigh ~0.2 g
accurately into a flask. Dissolve in 75 mL water + 2 mL conc. . -
Heating: Heat the oxalate solution to 70-75°C .
-
Why? The reaction between Ce(IV) and oxalate is slow at room temperature.[1]
-
-
Titration: Titrate with Ceric Sulfate while hot.
-
Indicator: Add 2 drops of Ferroin near the endpoint (when yellow color persists slightly).[1]
-
-
Endpoint: Sharp color change from Red (Ferroin-Fe2+) to Pale Blue/Colorless (Ferriin-Fe3+) .
-
Self-Validation: If the solution turns cloudy or brown, the temperature dropped too low (MnO2 formation analog). Keep >70°C.
-
References
-
Nair, V., et al. "Recent Advances in Synthetic Transformations Mediated by Cerium(IV) Ammonium Nitrate."[1][9][10][11] Accounts of Chemical Research, 2004.[9][11]
-
Edelmann, F. T. "The difficult search for organocerium(IV) compounds." Chemical Society Reviews, 2017.[1][12]
-
Das, S., et al. "Antioxidant Cerium Oxide Nanoparticles in Biology and Medicine."[1] National Institutes of Health (PMC), 2013.[1]
-
Willard, H. H., & Young, P. "Ceric Sulfate as a Volumetric Oxidizing Agent.[1][5] I. Preparation and Standardization of Solutions." Journal of the American Chemical Society, 1928. [1]
-
Celardo, I., et al. "Pharmacological potential of cerium oxide nanoparticles."[1] Nanoscale, 2011.[1]
Sources
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. Homoleptic cerium(III) and cerium(IV) nitroxide complexes: significant stabilization of the 4+ oxidation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerium Oxide Nanoparticles: A Brief Review of Their Synthesis Methods and Biomedical Applications [mdpi.com]
- 4. The regulatory mechanisms of cerium oxide nanoparticles in oxidative stress and emerging applications in refractory wound care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaupdater.com [pharmaupdater.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in synthetic transformations mediated by cerium(IV) ammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Cerium(IV) ammonium sulfate dihydrate safety data sheet (SDS) information
Safe Handling, Application, and Disposal in Pharmaceutical Research[1]
Executive Summary
Cerium(IV) ammonium sulfate dihydrate (CAS 10378-47-9), often referred to as Ceric Ammonium Sulfate (CAS) , is a high-purity oxidizing agent critical to pharmaceutical Quality Control (QC) and organic synthesis.[1] Unlike other strong oxidizers (e.g., permanganate), CAS offers distinct advantages: it is stable to heat, can be stored in solution for extended periods without significant titer loss, and functions effectively in acidic media.
However, its utility comes with specific risks rooted in its high reduction potential (
Physicochemical Profile
Understanding the physical limitations of CAS is essential for experimental design.
| Parameter | Specification | Experimental Implication |
| Formula | High molecular weight ( | |
| Appearance | Orange-yellow crystalline powder | Color intensity correlates with concentration; loss of color indicates reduction to Ce(III). |
| Solubility | Soluble in water (hydrolysis risk) | Critical: Must be dissolved in dilute acid (usually |
| Melting Point | Decomposes upon melting; do not heat solid material directly for drying. | |
| Redox Potential | Strong enough to oxidize ferroin, but requires indicators like ferroin or diphenylamine. |
Hazard Identification & Mechanistic Toxicology
The Oxidative Hazard
The primary hazard of CAS is not inherent toxicity (Cerium has low oral toxicity relative to other heavy metals), but its oxidizing power . Upon contact with biological tissue or reducing agents, Ce(IV) aggressively accepts electrons, causing:
-
Protein Denaturation: Oxidative cleavage of disulfide bonds in skin/eye proteins (Chemical Burns).
-
Exothermic Ignition: Rapid oxidation of combustible organics (solvents, paper) leading to fire.
Visualizing the Hazard Pathway
The following diagram illustrates the causal chain of exposure and reaction.
Figure 1: Mechanistic pathway of Cerium(IV) hazards. The high reduction potential drives both biological damage and chemical reactivity.
Safe Handling & Storage Architecture
Storage Logic
-
Segregation: Store separately from reducing agents (e.g., hydrides, sulfites) and finely powdered metals (Al, Mg). Contact can trigger spontaneous ignition.
-
Environment: Keep in a cool, dry area. Moisture promotes hydrolysis, potentially altering the stoichiometry of the solid surface over time.
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 respirator if handling bulk powder (prevents inhalation of irritant dust).
-
Skin: Nitrile gloves (
thickness). Ce(IV) stains skin yellow/brown upon contact; this is a sign of oxidative reaction with skin proteins. -
Eyes: Chemical safety goggles.[2] Face shield recommended during large-scale dissolution due to acid splash risks.
Experimental Protocol: Preparation & Standardization
Context: In drug development, CAS is the standard titrant for determining the purity of reducing drugs (e.g., Paracetamol, Hydroquinone). This protocol ensures a stable
Reagents Required[4]
-
This compound (Analytical Grade).
-
Sulfuric acid (
), concentrated ( ). -
Arsenic trioxide (
) (Primary Standard) OR Sodium Oxalate ( ). -
Ferroin Indicator (
-phenanthroline ferrous sulfate).
Workflow Diagram
Figure 2: Preparation workflow for 0.1 N Ceric Ammonium Sulfate. The "Paste" step is critical to prevent basic salt precipitation.
Step-by-Step Methodology
-
Weighing: Weigh approximately
of CAS dihydrate. -
Acidification (The "Paste" Method): Add
of concentrated directly to the powder. Mix to form a smooth paste. Why? This pre-acidification prevents the formation of insoluble basic cerium salts immediately upon water contact. -
Dissolution: Cautiously add
of distilled water with constant stirring. The solution will warm up. Add another of water. -
Clarification: If the solution remains turbid, heat gently (do not boil). Cool and filter through a sintered glass crucible if necessary. Dilute to
. -
Standardization (vs.
):-
Weigh
dried into a flask. -
Dissolve in
. Acidify with dilute . -
Add
drops of osmium tetroxide (catalyst) and ferroin indicator. -
Titrate with CAS solution until color changes from orange-red to pale blue .
-
Waste Management & Disposal
Disposing of Ce(IV) directly into drains is negligent due to its oxidizing nature and heavy metal status. The following protocol renders it safe for heavy metal waste streams.
Disposal Logic
-
Reduction: Convert oxidizing Ce(IV) to the stable, non-oxidizing Ce(III).
-
Neutralization: Adjust pH to neutral.
-
Precipitation (Optional): Remove Cerium as an insoluble solid if liquid waste volume is constrained.
Figure 3: Safe disposal workflow. Reduction is mandatory to prevent reactions with other organic wastes in the storage container.
Protocol:
-
Dilute the waste (
) with water. -
Slowly add Sodium Bisulfite (
) or Ferrous Sulfate while stirring. -
Observe the color change from Yellow/Orange (Ce
) to Colorless (Ce ). -
Neutralize the acid with Sodium Carbonate (
) to pH 6-8. -
Label as "Heavy Metal Waste (Cerium)" and hand over to EHS.
References
-
Sigma-Aldrich. (2023).[3] Safety Data Sheet: Ammonium cerium(IV) sulfate dihydrate. Merck KGaA.[3]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24963, Ammonium cerium(IV) sulfate dihydrate. PubChem.
-
Fisher Scientific. (2023). Ceric Ammonium Sulfate Safety Data Sheet.
- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Standard reference for Cerimetry protocols).
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Cerium(IV) ammonium sulfate.
Sources
Structural Elucidation and Analytical Utility of Cerium(IV) Ammonium Sulfate Dihydrate
An In-Depth Technical Guide for Pharmaceutical & Materials Science Applications
Executive Summary & Chemical Identity
Cerium(IV) Ammonium Sulfate Dihydrate (CASD) is a water-soluble, orange-yellow inorganic salt with the formula
This guide dissects the crystallographic architecture, synthesis protocols, and specific drug-development applications of CASD, moving beyond basic textbook definitions to provide actionable insights for the bench scientist.
Crystallographic Architecture
The efficacy of CASD as an oxidant is rooted in its structural stability. Understanding the coordination environment of the Cerium(IV) ion is critical for predicting its reactivity and solubility profiles.
2.1 Crystal System and Coordination Geometry
-
Crystal System: Monoclinic
-
Space Group: typically
(common for hydrated double sulfates of this series). -
Coordination Number: 9
-
Geometry: Distorted Tricapped Trigonal Prism.[2]
The fundamental structural unit is often described not as a simple monomer, but as part of a complex anionic network. The Ce(IV) center is coordinated by oxygen atoms derived from the sulfate groups.[2]
| Parameter | Description | Significance |
| Cation | High charge density drives its potent oxidizing potential ( | |
| Anion | Sulfate ligands stabilize the high oxidation state, preventing spontaneous reduction. | |
| Hydration | Water molecules are typically held in the lattice via hydrogen bonding to ammonium and sulfate ions, rather than direct coordination to Ce(IV). | |
| Bridging | Sulfate Bridges | Sulfates often act as bidentate or bridging ligands, linking Ce centers in a 3D network, contributing to the salt's low solubility in non-acidic media. |
2.2 Structural Stability Implications
The 9-coordinate environment shields the Ce(IV) ion. However, in neutral pH, the sulfate ligands are displaced by hydroxide, leading to the precipitation of hydrated ceric oxide (
Synthesis & Crystallization Protocol
Objective: To synthesize high-purity CASD crystals suitable for X-ray diffraction or analytical standardization. Challenge: Preventing the hydrolysis of Ce(IV) and ensuring the correct stoichiometric double salt forms rather than basic sulfates.
3.1 Reagents
-
Cerium(IV) Sulfate (Tetrahydrate or Anhydrous)
-
Ammonium Sulfate (Analytical Grade)
-
Sulfuric Acid (
), 98% -
Deionized Water (
)
3.2 Step-by-Step Methodology
-
Acidification: Prepare a solvent matrix of
. The high proton concentration suppresses the equilibrium . -
Stoichiometric Dissolution: Dissolve equimolar amounts of Cerium(IV) sulfate and Ammonium sulfate in the hot acid matrix (
).-
Note: A slight excess of
can suppress the solubility of the double salt via the common ion effect, aiding yield.
-
-
Filtration: Hot filter the solution through a sintered glass crucible (porosity 3 or 4) to remove insoluble basic cerium oxides.
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 12–24 hours. Rapid cooling yields microcrystalline powder; slow cooling yields well-defined monoclinic prisms.
-
Harvesting: Filter crystals and wash with a small volume of cold dilute sulfuric acid, followed by ethanol (to remove acid residues without dissolving the salt).
3.3 Visualization of Workflow
Figure 1: Optimized workflow for the synthesis of high-purity this compound.
Analytical Validation & Thermal Stability
Before use in drug development, the material must be characterized.
4.1 Thermal Decomposition Profile (TGA)
Thermogravimetric Analysis (TGA) reveals the stability limits.
| Temperature Range (K) | Event | Chemical Transformation |
| 350 – 400 K | Dehydration | Loss of |
| 450 – 600 K | Deamination | Loss of |
| > 900 K | Oxidation/Degradation | Decomposition of sulfates to |
4.2 X-Ray Diffraction (XRD)
-
Diagnostic Peaks: Look for characteristic reflections at low
angles corresponding to the large unit cell of the double salt. -
Impurity Check: The presence of sharp peaks at
often indicates contamination (fluorite structure), signaling hydrolysis occurred during synthesis.
Application in Drug Development: The Paracetamol Assay
In pharmaceutical analysis, CASD is the standard titrant for the determination of Paracetamol (Acetaminophen) . This method is preferred over HPLC for raw material assay due to its precision and low cost.
5.1 The Mechanism
The assay is a two-step redox process. Paracetamol itself reacts slowly with Ce(IV). Therefore, it is first hydrolyzed to a more reactive intermediate.
-
Acid Hydrolysis: Paracetamol is refluxed with dilute
to cleave the amide bond, yielding p-aminophenol . -
Redox Titration: The p-aminophenol is titrated with Standardized 0.1 M CASD.
-
Indicator: Ferroin (Ferroin sulfate).
-
Endpoint: Sharp color change from Red (Ferroin,
) to Pale Blue (Ferriin, ).
-
5.2 Reaction Pathway Diagram
Figure 2: Reaction mechanism for the quantitative determination of Paracetamol using CASD.
5.3 Calculation
WhereReferences
-
Lindgren, O. (1977). "The crystal structure of ammonium cerium(IV)
". Acta Crystallographica Section B, 33(12), 3842-3844. Link -
British Pharmacopoeia Commission. (2023). "Paracetamol: Assay via Cerimetry". British Pharmacopoeia Online. Link
-
Basavaiah, K., et al. (2007). "Use of ceric ammonium sulphate and two dyes in the determination of lansoprazole in pharmaceuticals". Acta Pharmaceutica, 57(2), 211-220. Link
-
Nagaraja, K. S., et al. (1992). "Study of thermal decomposition of ammonium cerium sulphate". Journal of Thermal Analysis, 38, 2697–2705. Link
Sources
Methodological & Application
Application Note: High-Fidelity Oxidations using Cerium(IV) Ammonium Sulfate (CAS)
[1]
Executive Summary
Cerium(IV) Ammonium Sulfate (CAS) ,
The sulfate ligands in CAS are far less nucleophilic than nitrate, eliminating the risk of byproduct formation (e.g., nitrate esters or ring nitration) often observed with CAN.[1] This guide details the mechanistic advantages of CAS, provides validated protocols for quinone synthesis and benzylic oxidation, and establishes a rigorous standardization method to ensure reagent integrity.
The "Sulfate Advantage": Mechanistic Causality
The choice between CAS and CAN is not merely one of availability but of chemoselectivity.
-
Ligand Interference: In CAN-mediated oxidations, the nitrate ligand (
) can act as a nucleophile or radical source, leading to side reactions such as the nitration of aromatic rings or the formation of nitrate esters from alcohols. -
Sulfate Stability: The sulfate anion (
) in CAS is non-nucleophilic and oxidatively stable under the reaction conditions.[1] This directs the reaction exclusively through the Cerium(IV) metal center, ensuring that the oxidation potential is used solely for the desired Single Electron Transfer (SET) event.[1] -
Solubility Profile: Unlike CAN, which is soluble in many organic solvents, CAS requires acidic aqueous media (typically dilute
) for solubility.[1][3] This necessitates the use of mixed solvent systems (e.g., ) to facilitate phase transfer or homogeneity.[1]
Mechanistic Pathway (SET)
The oxidation proceeds via a Single Electron Transfer mechanism, generating a radical cation intermediate.[1]
Figure 1: General Single Electron Transfer (SET) mechanism for Cerium(IV) mediated oxidation.
Pre-Reaction Quality Control: Reagent Standardization
Commercially available CAS is a dihydrate and can absorb moisture, altering its effective molecular weight. To guarantee stoichiometric accuracy, titration against Arsenic Trioxide (
Protocol A: Standardization of CAS
Objective: Determine the exact molarity of the CAS stock solution.
Reagents:
-
Cerium(IV) Ammonium Sulfate (approx.[1][2][4][5][6] 0.1 N solution in 1 M
).[1] -
Arsenic Trioxide (
), primary standard grade.[1] -
Osmium Tetroxide (
) catalyst solution (0.01 M).[1] -
Ferroin Indicator (1,10-phenanthroline ferrous sulfate).[1]
Procedure:
-
Primary Standard Prep: Dry
at 105°C for 1 hour. Accurately weigh ~200 mg into a 500 mL Erlenmeyer flask. -
Dissolution: Add 10 mL of 1 M NaOH to dissolve the solid. Acidify with 100 mL of water and 25 mL of 10%
. -
Catalyst Addition: Add 2 drops of
solution (catalyzes the slow reaction between Ce(IV) and As(III)). -
Titration: Add 2 drops of Ferroin indicator (color: orange-red).[1] Titrate with the CAS solution.
-
Endpoint: The color transitions sharply from Orange-Red to Pale Blue .
Calculation:
Application Protocols
Protocol B: Selective Synthesis of 1,4-Naphthoquinone
This protocol highlights the superiority of CAS over CAN. Using CAN often results in nitronaphthalene byproducts.[1] CAS yields pure quinone via clean benzylic oxidation.[1]
Target: Oxidation of Naphthalene to 1,4-Naphthoquinone. Scale: 10 mmol.
Reagents:
-
Naphthalene (1.28 g, 10 mmol)[1]
-
Cerium(IV) Ammonium Sulfate (CAS) (4 equivalents, ~25 g)[1]
-
Acetonitrile (MeCN)[1]
-
Sulfuric Acid (
)[1]
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a solvent mixture of 40 mL MeCN and 40 mL 4 M aqueous
.[1] The acidity is crucial to keep Ce(IV) in solution and prevent hydrolysis to insoluble ceric oxide.[1] -
Dissolution: Dissolve the Naphthalene in the MeCN portion first, then mix with the acid.
-
Note: If the substrate precipitates, add more MeCN until homogeneous or a fine suspension is achieved.
-
-
Oxidant Addition: Add solid CAS in small portions over 20 minutes while stirring vigorously at room temperature (
).-
Observation: The solution will turn dark orange.[1]
-
-
Reaction Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).[1] The orange Ce(IV) color will fade to a pale yellow Ce(III) color as the oxidant is consumed.[1]
-
Workup:
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography.
Expected Yield: 85–95%.[1]
Protocol C: Benzylic Alcohol Oxidation
CAS effectively oxidizes benzylic alcohols to aldehydes/ketones without over-oxidation to carboxylic acids, provided the reaction time is controlled.
Target: Oxidation of 1-Phenylethanol to Acetophenone.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-Phenylethanol (5 mmol) in 20 mL of 50% aqueous Acetonitrile.
-
Activation: Add 1 mL of conc.
to the solution.[1][4][7] -
Oxidation: Add stoichiometric CAS (2.2 equivalents) dissolved in minimal 1 M
. Add dropwise over 10 minutes.-
Why dropwise? To maintain a low concentration of oxidant relative to the substrate, minimizing radical coupling side reactions.
-
-
Quench: Upon TLC completion (~30-60 mins), quench with 10% aqueous Sodium Thiosulfate.
-
Isolation: Extract with Ethyl Acetate, wash with bicarbonate, and dry.[1]
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Precipitation of Cerium | Acidity too low ( | Ensure solvent matrix contains at least 1 M |
| Incomplete Oxidation | Old reagent (hydrated/reduced).[1] | Perform Protocol A (Standardization). Increase equivalents to 2.5–3.0 if necessary. |
| Emulsion during Workup | Surfactant-like Ce-sulfate complexes.[1] | Filter the biphasic mixture through a Celite pad before separation.[1] Use Brine during extraction.[1] |
| Over-oxidation | Reaction time too long.[1] | Quench immediately upon disappearance of starting material.[1] Lower temperature to |
Safety & Handling
-
Oxidizer: CAS is a strong oxidizer (H272).[1][5] Keep away from reducing agents and organic powders in dry storage.[1]
-
Corrosive: The protocols require sulfuric acid.[1][7][8] Use acid-resistant gloves (Nitrile/Neoprene) and eye protection.[1]
-
Waste: Cerium residues are generally low toxicity but should be disposed of as heavy metal waste.[1] Do not dispose of acidic Ce solutions down the drain.
References
-
Ho, T.-L. (1973).[1] Ceric ion oxidation in organic chemistry. Synthesis, 1973(06), 347-354.[1][9] Link[1]
-
Nair, V., et al. (2007).[1][10] Cerium(IV) ammonium nitrate (CAN) in organic synthesis.[1][4][6][11][12] Chemical Reviews, 107(5), 1862-1891.[1][13] (Cited for comparative mechanistic context). Link[1]
-
Trahanovsky, W. S., & Young, L. B. (1965).[1] Oxidation of organic compounds with cerium(IV). I. Oxidation of benzyl alcohol.[1] Journal of the Chemical Society, 5777-5780. Link
-
Sigma-Aldrich. (n.d.).[1] Ammonium cerium(IV) sulfate dihydrate Product Specification. Link[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Quantitative Chemical Analysis (5th ed.).[1] Longman Scientific & Technical.[1] (Source for Arsenic Trioxide standardization).[1][8]
Sources
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. CAS 10378-47-9: Ammonium cerium sulfate ((NH4)4Ce(SO4)4) d… [cymitquimica.com]
- 3. grokipedia.com [grokipedia.com]
- 4. AMMONIUM CERIUM(IV) SULFATE | 7637-03-8 [amp.chemicalbook.com]
- 5. Ammonium cerium (IV) sulfate dihydrate - SYNTHETIKA [synthetikaeu.com]
- 6. old.rrjournals.com [old.rrjournals.com]
- 7. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 8. brainkart.com [brainkart.com]
- 9. Ce Cerium(IV) Ammonium Nitrate - Wordpress [reagents.acsgcipr.org]
- 10. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Advanced Protocol: Ceric Ammonium Sulfate (CAS) in Redox Titrimetry
Topic: Role of Ceric Ammonium Sulfate in Redox Titrations Content Type: Detailed Application Notes and Protocols
Abstract
This technical guide provides an in-depth analysis of Ceric Ammonium Sulfate (CAS) as a primary oxidant in quantitative analysis.[1] Unlike Potassium Permanganate (
The Chemistry of Cerimetry
Mechanism and Potentials
Cerimetry relies on the one-electron reduction of Cerium(IV) to Cerium(III).[2] The reaction is simple, involving no intermediate oxidation states, which minimizes induced reactions common in permanganometry.
Color Transition: The
The Critical Role of Acid Medium
The oxidizing power of Ce(IV) is heavily dependent on the acid anion due to complex formation. While Perchloric acid yields the highest potential (non-complexing), Sulfuric acid is the standard solvent for CAS because it prevents the hydrolysis of Ce(IV) into basic salts.
Table 1: Formal Potentials of Ce(IV)/Ce(III) Couple
| Acid Medium | Concentration (1 M) | Formal Potential (
Expert Insight: The lower potential in sulfuric acid (+1.44 V) is advantageous. It is strong enough to oxidize most analytes (Fe(II), Nitrites, Oxalates) but stable enough to be boiled without decomposition, unlike
.
Visualization: Reaction Logic
The following diagram illustrates the electron transfer pathway and the indicator transition logic.
Caption: Mechanism of Cerimetric Titration showing the oxidation of analyte followed by the indicator transition at the equivalence point.
Protocol: Preparation and Standardization
Objective: Prepare 0.1 N Ceric Ammonium Sulfate and standardize it using Arsenic Trioxide (Primary Standard).
Reagents Required[3][4][5]
-
Ceric Ammonium Sulfate [
] -
Sulfuric Acid (Concentrated, 98%)
-
Arsenic Trioxide (
) - Primary Standard [3] -
Osmium Tetroxide (
) solution (Catalyst)[4] -
Sodium Hydroxide (NaOH)
Preparation of 0.1 N CAS Solution
-
Weigh 64-66 g of Ceric Ammonium Sulfate.
-
Add 30 mL of concentrated sulfuric acid and 500 mL of distilled water to a beaker.
-
Stir with gentle heat until dissolved. Note: The solution must remain acidic to prevent precipitation of basic cerium salts.
-
Cool and filter if the solution is turbid.
-
Dilute to 1000 mL with distilled water in a volumetric flask.
Standardization Procedure (Reference: USP/EP)
Safety Warning: Arsenic Trioxide is highly toxic. Osmium Tetroxide is volatile and toxic. Work in a fume hood.
-
Weighing: Accurately weigh 0.200 g of dried Arsenic Trioxide (
) into a 500 mL Erlenmeyer flask. -
Dissolution: Wash down the inner walls with 25 mL of 8% (w/v) NaOH solution. Swirl to dissolve.[12]
-
Acidification: Add 100 mL of water and 30 mL of dilute sulfuric acid (
). -
Catalyst: Add 0.15 mL of Osmium Tetroxide solution.
-
Indicator: Add 2 drops of Ferroin indicator.
-
Titration: Titrate with the 0.1 N CAS solution.
-
Start Color: Pink/Red.
-
End Point: Sharp transition to Pale Blue (or colorless in very dilute solutions).
-
Calculation:
Application Note: Assay of Paracetamol (Acetaminophen)
This protocol utilizes CAS to determine the purity of Paracetamol API or tablets. It is based on the hydrolysis of the amide bond followed by the oxidation of the resulting amine.[5]
Principle
-
Hydrolysis: Paracetamol is refluxed with dilute
to form p-aminophenol . -
Titration: p-aminophenol is oxidized by Ce(IV) to p-iminoquinone .
-
Stoichiometry: 2 moles of Ce(IV) are required for 1 mole of Paracetamol.
Workflow Diagram
Caption: Step-by-step workflow for the quantitative assay of Paracetamol using Cerimetry.
Detailed Procedure
-
Sample Prep: Dissolve 0.300 g of Paracetamol in a mixture of 10 mL water and 30 mL dilute
. -
Reflux: Boil under reflux for 1 hour . This ensures complete conversion to p-aminophenol.
-
Cooling: Cool the solution and dilute with 100 mL water.
-
Conditioning: To 20 mL of this solution, add 40 mL water, 40 g crushed ice, and 15 mL dilute HCl.
-
Why Ice? To control the reaction rate and prevent side reactions during oxidation.
-
-
Titration: Add 0.1 mL Ferroin and titrate with 0.1 N CAS .
-
Calculation:
Troubleshooting & Interferences
| Issue | Probable Cause | Corrective Action |
| Sluggish Endpoint | Insufficient catalyst (in standardization) or low temperature. | Ensure Osmium Tetroxide is added (for As2O3). For Paracetamol, ensure proper acid concentration. |
| Precipitation | Hydrolysis of Ce(IV) due to low acidity. | Ensure CAS is dissolved in sufficient |
| Fading Endpoint | Oxidation of indicator by excess oxidant over time. | Read the burette immediately upon color change. |
| Interference | Presence of Chlorides (in high conc).[5][13] | While Ce(IV) is tolerant, avoid boiling HCl solutions. Titrate in cold if HCl is present. |
References
-
Royal Society of Chemistry. (n.d.). The quantitative analysis of various formulations of paracetamol. Retrieved from [Link]
-
PharmaGuideline. (2010). Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate. Retrieved from [Link]
-
PharmaWiki. (n.d.). Preparation and Standardisation of 0.1N ceric ammonium sulphate. Retrieved from [Link]
Sources
- 1. noblesciencepress.org [noblesciencepress.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Write about permanganometry & cerimetry, including introduction, principl.. [askfilo.com]
- 4. pharmawiki.in [pharmawiki.in]
- 5. edu.rsc.org [edu.rsc.org]
- 6. eqipped.com [eqipped.com]
- 7. FERROIN SOLUTION AR 0.025 M Redox Indicator | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 8. One moment, please... [rmreagents.com]
- 9. noblesciencepress.org [noblesciencepress.org]
- 10. Ferroin|Redox Indicator for Research [benchchem.com]
- 11. Investigation Of Paracetamol Report | WOWESSAYS⢠[wowessays.com]
- 12. pharmaupdater.com [pharmaupdater.com]
- 13. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
Advanced Protocol: Preparation and Standardization of 0.1 N Ceric Ammonium Sulfate
Application Note & Technical Guide
Executive Summary
Ceric Ammonium Sulfate (CAS),
This guide provides a rigorous, self-validating protocol for preparing and standardizing a 0.1 N Ceric Ammonium Sulfate solution. It prioritizes the Sodium Oxalate method for standardization due to its balance of high precision and superior safety profile compared to the Arsenic Trioxide/Osmic Acid method.
Scientific Principle & Chemistry
The Redox Mechanism
Cerium(IV) acts as a powerful single-electron oxidant.[1] In acidic media, the half-reaction is:
The formal potential of the
Why Sulfuric Acid?
Attempting to dissolve Ceric Ammonium Sulfate in water without sufficient acid leads to immediate hydrolysis and precipitation.
-
Reaction without Acid:
-
Role of
: Suppresses hydrolysis and forms stable anionic complexes, ensuring the titer remains constant for months.
Reagents & Equipment
Critical Reagents
| Reagent | Grade | Specification | Function |
| Ceric Ammonium Sulfate | AR / ACS | Dihydrate form ( | Oxidizing Agent |
| Sulfuric Acid ( | Concentrated | 98% (sp. gr. 1.84) | Stabilizer / Solvent |
| Sodium Oxalate ( | Primary Std.[2] | Dried at 105°C for 2 hrs | Standardization Standard |
| Ferroin Indicator | Redox Ind. | 1,10-Phenanthroline ferrous sulfate | Endpoint Detection |
| Hydrochloric Acid (HCl) | Concentrated | 37% | Reaction Catalyst (Oxalate method) |
Equipment
-
Volumetric Flask: 1000 mL (Class A).
-
Burette: 50 mL (Class A) with PTFE stopcock.
-
Analytical Balance: Precision
mg. -
Hot Plate: With temperature control (for standardization).
-
Amber Glass Bottle: For storage (light protection).[3]
Experimental Workflow Visualization
The following diagram outlines the critical path for preparation and the logic gate for standardization.
Figure 1: Logical workflow for the preparation and standardization of Ceric Ammonium Sulfate.
Protocol 1: Preparation of 0.1 N Solution
Target Concentration: 0.1 N Volume: 1000 mL
-
Weighing: Weigh approximately 64.0 g to 66.0 g of Ceric Ammonium Sulfate dihydrate.
-
Note: The theoretical weight for 0.1 N is ~63.26 g, but reagents often contain moisture or impurities. A slight excess is used.[4]
-
-
Acid Slurry: Transfer the solid into a 1500 mL beaker. Add 30 mL of concentrated Sulfuric Acid (
) and 500 mL of distilled water . -
Dissolution: Stir the mixture gently. If dissolution is slow, heat the solution gently to roughly 50-60°C.
-
Caution: Do not boil. Boiling may cause decomposition or precipitation of insoluble cerium salts.
-
-
Cooling & Filtering: Allow the solution to cool to room temperature. Inspect for turbidity. If undissolved particles remain, filter the solution through a sintered glass crucible or fine filter paper.
-
Dilution: Transfer the clear filtrate to a 1000 mL Class A volumetric flask. Dilute to the mark with distilled water.
-
Aging: Ideally, allow the solution to stand for 24–48 hours before standardization to ensure chemical equilibrium.
Protocol 2: Standardization (Sodium Oxalate Method)
This method is preferred over the Arsenic Trioxide method as it avoids the use of highly toxic Osmium Tetroxide (
Primary Standard: Sodium Oxalate (
Step-by-Step Procedure
-
Drying: Dry pure Sodium Oxalate at 105°C for 2 hours . Cool in a desiccator.
-
Weighing: Accurately weigh 0.20 – 0.25 g of the dried Sodium Oxalate into a 250 mL Erlenmeyer flask. Record the exact weight (
). -
Dissolution: Add 75 mL of distilled water and shake to dissolve.
-
Acidification: Carefully add 2 mL of concentrated
and 10 mL of concentrated HCl .-
Critical: The presence of HCl acts as a catalyst for the oxalate oxidation.
-
-
Heating: Heat the solution to 70°C – 75°C .
-
Why? The reaction between Ce(IV) and Oxalate is slow at room temperature.
-
-
Titration:
-
Add 2-3 drops of Ferroin indicator . The solution will turn Red/Orange .[5]
-
Titrate with the prepared Ceric Ammonium Sulfate solution while the liquid is hot (maintain >60°C).
-
Endpoint: The color change is from Red to Pale Blue (or colorless/faint yellow if indicator is bleached, but Ferroin usually gives a sharp blue transition).
-
-
Blank Titration: Perform a blank titration containing all reagents (acids + water) but no oxalate. Subtract this volume (
) from the sample titer.
Calculation
-
W: Weight of Sodium Oxalate (g)
-
67.00: Equivalent weight of Sodium Oxalate (
) -
V: Volume of CAS consumed (mL)
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Turbidity after prep | Hydrolysis due to low acidity. | Filter immediately. Ensure 30mL conc. H2SO4 was used.[1][2][5][6][7][8][9][10][11] |
| Sluggish Endpoint | Temperature too low (<60°C) during titration. | Reheat the oxalate solution to 70-75°C. |
| Precipitate in storage | Basic salt formation over time. | Discard if heavy. For slight sediment, filter and restandardize. |
| Indicator Fading | Oxidation of indicator by hot Ce(IV). | Add indicator only near the expected endpoint. |
Safety & Disposal
-
Oxidizer Hazard: CAS is a strong oxidizer. Keep away from organic solvents and reducing agents.
-
Corrosive: The solution contains dilute sulfuric acid. Wear gloves and safety goggles.
-
Disposal: Neutralize with base (e.g., Sodium Carbonate) and dispose of according to local regulations for heavy metal (Cerium) waste.
References
-
ASTM International. ASTM E200-16, Standard Practice for Preparation, Standardization, and Storage of Standard and Reagent Solutions for Chemical Analysis.
-
United States Pharmacopeia (USP). Volumetric Solutions: Ceric Ammonium Sulfate, 0.1 N. USP-NF General Chapters <31>.
- Mendham, J., et al.Vogel's Textbook of Quantitative Chemical Analysis, 6th Ed. Pearson Education. (Standard reference for redox titrimetry mechanisms).
-
National Institutes of Health (NIH). Stability of Ceric Ammonium Sulfate in Dilute Sulfuric Acid.
Sources
- 1. scribd.com [scribd.com]
- 2. pharmaupdater.com [pharmaupdater.com]
- 3. scribd.com [scribd.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. noblesciencepress.org [noblesciencepress.org]
- 6. intertekinform.com [intertekinform.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. store.astm.org [store.astm.org]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. pharmadekho.com [pharmadekho.com]
- 11. store.astm.org [store.astm.org]
Application Note: Cerium(IV) Ammonium Sulfate in Analytical Chemistry
High-Precision Redox Protocols for Pharmaceutical & Chemical Analysis
Executive Summary
Cerium(IV) ammonium sulfate (CAS), also known as ammonium cerium(IV) sulfate, is a versatile and robust oxidizing agent (
Target Audience: Analytical Chemists, QC Scientists, and Drug Development Researchers.
Scientific Foundation: The Cerimetry Advantage
The utility of CAS stems from the single-electron transfer mechanism of the ceric ion (
Mechanism:
Key Advantages over Permanganate:
-
Stability: Solutions in dilute sulfuric acid are stable for months; no need for re-standardization before every use.
-
Single Species: Exists simply as sulfato-cerate complexes (e.g.,
), avoiding intermediate oxidation states (unlike to ). -
HCl Compatibility: Can be used in the presence of moderate chloride concentrations without oxidizing
to (unlike ).
Core Protocol 1: Preparation & Standardization
Reliability starts here.[1] This protocol ensures a traceable 0.1 N Standard Solution.
Reagents Required
-
Cerium(IV) Ammonium Sulfate Dihydrate (Analytical Grade).[2]
-
Sulfuric Acid (
), concentrated.[3] -
Arsenic Trioxide (
), Primary Standard.[4] -
Sodium Hydroxide (
).[1] -
Osmium Tetroxide (
) solution (Catalyst). -
Ferroin Indicator (1,10-phenanthroline ferrous sulfate).
Step-by-Step Methodology
A. Preparation of 0.1 N CAS Solution (1 Liter)
-
Weigh 64–66 g of Cerium(IV) ammonium sulfate.
-
Create a slurry by adding 30 mL of concentrated
to the salt. -
Cautiously add 500 mL of distilled water with gentle heating and stirring until dissolved.
-
Expert Note: High acidity prevents the hydrolysis of
to insoluble basic salts.
-
-
Cool to room temperature. Filter if the solution is turbid.
-
Dilute to 1000 mL with distilled water in a volumetric flask.
B. Standardization against Arsenic Trioxide
-
Dry
at for 1 hour. -
Accurately weigh 0.20 g of dried
into a 500 mL Erlenmeyer flask. -
Dissolve in 15 mL of 2 N
by warming. -
Cool and acidify with 25 mL of dilute
. -
Dilute to 100 mL with water.
-
Add 3 drops of
solution (catalyst) and 2 drops of Ferroin indicator. -
Titrate with the 0.1 N CAS solution.
-
Endpoint: Sharp color change from Orange-Red to Pale Blue .[5]
-
C. Calculation
Visualization: Standardization Workflow
Figure 1: Logical workflow for the standardization of Cerium(IV) Ammonium Sulfate using Arsenic Trioxide.
Application 2: Determination of Ascorbic Acid (Vitamin C)
A direct titration method suitable for raw material testing and tablet formulations.[6]
Principle:
Ascorbic acid is oxidized to dehydroascorbic acid by
Protocol:
-
Sample Prep: Weigh and powder 20 tablets. Dissolve an amount equivalent to 0.2 g of Ascorbic Acid in a mixture of 100 mL water and 25 mL dilute
. -
Indicator: Add 2-3 drops of Ferroin indicator.
-
Titration: Titrate immediately with Standardized 0.1 N CAS solution.
-
Endpoint: The solution turns from orange-red to a permanent pale blue.
-
Calculation: Each mL of 0.1 N CAS
8.806 mg of Ascorbic Acid ( ).
Application 3: Spectrophotometric Analysis of Ciprofloxacin
An indirect method for high-sensitivity analysis using oxidation-colorimetry.
Principle:
Ciprofloxacin is oxidized by a known excess of
Workflow:
-
Oxidation: Mix a known volume of Ciprofloxacin sample with a fixed excess of
solution in acidic medium. -
Reaction Time: Allow to stand for 15 minutes at room temperature to ensure complete oxidation.
-
Dye Addition: Add a fixed amount of Methyl Orange (which is bleached by the residual
). -
Measurement: Measure absorbance at 507 nm .
-
Note: Higher drug concentration
Less remaining Less bleaching Higher Absorbance (Direct correlation).
-
Comparative Analysis: Oxidizing Agents
| Feature | Cerium(IV) Ammonium Sulfate | Potassium Permanganate | Potassium Dichromate |
| Stability | High (Stable for months) | Low (Requires frequent standardization) | High |
| Indicator | Ferroin (Sharp color change) | Self-indicating (Pink) | Diphenylamine sulfonate |
| Acid Medium | |||
| Boiling? | Yes (Stable at boiling) | No (Decomposes) | Yes |
| Cost | Moderate | Low | Moderate |
Troubleshooting & Critical Parameters
-
Turbidity: If the CAS solution is cloudy during preparation, it indicates hydrolysis. Solution: Increase the concentration of
before adding water. -
Sluggish Endpoints: In some organic titrations, the reaction may be slow. Solution: Use a catalyst like Osmium Tetroxide (
) or Iodine Monochloride ( ), or heat the solution to . -
Interferences: Reducing sugars or other organic excipients in tablets can interfere. Solution: Perform a blank titration or use pre-extraction methods.[1]
References
-
Pharmaguideline. "Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate." Pharmaguideline.com. Link
-
ScienceAsia. "Spectrophotometric and Titrimetric Determination of Ciprofloxacin Based on Reaction with Cerium (IV) Sulphate." ScienceAsia, vol. 32, 2006. Link
-
ResearchGate. "Spectrophotometric determination of certain drugs using ammonium cerium [IV] sulfate." Egyptian Journal of Pharmaceutical Sciences, 2007. Link
-
Royal Society of Chemistry. "Analysis of Vitamin C Tablets using Cerium(IV)." RSC.org. Link
-
International Conference on Harmonization (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH.org. Link
Sources
- 1. youtube.com [youtube.com]
- 2. Ammonium Cerium(IV) Sulfate Dihydrate Gr For Analysis | Beyondlab | Laboratory Products and Informatics [beyondlab.com.tr]
- 3. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Write about permanganometry & cerimetry, including introduction, principl.. [askfilo.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scienceasia.org [scienceasia.org]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
ceric ammonium sulfate as a catalyst in polymerization reactions
Application Note: Ceric Ammonium Sulfate (CAS) as a Redox Catalyst in Polymerization
Executive Summary
Ceric Ammonium Sulfate (CAS),
This capability makes CAS the "gold standard" for modifying natural polysaccharides, allowing for the covalent attachment of synthetic vinyl monomers (e.g., acrylonitrile, acrylamide) without extensive homopolymer formation. This guide details the mechanistic principles, solubility constraints, and validated protocols for deploying CAS in high-efficiency polymerization.
Scientific Foundation: The Redox Mechanism
The Chemistry of Initiation
The efficacy of CAS lies in the high oxidation potential of the Ce(IV) ion (
The mechanism proceeds through the formation of a coordination complex between Ce(IV) and the hydroxyl groups of the substrate (e.g., the
Reaction Pathway:
-
Complexation:
-
Radical Generation (Rate Limiting):
-
Propagation:
-
Termination:
(Oxidative termination)
Mechanistic Visualization
Caption: Figure 1: The Single-Electron Transfer (SET) mechanism of Ceric ion initiation. Note the dual role of Ce(IV) in both initiation and oxidative termination.
Critical Constraints & Handling
Expert Insight: The most common failure mode with CAS is improper dissolution. Unlike the Nitrate salt, Ceric Ammonium Sulfate is insoluble in water and dilute acid. It hydrolyzes immediately to form a yellow precipitate of basic ceric sulfate if the acid concentration is too low.
| Parameter | Requirement | Consequence of Deviation |
| Solvent Medium | 1.0 M - 2.0 M | Low acidity causes hydrolysis/precipitation. |
| Atmosphere | Nitrogen ( | Oxygen inhibits radical propagation (induction period). |
| Temperature | 30°C – 50°C | >60°C increases homopolymerization and oxidative termination. |
| [Ce(IV)] Conc. | 2 – 10 mM (Optimized) | Excess Ce(IV) terminates growing chains, reducing molecular weight. |
Detailed Protocol: Graft Copolymerization of Acrylonitrile onto Starch
This protocol describes the synthesis of Starch-g-Polyacrylonitrile (PAN), a precursor for superabsorbent polymers (via hydrolysis).
Reagents & Preparation
-
Substrate: Cassava or Corn Starch (10 g). Gelatinized if higher grafting density is required.
-
Monomer: Acrylonitrile (AN), purified by distillation to remove inhibitors (e.g., hydroquinone).
-
Catalyst Stock Solution: Dissolve 3.16 g of Ceric Ammonium Sulfate in 100 mL of 1.0 M Sulfuric Acid . Note: Stir continuously; heating to 40°C may be required to dissolve fully.
-
Quenching Agent: Hydroquinone solution (1% w/v) or Methanol.
Experimental Workflow
Caption: Figure 2: Step-by-step workflow for CAS-initiated graft copolymerization.
Step-by-Step Procedure
-
Substrate Activation:
-
In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, disperse 10 g of dry starch in 150 mL of distilled water.
-
Heat to 40°C and purge with nitrogen for 30 minutes to remove dissolved oxygen.
-
-
Catalyst Addition (Initiation):
-
Add 10-20 mL of the CAS/H2SO4 stock solution . The mixture will turn a characteristic yellow/orange color.
-
Allow to stir for 10-15 minutes. Why? This "pre-initiation" time allows Ce(IV) to complex with the starch hydroxyls and generate macroradicals before the monomer competes for the oxidant.
-
-
Polymerization:
-
Add the calculated amount of Acrylonitrile (e.g., 10-15 g) dropwise.
-
Maintain temperature at 40°C ± 2°C under continuous stirring and nitrogen blanket.
-
Run reaction for 3 hours. The fading of the yellow color indicates the consumption of Ce(IV) (reduction to colorless Ce(III)).
-
-
Termination & Isolation:
-
Stop the reaction by adding 2 mL of 1% hydroquinone or pouring the mixture into 500 mL of methanol/water (1:1).
-
Filter the precipitate and wash thoroughly with water/methanol to remove unreacted monomer and acid.
-
-
Purification (Critical Step):
-
The crude product contains both Grafted Copolymer (Starch-g-PAN) and Homopolymer (Free PAN).
-
Extraction: Use a Soxhlet extractor with Dimethylformamide (DMF) for 24-48 hours. DMF dissolves free PAN but not the starch-graft copolymer.
-
Dry the residue (Graft Copolymer) at 60°C to constant weight.
-
Data Analysis & Optimization
To validate the protocol, calculate the following parameters. Typical ranges for optimized CAS systems are provided below.
| Metric | Formula | Target Range |
| Grafting Percentage (%G) | 50% - 200% | |
| Grafting Efficiency (%GE) | 60% - 90% | |
| Total Conversion (%C) | > 80% |
Where
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Yellow precipitate forms immediately upon adding CAS. | Hydrolysis of Ce(IV). | Increase |
| Low Grafting Efficiency (High Homopolymer). | Chain transfer to monomer or excess Ce(IV). | Reduce CAS concentration; ensure "pre-initiation" step is followed. |
| No Polymerization (Induction Period). | Oxygen inhibition. | Increase |
| Darkening/Browning of Product. | Oxidative degradation. | Reduce reaction temperature (<50°C) or reaction time. |
Safety & References
Safety Profile:
-
Acrylonitrile/Acrylamide: Potent neurotoxins and carcinogens. Handle only in a fume hood with appropriate gloves (Nitrile/Butyl).
-
Ceric Ammonium Sulfate: Strong oxidizer and skin irritant. Contact with combustible material may cause fire.
-
Sulfuric Acid: Corrosive. Always add acid to water during dilution.
References:
-
Husain, M. M., & Gupta, A. (1978). Kinetics of Aqueous Polymerization of Acrylamide Initiated by Ceric Ammonium Sulfate/2-Mercaptoethanol Redox System. Journal of Macromolecular Science: Part A - Chemistry. Link
-
Ricca Chemical Company. (n.d.). Ceric Sulfate and Ceric Ammonium Sulfate Technical Data. Link
-
Ikhuoria, E. U., et al. (2010).[1] Studies in the graft copolymerization of acrylonitrile onto cassava starch by ceric ion induced initiation. African Journal of Biotechnology. Link
-
Mino, G., & Kaizerman, S. (1958). A new method for the preparation of graft copolymers.[2] Polymerization initiated by ceric ion redox systems.[3][4][5][6] Journal of Polymer Science. (Foundational mechanism).
Sources
protocol for the determination of metal ions using ceric ammonium sulfate
Executive Summary
This application note details the protocol for the quantitative determination of metal ions—specifically Iron(II) (
This guide is designed for pharmaceutical and analytical researchers requiring a robust, self-validating method for assaying metal-based Active Pharmaceutical Ingredients (APIs) such as Ferrous Sulfate or Ferrous Fumarate.
Scientific Principles & Mechanism
The Chemistry of Cerimetry
Cerimetry relies on the high reduction potential of the
The determination of Iron(II) proceeds via a direct redox reaction:
The Role of Ferroin Indicator
The endpoint is detected using Ferroin (1,10-phenanthroline iron(II) sulfate).[3][4][5]
-
Pre-Endpoint: The solution contains excess
, stabilizing the red-colored ferroin complex . -
Endpoint: Once all
is oxidized to , the next drop of oxidizes the indicator to the pale-blue complex. -
Visual Transition: Sharp change from Orange-Red to Pale Blue/Green .
Mechanistic Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Figure 1: Operational workflow for the cerimetric determination of Iron(II).
Reagents & Equipment
Critical Reagents
| Reagent | Grade | Role | Preparation Note |
| Ceric Ammonium Sulfate | ACS Reagent | Oxidizing Titrant | Dissolve in |
| Sulfuric Acid ( | 98% Conc.[7] | Acidifier | Maintains acidic pH to keep |
| Phosphoric Acid ( | 85% | Complexing Agent | Complexes |
| Ferroin Indicator | 0.025 M | Redox Indicator | Prepare fresh or buy commercial solution.[7] |
| Sodium Oxalate ( | Primary Std.[2][8][9] | Standardization | Dry at 105°C for 2 hours before use.[8] |
Equipment
-
Class A Volumetric Flasks (1000 mL, 250 mL)
-
Class A Burette (50 mL)
-
Hot Plate (for standardization)
-
Analytical Balance (
mg precision)
Experimental Protocols
Preparation of 0.1 N Ceric Ammonium Sulfate
Rationale: Ceric salts hydrolyze in neutral solutions to form insoluble basic salts. High acidity is mandatory.
-
Weigh 64-66 g of Ceric Ammonium Sulfate dihydrate.
-
Add 30 mL of concentrated Sulfuric Acid (
) and 500 mL of distilled water to a beaker. -
Stir with gentle heat until dissolved. Do not boil.
-
Cool and transfer to a 1000 mL volumetric flask.
-
Dilute to the mark with distilled water.
-
Allow to stand for 24 hours and filter if solution is cloudy.
Standardization of Titrant (Self-Validating Step)
Trustworthiness: You cannot assume the normality of the prepared solution. It must be standardized against a primary standard.[8][10][11] While Arsenic Trioxide is the classic pharmacopeial standard, Sodium Oxalate is recommended here for safety, avoiding toxic osmium catalysts.
-
Weigh accurately 0.20 g of dried Sodium Oxalate (
) into a 250 mL Erlenmeyer flask. -
Add 75 mL of distilled water and 2 mL of concentrated
. -
Add 10 mL of concentrated HCl.
-
Heat the solution to 70–75°C .
-
Titrate with the 0.1 N Ceric Ammonium Sulfate solution while hot.
-
Endpoint: Continue until a faint yellow color persists for 30 seconds (or use Ferroin if preferred, but the yellow Ce(IV) color is often sufficient in hot oxalate titrations). Note: For highest precision with Ferroin, add indicator near the end.
Calculation:
Protocol: Determination of Iron(II) in Pharmaceutical Samples
This protocol is adapted from standard pharmacopeial methods (USP/BP) for Ferrous Sulfate tablets.
Step-by-Step Procedure:
-
Sample Preparation:
-
Weigh accurately a quantity of sample containing approximately 0.5 g of Iron(II) salt (e.g., Ferrous Sulfate).[7]
-
Dissolve in a mixture of 25 mL distilled water and 25 mL Dilute Sulfuric Acid (1 M) .
-
Crucial Step: Add 2 mL of Phosphoric Acid (
) . -
Why? Phosphoric acid complexes the
produced during titration, forming a colorless complex . This prevents the yellow from obscuring the endpoint and lowers the reduction potential of the Fe system, making the potential jump at the endpoint sharper [1].
-
-
Titration:
-
Endpoint:
-
As the titration proceeds, the red color may fade slightly.[3]
-
The endpoint is reached when the color changes sharply from Red to Pale Blue/Green .
-
-
Blank Correction:
-
Perform a blank titration containing all reagents (acids, water, indicator) but no sample. Subtract this volume from the sample titre.
-
Data Analysis & Logic
Calculation
The stoichiometry is 1:1.[7][13]
Where:
- = Volume of titrant (mL)[12]
- = Normality of Ceric Ammonium Sulfate[10]
- = Equivalency Factor (mg/mEq)
Common Equivalency Factors:
| Analyte | Formula | Equivalency Factor (F) |
|---|
| Iron |
System Suitability & Chemical Logic
The following diagram details the potential changes and chemical species involved, ensuring the analyst understands the why behind the how.
Figure 2: Chemical species transformation during the redox titration.
Troubleshooting & Validation
| Observation | Root Cause | Corrective Action |
| Precipitate in Titrant | Hydrolysis of Ce(IV) | Ensure |
| Sluggish Endpoint | Insufficient Acid or Catalyst | Ensure reaction is in 0.5M - 1.0M |
| Returning Red Color | Incomplete Oxidation | Titrate slowly near the endpoint. Ensure sample is fully dissolved.[7] |
| Indistinct Color Change | Interference from | Add more Phosphoric Acid ( |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
-
United States Pharmacopeia (USP). (2023). General Chapter <541> Titrimetry. USP-NF.
-
British Pharmacopoeia (BP). (2023). Monograph: Ferrous Sulphate Tablets.
-
Rao, G. G., & Rao, V. B. (1955). Oxidimetric methods for the determination of iron. Analytica Chimica Acta.
-
Smith, G. F. (1964). Cerate Oxidimetry. G. Frederick Smith Chemical Co.
Note: Always consult the Material Safety Data Sheet (MSDS) for Ceric Ammonium Sulfate and Sulfuric Acid before handling. Ceric salts are strong oxidizers and can cause skin irritation.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. brainkart.com [brainkart.com]
- 3. jetir.org [jetir.org]
- 4. Cerimetry - Wikipedia [en.wikipedia.org]
- 5. Cerimetry, Iodimetry, Iodometry, Bromometry, Dichrometry and Titration with Potassium-iodate | Pharmaguideline [pharmaguideline.com]
- 6. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 7. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 8. pharmaupdater.com [pharmaupdater.com]
- 9. pharmadekho.com [pharmadekho.com]
- 10. scribd.com [scribd.com]
- 11. noblesciencepress.org [noblesciencepress.org]
- 12. researchgate.net [researchgate.net]
- 13. edu.rsc.org [edu.rsc.org]
use of Cerium(IV) ammonium sulfate in wastewater treatment
Abstract
This technical guide details the application of Cerium(IV) Ammonium Sulfate (CAS) in wastewater treatment, specifically targeting the degradation of recalcitrant Active Pharmaceutical Ingredients (APIs) and the determination of Chemical Oxygen Demand (COD). Unlike traditional chlorinated or chromate-based oxidants, CAS offers a high-potential (
Mechanistic Principles
The efficacy of Cerium(IV) Ammonium Sulfate in wastewater treatment relies on the Inner-Sphere Electron Transfer (ISET) mechanism. In acidic sulfuric acid media, CAS dissociates to form sulfato-cerate complexes, predominantly
Unlike hydroxyl radicals (
Key Advantages:
-
Selectivity: Higher specificity for electron-rich moieties (phenols, aromatic amines) common in APIs.
-
No Sludge: Unlike Iron(III) in Fenton treatment, Ce(III) remains soluble in acidic media and can be electrochemically regenerated.
-
Green Chemistry: Substitutes toxic Chromium(VI) in COD analysis.
Mechanism Visualization
Figure 1: Inner-Sphere Electron Transfer mechanism showing the coordination of Ce(IV) with organic pollutants followed by oxidative fragmentation.
Application Protocol A: Green COD Determination
Purpose: Determination of Chemical Oxygen Demand (COD) without the use of toxic dichromate or mercury salts. Scope: Suitable for pharmaceutical effluents with COD ranges of 50–800 mg/L.
Reagents Preparation
-
Digestion Solution (0.05 M Ce(IV)): Dissolve 31.6 g of Cerium(IV) Ammonium Sulfate Dihydrate in 500 mL of distilled water containing 30 mL concentrated
. Dilute to 1 L. -
Acid Catalyst: Add 10 g Silver Sulfate (
) to 1 L concentrated . Let stand for 24h to dissolve. -
Titrant (0.025 M FAS): Dissolve 9.8 g Ferrous Ammonium Sulfate Hexahydrate in distilled water. Add 20 mL conc.
. Dilute to 1 L. Standardize daily. -
Indicator: Ferroin (1,10-phenanthroline ferrous sulfate).
Experimental Workflow
| Step | Action | Critical Parameter |
| 1. Prep | Pipette 2.5 mL of wastewater sample into a digestion tube. | Homogenize sample first. |
| 2. Dose | Add 1.5 mL Digestion Solution (Ce-IV) and 3.5 mL Acid Catalyst . | Caution: Exothermic reaction.[1] |
| 3. Digest | Cap tightly. Heat at 100°C for 30 mins (or 150°C for 2h for resistant organics). | Ensure tight seal to prevent volatile loss. |
| 4. Cool | Cool to room temperature.[2] | Essential for accurate titration. |
| 5. Titrate | Add 2 drops Ferroin. Titrate with FAS from Yellow/Orange | End point is sudden color change. |
| 6. Blank | Repeat steps 1-5 with distilled water. | Used for calculation.[2][3][4][5][6][7][8] |
Calculation:
Application Protocol B: Degradation of Recalcitrant APIs
Purpose: Batch degradation of high-potency APIs (e.g., Acetaminophen, Antibiotics) using CAS as a direct oxidant. Context: This protocol mimics the "Mediated Electrochemical Oxidation" (MEO) chemical phase, suitable for bench-scale treatability studies.
Experimental Setup
-
Reactor: 500 mL jacketed glass reactor with overhead stirring.
-
Temp Control: Water bath circulator set to 60°C.
-
Matrix: Synthetic wastewater spiked with Target API (50 mg/L).
Step-by-Step Protocol
-
Acidification: Adjust wastewater pH to < 1.0 using concentrated sulfuric acid.
-
Reasoning: Ce(IV) precipitates as
at pH > 2. The redox potential is maximized ( ) in 1M .
-
-
Baseline Sampling: Withdraw 5 mL sample (
) for HPLC/TOC analysis. -
Oxidant Addition: Add stoichiometric excess of CAS (Solid or concentrated solution).
-
Dosage: Start with a molar ratio of 4:1 (Ce:Substrate) for initial screening.
-
-
Reaction: Stir at 400 RPM at 60°C.
-
Sampling: Withdraw aliquots at 5, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench samples with a dilute Sodium Sulfite (
) solution or excess Ferrous Sulfate to stop the reaction before analysis.
Workflow Visualization
Figure 2: Batch experimental workflow for the degradation of pharmaceutical residues using CAS.
Analytical Validation & Troubleshooting
To ensure data integrity (E-E-A-T), results must be validated using the following metrics.
Data Interpretation Table
| Parameter | Method | Success Criteria | Troubleshooting (If Failed) |
| Mineralization | Total Organic Carbon (TOC) | > 80% removal | Increase Temperature or Ce(IV) dosage. |
| API Removal | HPLC (UV/Vis) | > 99% disappearance | Check pH (ensure < 1.0). Confirm oxidant excess. |
| Cerium Residual | ICP-OES | Mass balance closure | Check for precipitation (white solid = hydrolysis). |
| Oxidation State | UV-Vis (320 nm) | Absorbance decrease | Interference from nitrates (if CAN was used previously). |
Self-Validating Control System
-
Blank Control: Run the reaction with distilled water + CAS. Purpose: Detects background contamination.
-
Adsorption Control: Run the reaction with API +
(Cerium III Sulfate). Purpose: Confirms removal is due to oxidation, not adsorption onto Cerium salts.
References
-
Standard Methods for the Examination of Water and Wastewater. (2017). 5220 Chemical Oxygen Demand (COD). American Public Health Association. Link
-
Panizza, M., & Cerisola, G. (2009). Direct And Mediated Anodic Oxidation of Organic Pollutants. Chemical Reviews. Link
-
Balasubramanian, N., et al. (2008). Destruction of organic pollutants by cerium(IV) MEO process.[5][6][8][9][10] Journal of Hazardous Materials. Link
-
Sigma-Aldrich. (n.d.). Ammonium Cerium(IV) Sulfate Dihydrate Product Specification.Link
-
EPA Method 410.4. (1993). The Determination of Chemical Oxygen Demand by Semi-Automated Colorimetry. U.S. Environmental Protection Agency. Link
Sources
- 1. epa.gov [epa.gov]
- 2. nemi.gov [nemi.gov]
- 3. This compound | CeH20N4O18S4 | CID 71308344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. Destruction of organic pollutants by cerium(IV) MEO process: a study on the influence of process conditions for EDTA mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 8. kiche.or.kr [kiche.or.kr]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Advanced Protocol: Oxidative Determination of Antidepressants using Cerium(IV) Ammonium Sulfate
Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Pharmaceutical Analysts, QC Scientists, Drug Development Researchers Version: 2.1 (Current)
Executive Summary
This application note details a robust, high-throughput methodology for the quantitative determination of antidepressant drugs (specifically Tricyclic Antidepressants (TCAs) and Selective Serotonin Reuptake Inhibitors (SSRIs)) using Cerium(IV) Ammonium Sulfate (CAS). Unlike complex chromatographic techniques (HPLC/LC-MS), this oxidative spectrophotometric protocol offers a cost-effective, rapid, and scalable alternative suitable for bulk drug estimation and content uniformity testing in pharmaceutical formulations.
The core principle relies on the high oxidation potential of Ce(IV) (
Chemical Principles & Mechanism[1]
The Oxidative Pathway
Cerium(IV) acts as a one-electron oxidant. In acidic media (sulfuric acid), it targets the electron-rich centers of antidepressant molecules, typically the tertiary or secondary amine groups and the aromatic ring systems.
-
Step 1 (Analyte Oxidation): The antidepressant drug (
) reacts with a fixed, excess concentration of Ce(IV).-
Note: The stoichiometry (
) varies by drug but is typically 1:1 or 1:2 for TCAs like Imipramine or Desipramine.
-
-
Step 2 (Dye Bleaching - Signal Generation): The residual Ce(IV) reacts with the indicator dye (e.g., Amaranth).
Signal Logic
This is a "Turn-On" absorbance system regarding the analyte:
-
High Drug Concentration
High consumption of Ce(IV) Low residual Ce(IV) Minimal bleaching of Dye High Absorbance . -
Low Drug Concentration
Low consumption of Ce(IV) High residual Ce(IV) Significant bleaching of Dye Low Absorbance .
Therefore, the absorbance of the dye is directly proportional to the concentration of the antidepressant drug.
Figure 1: Reaction pathway for the indirect spectrophotometric determination of antidepressants using Ce(IV) and Amaranth dye.
Experimental Protocol
Reagents and Equipment
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer (1 cm quartz cells).
-
Cerium(IV) Ammonium Sulfate (CAS) Solution (0.25% w/v): Dissolve 250 mg of CAS in 100 mL of
. Standardize against Ferrous Ammonium Sulfate if precise stoichiometry is required. -
Sulfuric Acid (
): Prepare by diluting concentrated (sp.[1][2][3] gr. 1.84) with distilled water. -
Amaranth Dye Solution (
): Dissolve 80 mg of Amaranth dye in 100 mL distilled water. -
Standard Drug Solution (
): Prepare stock solution of the target antidepressant (e.g., Fluoxetine HCl, Desipramine HCl) in distilled water or dilute acid.
Analytical Workflow
This workflow is designed for the detection of drugs such as Fluoxetine, Desipramine, Imipramine, and Venlafaxine .
-
Preparation: Transfer aliquots of the drug solution (range
of standard) into a series of 10 mL calibrated volumetric flasks. -
Oxidation: Add 1.0 mL of
followed by 1.0 mL of CAS solution . -
Incubation: Swirl and allow the mixture to stand at room temperature (
) for 10 minutes . (Some specific drugs like Desipramine may require heating at for 5 mins; verify per specific analyte). -
Dye Addition: Add 1.0 mL of Amaranth dye solution .
-
Dilution: Dilute to the mark (10 mL) with distilled water and mix well.
-
Measurement: Measure absorbance at 523 nm against a reagent blank.
-
Reagent Blank: Prepared identically but without the drug (contains max Ce(IV), thus max bleaching, lowest absorbance). However, for this "Turn-On" method, it is often better to measure against water and subtract the blank, or set the instrument zero with water.
-
System Check: A "Zero Drug" sample should be nearly colorless (or very pale) if the Ce(IV) concentration is sufficient to bleach the dye completely.
-
Figure 2: Step-by-step experimental workflow for the oxidative determination of antidepressants.
Validation & Performance Metrics
To ensure Scientific Integrity , the method must be validated according to ICH guidelines. The following parameters are typical for this CAS-Dye couple.
Quantitative Parameters (Typical Values)
| Parameter | Fluoxetine | Desipramine | Venlafaxine |
| 523 nm (Amaranth) | 523 nm (Amaranth) | 523 nm (Amaranth) | |
| Linearity Range | |||
| Molar Absorptivity ( | |||
| LOD | |||
| Reaction Time | 10 min | 15 min ( | 10 min |
Self-Validating System Controls
A trustworthy protocol includes internal checks to prevent false positives.
-
The "Bleach Check": Run a sample with only Ce(IV) and Dye (no drug). This must yield the minimum absorbance. If this solution is red, your Ce(IV) has degraded or is too dilute.
-
The Stability Check: Measure absorbance at
and . The oxidized dye product should be stable. If absorbance drifts , the reaction is incomplete. -
Interference Check: Common excipients (starch, lactose, talc) usually do not interfere because they are not easily oxidized by Ce(IV) under these mild conditions. However, strong reducing agents (e.g., ascorbic acid) in the formulation will interfere positively (consuming Ce(IV)).
Troubleshooting & Expert Insights
-
Issue: Non-Linear Calibration.
-
Cause: Insufficient Ce(IV) excess. If the drug concentration is too high, it consumes all Ce(IV), leaving none to bleach the dye. The curve will plateau at the maximum absorbance of the dye.
-
Fix: Dilute the sample or increase Ce(IV) concentration (re-validate linearity).
-
-
Issue: High Blank Absorbance.
-
Cause: Impure reagents or contaminated water consuming Ce(IV) in the blank.
-
Fix: Use double-distilled water; prepare Ce(IV) fresh daily.
-
-
Alternative Method (Direct Fluorimetry):
-
For higher sensitivity (
range), utilize the fluorescence of the generated Cerium(III) . -
Excitation: 255 nm | Emission: 355 nm.[4]
-
This method is "Turn-On" (More drug
More Ce(III) Higher Fluorescence).
-
References
-
Darwish, I. A., et al. (2009).[5] Spectrofluorimetric determination of fluvoxamine in dosage forms and plasma via derivatization.[5] Journal of Fluorescence. Link
-
Venkateshwarlu, G. (2013). Spectrophotometric determination of Drugs & Pharmaceuticals Using Cerium(IV) as oxidant and Amaranth dye as analytical reagent.[1][3][6] IOSR Journal of Applied Chemistry. Link
-
Askal, H. F., et al. (2010). Spectrophotometric and spectrofluorimetric determination of 1,4-dihydropyridine drugs using potassium permanganate and cerium (IV) ammonium sulphate. Bulletin of Pharmaceutical Sciences. Link
-
Abdellatef, H. E. (2007).[7] Spectrophotometric determination of certain drugs using ammonium cerium [IV] sulfate and p-dimethylaminobenzaldehyde. Egyptian Journal of Pharmaceutical Sciences. Link
-
Greenway, G. M., & Dolman, S. J. (1999).[8] Analysis of tricyclic antidepressants using electrogenerated chemiluminescence. The Analyst. Link
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. New Spectrophotometric and Fluorimetric Methods for Determination of Fluoxetine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpps.com [wjpps.com]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. lib3.dss.go.th [lib3.dss.go.th]
cerimetric titration of ferrous ammonium sulphate
Application Note: High-Precision Cerimetric Assay of Ferrous Ammonium Sulfate
Abstract & Scope
This application note details the protocol for the quantitative determination of Ferrous Ammonium Sulfate (Mohr’s Salt) purity via cerimetric titration. Unlike permanganometry, cerimetry offers superior stability, distinct endpoints without heating, and compatibility with chloride-rich matrices. This guide is designed for pharmaceutical quality control (QC) and research laboratories requiring high-precision redox standardization.
Principle of Operation
The assay relies on the quantitative oxidation of Ferrous iron (
Reaction Mechanism:
Net Ionic Equation:
Indicator System (Ferroin): The endpoint is detected using Ferroin (tris(1,10-phenanthroline)iron(II) sulfate).[1]
-
Pre-equivalence: The solution is dominated by
, keeping the indicator in its reduced, Red form. -
Equivalence Point: As the potential rises sharply (crossing ~1.14 V), the indicator oxidizes to Ferriin (
complex), shifting the color to Pale Blue .
Reagents & Equipment
Critical Reagents
-
Analyte: Ferrous Ammonium Sulfate Hexahydrate (
), AR Grade. -
Titrant: 0.1 N Ceric Ammonium Sulfate (or Nitrate).
-
Note: Ceric solutions must be prepared in
to prevent hydrolysis into insoluble basic salts like .[2]
-
-
Acid Medium: Sulfuric Acid (
), dilute (approx. 1 M or 2 N). -
Indicator: Ferroin Solution (0.025 M).[3]
Equipment
-
Class A Volumetric Burette (50 mL).
-
Analytical Balance (Precision
mg). -
Magnetic Stirrer with PTFE stir bar.
Experimental Protocol
Step 1: Preparation of the Analyte (FAS)
-
Accurately weigh approximately 1.0 g of the Ferrous Ammonium Sulfate sample. Record the weight to the nearest 0.1 mg (
). -
Transfer to a 250 mL Erlenmeyer flask.
-
Add 50 mL of dilute Sulfuric Acid (
).-
Expert Insight: Dissolving directly in acid prevents the atmospheric oxidation of
to , which occurs rapidly in neutral water, potentially biasing results low.
-
-
Swirl until completely dissolved. Ensure the solution is clear and green.
Step 2: Titration
-
Add 2-3 drops of Ferroin indicator to the FAS solution. The solution will turn a distinct Orange-Red .
-
Fill the burette with 0.1 N Ceric Ammonium Sulfate.
-
Titrate dropwise with constant stirring.
-
Endpoint: The color transition is sharp: Red
Intermediate Greenish-Grey Pale Blue .-
Note: The "greenish" phase is a momentary mix of the yellow Ce(IV) titrant and the blue oxidized indicator. The true endpoint is the persistence of the pale blue color for 30 seconds.
-
Step 3: Blank Titration (Self-Validation)
-
Perform a blank titration using 50 mL of the same acid solvent and indicator, without the FAS.
-
Subtract this volume (
) from the sample titre to correct for indicator consumption and solvent impurities.
Visual Workflows
Experimental Logic Flow
Figure 1: Step-by-step workflow for the Cerimetric assay of FAS.
Mechanism of Color Change
Figure 2: The redox transition of the Ferroin indicator at the equivalence point.
Data Analysis & Calculation
Calculate the purity of the Ferrous Ammonium Sulfate using the following formula:
Where:
- : Volume of titrant consumed by sample (mL).
- : Volume of titrant consumed by blank (mL).
- : Normality of Ceric Ammonium Sulfate titrant.
-
: Equivalent weight of FAS Hexahydrate (
).-
Note: Since
involves 1 electron, Equivalent Weight = Molecular Weight.
-
- : Weight of sample (g).
Summary Table: Typical Titration Data
| Parameter | Value / Observation |
| Analyte | Ferrous Ammonium Sulfate ( |
| Titrant | 0.1 N Ceric Sulfate |
| Indicator | Ferroin (1,10-Phenanthroline ferrous sulfate) |
| Endpoint Color | Sharp transition from Red to Pale Blue |
| Equivalence Potential | ~1.14 V (vs SHE) |
| Interferences | Minimal (Chloride does not interfere, unlike in Permanganometry) |
Method Validation & Troubleshooting
7.1 System Suitability (Self-Validating)
-
Precision: Replicate titrations (n=3) should yield a Relative Standard Deviation (RSD) of
. -
Specificity: The high potential of the Ce(IV)/Ce(III) couple ensures that weak reducing agents do not interfere.
7.2 Troubleshooting Guide
-
Sluggish Endpoint: If the color change is slow, the reaction kinetics may be inhibited. Ensure the
concentration is sufficient (at least 0.5 M). Warming the solution to 40°C can accelerate the reaction, though it is rarely necessary with Ferroin. -
Precipitation: If a white precipitate forms, the Cerium is hydrolyzing. Increase the acidity of the titrant or the analyte solution immediately.
-
Fading Endpoint: If the blue color fades back to red, the sample may contain organic impurities slowly reducing the Ce(IV), or atmospheric oxidation is interfering (less likely with Ce).
References
-
Vogel, A. I. (1989).[4][5] Vogel's Textbook of Quantitative Chemical Analysis (5th ed.).[4] Longman Scientific & Technical.[5]
-
Scholz, F. (Ed.). (2010).[6] Electroanalytical Methods: Guide to Experiments and Applications. Springer.
-
Harris, D. C. (2010). Quantitative Chemical Analysis (8th ed.). W. H. Freeman and Company.
-
NIST. (n.d.). Standard Reference Material 136f - Potassium Dichromate (Oxidimetric Standard). (Used for cross-validation of redox standards).
Sources
- 1. Ferroin|Redox Indicator for Research [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. FERROIN SOLUTION AR 0.025 M Redox Indicator | Oman CHEMICAL [omanchem.com]
- 4. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 5. Citation - Vogel's textbook of quantitative chemical analysis - UW-Madison Libraries [search.library.wisc.edu]
- 6. Preparation and Standardization of 0.1 M Ferrous Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
Application Note: High-Purity Synthesis of Cerium Oxide Nanoparticles via Ceric Ammonium Sulfate Hydrolysis
Topic: Synthesis of Cerium Oxide Nanoparticles from Ceric Ammonium Sulfate Dihydrate Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide details the synthesis of Cerium Oxide Nanoparticles (CeO₂ NPs) using Ceric Ammonium Sulfate Dihydrate (CAS) as the primary precursor. While Ceric Ammonium Nitrate (CAN) is the ubiquitous standard, CAS offers distinct advantages in cost and specific morphological control (often favoring spherical/ellipsoidal growth due to sulfate coordination). However, the use of sulfate precursors requires rigorous purification protocols to prevent cytotoxicity in biomedical applications. This document outlines two validated workflows: Chemical Precipitation (for scalability) and Hydrothermal Synthesis (for crystallinity control), complete with mechanisms, critical process parameters (CPPs), and quality control standards.
Introduction & Strategic Rationale
The Redox Engine: Why CeO₂?
Cerium oxide nanoparticles are colloquially termed "nanozymes" due to their mimetic activity of Superoxide Dismutase (SOD) and Catalase. This bioactivity stems from the regenerative redox cycle on the particle surface, where Cerium oscillates between Ce³⁺ and Ce⁴⁺ states.[1]
-
Ce³⁺ (Oxygen Vacancies): Scavenges superoxide anions (O₂•⁻).
-
Ce⁴⁺ (Lattice Oxygen): Scavenges hydrogen peroxide (H₂O₂).
Why Ceric Ammonium Sulfate (CAS)?
Most protocols utilize Cerium(III) Nitrate or Ceric Ammonium Nitrate. However, Ceric Ammonium Sulfate [(NH₄)₄Ce(SO₄)₄ · 2H₂O] is a potent alternative:
-
Direct Ce⁴⁺ Source: Unlike Ce(III) precursors, CAS does not require an oxidation step (e.g., H₂O₂) to form CeO₂, simplifying stoichiometry.
-
Morphological Directing Agent: Sulfate ions (
) coordinate strongly with Ce⁴⁺, acting as a capping agent that can inhibit rapid crystal growth, often yielding smaller, more uniform crystallites (10–30 nm) compared to nitrate precursors. -
Cost-Efficiency: CAS is often more stable and less hygroscopic than nitrate analogues, suitable for bulk storage in industrial settings.
Critical Challenge: Sulfate Removal
For drug delivery applications, residual sulfate ions are detrimental. They can alter surface zeta potential and induce unexpected toxicity. This protocol includes a mandatory BaCl₂ validation step to ensure sulfate-free final products.
Pre-Synthesis Considerations & Mechanism[2][3]
The formation of CeO₂ from CAS follows a hydrolysis-condensation pathway. Since CAS is prone to hydrolysis in neutral water (forming turbid suspensions immediately), the initial dissolution must occur in acidic media.
Reaction Mechanism
-
Dissolution:
-
Hydrolysis:
(Hydrous Ceria) -
Condensation (Olation/Oxolation):
Mechanistic Visualization
The following diagram illustrates the transformation pathway and the critical checkpoints for quality control.
Caption: Step-wise mechanistic pathway from CAS precursor to crystalline CeO₂. Note the inhibitory role of sulfate ions during crystal growth, which helps maintain nanometer size.
Experimental Protocols
Materials Required[1][2][3][4][5][6][7][8][9]
-
Precursor: Ceric Ammonium Sulfate Dihydrate (≥99% purity).
-
Solvent: Deionized (DI) Water (18.2 MΩ·cm).
-
Acid: Sulfuric Acid (0.5 M H₂SO₄) – for initial dissolution.
-
Precipitant: Ammonium Hydroxide (25% NH₄OH) or Sodium Hydroxide (1 M NaOH).
-
Washing Agent: Ethanol (absolute) and DI Water.
-
Validation Reagent: Barium Chloride (BaCl₂) solution (1 M).
Protocol A: Scalable Chemical Precipitation
Best for: Large batch production, surface functionalization precursors.
-
Precursor Preparation:
-
Weigh 2.0 g of Ceric Ammonium Sulfate.
-
Dissolve in 50 mL of DI water containing 2 mL of 0.5 M H₂SO₄ .
-
Expert Note: Stir for 15 mins. The acid prevents premature formation of basic cerium sulfates (turbidity). The solution should be clear and yellow/orange.
-
-
Precipitation:
-
Under vigorous magnetic stirring (700 RPM), add Ammonium Hydroxide (NH₄OH) dropwise.
-
Monitor pH continuously. Target pH: 9.5 – 10.0 .
-
Observation: The solution will turn from yellow to a light yellow/white colloidal suspension (Ce(OH)₄).
-
-
Aging:
-
Continue stirring for 2 hours at room temperature.
-
Optional: For higher crystallinity without hydrothermal treatment, heat the solution to 60°C during this stirring phase.
-
-
Purification (Critical Step):
-
Centrifuge the precipitate at 8,000 RPM for 15 minutes . Discard supernatant.
-
Resuspend pellet in DI water.[2] Repeat centrifugation 4 times .
-
Sulfate Limit Test: Take 1 mL of the supernatant from the 4th wash. Add 2 drops of 1 M BaCl₂.
-
Result: If white precipitate (BaSO₄) forms, wash again .
-
Pass: Solution remains clear.
-
-
-
Drying & Calcination:
-
Dry the pellet at 80°C overnight.
-
Grind the dried powder using an agate mortar.
-
Calcine in a muffle furnace at 400°C for 2 hours (Ramp rate: 5°C/min).
-
Outcome: Light yellow powder (CeO₂).
-
Protocol B: Hydrothermal Synthesis
Best for: High crystallinity, ultra-small size (<10 nm), narrow size distribution.
-
Precursor Dissolution:
-
Dissolve 1.0 g of CAS in 40 mL DI water (acidified with 1 mL 0.5 M H₂SO₄). Stir until clear.
-
-
Alkaline Treatment:
-
Add NaOH (1 M) solution dropwise under stirring until pH reaches 10 .
-
Stir for 30 minutes. A milky slurry will form.
-
-
Autoclaving:
-
Post-Processing:
-
Cool naturally to room temperature.
-
Wash the white/yellowish precipitate with DI water and Ethanol (3x each) to remove ions.
-
Perform BaCl₂ Sulfate Test (as in Protocol A).
-
Dry at 60°C in a vacuum oven for 6 hours.
-
Note: Calcination is often not required for hydrothermal samples, as the high pressure already crystallizes the fluorite phase.
-
Characterization & Quality Control
To validate the synthesis for drug development applications, the following parameters must be met.
Expected Data Summary
| Parameter | Method | Expected Result (Precipitation) | Expected Result (Hydrothermal) |
| Crystal Phase | XRD | Cubic Fluorite (Broad peaks) | Cubic Fluorite (Sharp peaks) |
| Crystallite Size | Scherrer Eq. | 15 – 30 nm | 5 – 12 nm |
| Morphology | TEM | Aggregated Spheres | Monodisperse Polyhedra/Cubes |
| Zeta Potential | DLS (pH 7) | -15 to -25 mV | -25 to -35 mV (More stable) |
| Band Gap | UV-Vis | ~3.2 eV | ~3.4 eV (Blue shift due to quantum confinement) |
| Sulfate Content | BaCl₂ / IC | < 0.1% | < 0.05% |
Workflow Visualization
The following diagram outlines the operational workflow for both protocols.
Caption: Operational workflow comparing Precipitation and Hydrothermal routes with integrated Quality Control checkpoints.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Turbidity during dissolution | Hydrolysis of Ce⁴⁺ | Add more H₂SO₄ (0.5M) immediately. Ensure water is acidic before adding CAS. |
| Low Yield | Incomplete precipitation | Ensure pH is > 9.5. Ce(OH)₄ is amphoteric but precipitates best at pH 9-10. |
| Yellow supernatant after wash | Residual Ce⁴⁺ ions | Continue washing. Supernatant must be clear. |
| Particle Agglomeration | Lack of surfactant | Add Polyethylene Glycol (PEG-400) or CTAB (1 wt%) during the dissolution step to sterically stabilize particles. |
| Grey/Dark Powder | Incomplete oxidation or impurities | Ensure calcination has sufficient airflow. Pure CeO₂ is pale yellow. |
References
-
Synthesis and biomedical applications of Cerium oxide nanoparticles – A Review. Biotechnology Reports. [Link]
-
Hydrothermal Synthesis of Cerium(IV) Oxide. Journal of the American Ceramic Society. [Link]
-
Synthesis and Character of Cerium Oxide Nanoparticles by the Precipitation Method. Materials Science-Poland. [Link]
-
Cerium Oxide Nanoparticles: A Brief Review of Their Synthesis Methods and Biomedical Applications. Materials. [Link]
-
Crystallization kinetics of cerium oxide nanoparticles formed by spontaneous, room-temperature hydrolysis. Physical Chemistry Chemical Physics. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization & Stability of Cerium(IV) Ammonium Sulfate
[1]
Introduction: The Stability Paradox
Cerium(IV) Ammonium Sulfate (CAS),
Many researchers encounter precipitation (turbidity) or titer instability because they treat CAS like a standard salt (e.g., NaCl).[1] It is not. It is a coordination complex that requires a specific acidic environment to maintain the soluble sulfato-cerate species. If the acid concentration drops below a critical threshold ("dilute" in this context often means
This guide provides the mechanistic understanding and validated protocols to ensure stable, quantitative preparations of CAS.
Module 1: The Chemistry of Solubilization
To troubleshoot effectively, one must understand the competition between Hydrolysis and Complexation .[1]
In sulfuric acid, Ce(IV) does not exist as a simple
Mechanistic Pathway: Solubilization vs. Precipitation [1]
Figure 1: The divergence of Ce(IV) fate based on acidity.[1] High acidity stabilizes the soluble sulfato complex, while low acidity triggers irreversible hydrolysis.[1]
Module 2: Troubleshooting Guide
This section addresses specific failure modes reported by users.
Issue 1: "My solution turned cloudy/yellow precipitate formed immediately."
Diagnosis: Hydrolytic Precipitation.
You likely attempted to dissolve CAS in water first, or the acid concentration was insufficient (e.g., 0.1 M
-
The Mechanism: Without sufficient protons, the equilibrium
shifts to the right.[1] -
The Fix:
Issue 2: "I smell chlorine gas / The solution is bubbling."
Diagnosis: Redox Incompatibility (The HCl Error).
You used Hydrochloric Acid (
-
The Mechanism: Ce(IV) has a standard reduction potential (
) high enough to oxidize chloride ions ( ) to chlorine gas ( ).[1] -
The Fix:
Issue 3: "The titer of my standard solution is dropping over time."
Diagnosis: Photochemical Reduction or Impurities.
-
The Mechanism: Ce(IV) solutions are photosensitive.[1] Light absorption can induce electron transfer from water or trace organic impurities, reducing Ce(IV) to Ce(III).[1]
-
The Fix:
Module 3: Standardized Protocols
Protocol A: Preparation of 0.1 N Cerium(IV) Ammonium Sulfate
Target Concentration: 0.1 N (0.1 M for this 1-electron transfer) Solvent Matrix: 0.5 M - 1.0 M Sulfuric Acid
Reagents:
-
Cerium(IV) ammonium sulfate dihydrate (MW: 632.55 g/mol ).[1][3]
-
Sulfuric Acid (concentrated, 98%).[1]
-
Deionized Water.[1]
Step-by-Step Methodology:
-
Weighing: Accurately weigh 64–66 g of CAS dihydrate.
-
Acid Slurry: Transfer the solid to a 1000 mL heat-resistant beaker. Add 30 mL of concentrated sulfuric acid (
). -
Initial Dissolution: Add 500 mL of deionized water slowly with stirring. Caution: Exothermic reaction.[1]
-
Clarification: Heat the mixture gently (do not boil) with continuous stirring until the solid dissolves completely and the solution is clear orange-yellow.
-
Note: If turbidity persists, add small aliquots of conc.[1]
until clear.
-
-
Cooling: Allow the solution to cool to room temperature.
-
Filtration: Filter the solution through a sintered glass crucible (porosity 4) to remove any insoluble rare-earth oxides.
-
Dilution: Transfer to a 1000 mL volumetric flask and dilute to the mark with deionized water.
-
Storage: Transfer to a clean, amber glass bottle.
Data Table: Acid Compatibility Matrix
| Solvent / Acid | Compatibility | Observation / Risk |
| Water (Neutral) | Incompatible | Immediate hydrolysis; yellow precipitate forms.[1] |
| Sulfuric Acid ( | Ideal | Forms stable |
| Hydrochloric Acid ( | Dangerous | Generates toxic |
| Nitric Acid ( | Conditional | Usable but less stable than sulfate; prone to photochemical reduction.[1] |
| Perchloric Acid ( | Conditional | High oxidation potential; risk of explosion with organics.[1] |
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use heating to speed up dissolution?
A: Yes, but with caution.[1] Gentle heating (
Q: Why is my solution orange? I thought Cerium was colorless. A: Ce(III) is colorless.[1] Ce(IV) is yellow-orange.[1][2] If your solution turns colorless, your Ce(IV) has been reduced to Ce(III) and is no longer an active oxidant.[1]
Q: Can I filter the solution if it remains cloudy? A: Yes, but you must diagnose why it is cloudy. If the cloudiness is due to hydrolysis (low acid), filtration removes the active ingredient, lowering your normality.[1] If the cloudiness is due to impurities (e.g., silica), filtration is acceptable.[1] Always add acid first to see if it clears. [1]
References
-
Mendham, J., Denney, R. C., Barnes, J. D., & Thomas, M. J. K. (2000).[1] Vogel's Textbook of Quantitative Chemical Analysis (6th ed.).[1] Prentice Hall.[1] (Section: Ceric Ammonium Sulphate Titrations).
-
Sigma-Aldrich. (n.d.).[1] Product Specification: Ammonium cerium(IV) sulfate dihydrate.[1][3][4][5] Retrieved October 26, 2023.[1] [1]
-
Adad, A., & Bakri, A. (2022).[1] Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid. Journal of The Electrochemical Society.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 159684, Ceric sulfate. [1]
Sources
- 1. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 2. Cerium Ammonium Sulphate Online | Cerium Ammonium Sulphate Manufacturer and Suppliers [scimplify.com]
- 3. 硫酸铈(IV)铵 二水合物 puriss. p.a., ACS reagent, ≥98.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
Technical Support Center: Preventing Ceric Hydroxide Precipitation
Topic: Stability and Preparation of Cerium(IV) Solutions
Audience: Researchers, Analytical Chemists, and Drug Development Professionals.[1]
Core Directive & Scope
The Issue: Cerium(IV) is thermodynamically unstable in neutral or low-acidity aqueous solutions. It undergoes rapid hydrolysis to form Ceric Hydroxide [Ce(OH)₄] (also described as hydrated ceric oxide, CeO₂[1]·nH₂O), a yellow-white precipitate that ruins quantitative analysis and organic synthesis yields.[1]
The Solution: Stability is achieved not merely by lowering pH, but by ligand competition .[1] You must force the Ce⁴⁺ ion to complex with anions (sulfate, nitrate) rather than hydroxyl groups.[1] This guide provides the thermodynamic baselines and troubleshooting protocols to maintain Ce(IV) solubility.
The Stability Matrix: Critical Parameters
To prevent precipitation, your solution must meet specific acidity and counter-ion requirements.[1] The following table summarizes the stability zones for Ce(IV) species.
| Parameter | Requirement | Scientific Rationale |
| Minimum Acidity | > 0.5 M H⁺ (Ideal: 1.0 M) | Ce(IV) hydrolysis begins at pH > 1.[1]0. High proton concentration suppresses the equilibrium: |
| Preferred Acid | Sulfuric Acid (H₂SO₄) | Forms stable anionic complexes |
| Forbidden Buffers | Phosphates, Fluorides | Phosphate and fluoride ions form insoluble salts ( |
| Solvent | Water (Low Organic) | High concentrations of alcohols can reduce Ce(IV) to Ce(III) over time (photo-oxidation), changing the titer.[1] |
Mechanism of Failure (Visualization)
The following diagram illustrates the competition between Hydrolysis (Precipitation) and Complexation (Solubility).
Figure 1: The Kinetic Competition. Without sufficient sulfate ligands and protons (Green path), Ce(IV) defaults to the hydrolysis pathway (Yellow/Black path), resulting in precipitation.[1]
Standard Operating Procedures (SOPs)
Protocol A: Preparation from Ceric Ammonium Nitrate (CAN)
Best for: General organic synthesis and oxidimetry.[1]
Reagents:
Step-by-Step:
-
Weighing: Weigh approx. 55-56 g of Ceric Ammonium Nitrate (for a ~1L 0.1M solution).
-
The Acid Paste (Critical Step): Do NOT dissolve CAN directly in water.[1]
-
Controlled Dilution:
-
Final Volume: Transfer to a 1L volumetric flask and dilute to the mark with distilled water.
-
Aging: Allow to stand for 24 hours. If a fine sediment (silica or insoluble impurities) forms, filter through a sintered glass crucible.[1]
Protocol B: Preparation from Ceric Sulfate
Best for: High-precision analytical titrations (Redox).[1]
Reagents:
Step-by-Step:
-
Weighing: Weigh 35-40 g of Ceric Sulfate.
-
Digestion: Add 28 mL of concentrated Sulfuric Acid.
-
Heating: Gently heat the mixture. Ceric sulfate dissolves slowly.[1] The heat aids the formation of the soluble sulfato-complex.
-
Dilution: Add water carefully in small increments with vigorous stirring until dissolved.
-
Filtration: Ceric sulfate reagents often contain lanthanide impurities or insoluble oxides.[1] Filtration is mandatory for this protocol after dilution to 1L.[1]
Troubleshooting Center (FAQs)
Q1: My solution turned cloudy immediately upon adding water. Why?
-
Diagnosis: Local Hydrolysis Shock. You likely added water to the salt without sufficient acid present, or you added the salt to neutral water.
-
The Fix: Always acidify the water before dissolving the salt, or use the "Acid Paste" method (Protocol A, Step 2). Once Ce(OH)₄ precipitates, it is extremely difficult to re-dissolve, even with strong acid.[1] You may need to discard and restart.[1]
Q2: I see a yellow precipitate forming in my phosphate buffer reaction.
-
Diagnosis: Ligand Interference. This is likely Cerium Phosphate (
), not hydroxide.[1] Ce(IV) has a high affinity for phosphate anions.[1] -
The Fix: You cannot use phosphate buffers with Ce(IV).[1] Switch to a non-coordinating buffer system compatible with high oxidation states, or maintain a high sulfuric acid concentration to out-compete the phosphate (though this is rarely successful if phosphate is >10 mM).
Q3: The bright orange solution is fading to pale yellow over weeks.
-
Diagnosis: Photochemical Reduction. Light can induce the reduction of Ce(IV) (Orange) to Ce(III) (Colorless/Pale), especially if trace organics are present in the water.[1]
-
The Fix: Store solutions in amber glass bottles . Re-standardize the titer using Sodium Oxalate or Arsenic Trioxide before critical quantitative work.
Q4: Can I use Hydrochloric Acid (HCl) instead of Sulfuric Acid?
-
Diagnosis: Incompatible Matrix. Ce(IV) is a strong oxidant (
).[1] It will oxidize Chloride ( ) to Chlorine gas ( ), depleting your titer and creating hazardous fumes.[1] -
The Fix: Strictly use Sulfuric Acid (
) or Perchloric Acid ( ) (if sulfate interference is an issue, though perchloric is less stable regarding hydrolysis).[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Quantitative Chemical Analysis (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for preparation and stability of Ceric Ammonium Nitrate and Ceric Sulfate).
-
Mendham, J., Denney, R. C., Barnes, J. D., & Thomas, M. J. K. (2000).[1] Vogel's Quantitative Chemical Analysis (6th ed.).[1] Prentice Hall.[1] [1]
-
Smith, G. F., & Getz, C. A. (1938).[1] "Ceric Sulfate as a Volumetric Oxidizing Agent." Industrial & Engineering Chemistry Analytical Edition, 10(4), 191–195.[1] [1]
-
Hayes, S. A., Yu, P., & O'Keefe, T. J. (2002).[1] "The Phase Stability of Cerium Species in Aqueous Systems." Journal of The Electrochemical Society, 149(12), C623.[1] (Detailed analysis of Ce(IV) hydrolysis and solubility constants). [1]
Sources
Technical Support Center: Optimizing Ceric Ammonium Sulfate (CAS) Oxidations
Executive Summary: The "Solubility Paradox"
Ceric Ammonium Sulfate (CAS),
Unlike CAN, which dissolves readily in acetonitrile and alcohols, CAS is practically insoluble in common organic solvents and requires acidic aqueous media to prevent hydrolysis. This guide addresses the primary engineering challenge of CAS oxidations: maintaining the active Ce(IV) species in solution while contacting the organic substrate.
Diagnostic Workflow & Decision Tree
Before altering variables, determine your limiting factor using the logic flow below.
Figure 1: Troubleshooting logic for CAS oxidations. The primary failure mode is usually phase contact (solubility) rather than intrinsic reactivity.[1]
Technical Troubleshooting (Q&A)
Category A: Solubility & Phase Management
Q1: I tried replacing CAN with CAS in an acetonitrile reaction, but the CAS sits at the bottom as a slurry. How do I fix this? A: This is the most common error. CAS is insoluble in pure acetonitrile.[1]
-
The Fix: You must use a mixed solvent system . The standard protocol requires pre-dissolving CAS in dilute sulfuric acid (
).[1] -
Protocol Adjustment: Dissolve CAS in minimal
, then add this aqueous solution to your acetonitrile/substrate mixture. The final solvent ratio should be approximately 1:1 (v/v) MeCN:Water.[1] -
Why? The sulfate ligands coordinate tightly to Cerium. Without sufficient protons, Ce(IV) hydrolyzes to form insoluble basic salts or hydroxides (
).[1]
Q2: My substrate is acid-sensitive. Can I run CAS oxidations under neutral conditions? A: Generally, no .[1]
-
The Science: In neutral water, CAS hydrolyzes immediately to precipitate yellow ceric hydroxide/oxide.
-
The Workaround: If your substrate is acid-labile, consider a buffered biphasic system or use Micellar Catalysis .[1] Sodium Dodecyl Sulfate (SDS) can solubilize organic substrates in aqueous acidic media, protecting them within the micelle while allowing the Ce(IV) oxidation to occur at the micelle surface [1].[1]
Category B: Reactivity & Kinetics[1][2][3]
Q3: The reaction turns colorless, but I haven't isolated any product. What happened?
A: The color change (Orange
-
Cause 1 (Solvent Oxidation): Is your solvent oxidizable?[1] (e.g., impure alcohols, ethers).[1] CAS will oxidize primary alcohols to aldehydes.[1]
-
Cause 2 (Ligand Effects): High concentrations of sulfate ions (from adding excess
or very concentrated ) can retard the reaction.[1] The anionic species is kinetically less active than the neutral or cationic species [2].[1] -
Solution: Maintain
between and . Do not add external sulfate salts.[1]
Q4: How do I control over-oxidation (e.g., Alcohol
-
Optimization:
-
Stoichiometry: Use exactly 2.0 - 2.2 equivalents of CAS for Alcohol
Carbonyl.[1] -
Extraction: Aldehydes are often less soluble in the acidic aqueous phase than the starting alcohol. Use a biphasic system (e.g., Water/DCM) where the aldehyde partitions into the organic layer immediately upon formation, protecting it from further oxidation in the aqueous phase.
-
Mechanistic Insight: The SET Pathway
Understanding the mechanism helps in selecting the right conditions. CAS operates via Single Electron Transfer (SET), often involving a pre-equilibrium complex.[1]
Figure 2: Simplified SET mechanism. The formation of the [Ce(IV)-Alcohol] complex is sensitive to steric hindrance and competition from sulfate ligands.[1]
Optimized Protocol: Oxidative Cleavage / Oxidation[1]
Application: Oxidation of Benzylic Alcohols or Oxidative Cleavage of 1,2-Diols.
Reagents
-
Oxidant: Ceric Ammonium Sulfate (CAS).[1]
-
Solvent A: 1.0 M Sulfuric Acid (
).[1] -
Solvent B: Acetonitrile (MeCN) or Dichloromethane (DCM) for biphasic.[1]
-
Catalyst (Optional): Sodium Lauryl Sulfate (SDS) for micellar effect.[1]
Step-by-Step Procedure
-
Preparation of Oxidant Solution:
-
Calculate 2.2 equivalents of CAS relative to the substrate.
-
Dissolve CAS in 1.0 M
. Note: Heating to 40°C may be required for rapid dissolution.[1] The solution should be clear orange.
-
-
Substrate Preparation:
-
Dissolve the organic substrate in Acetonitrile (if homogeneous desired) or DCM (if biphasic desired).[1]
-
-
Reaction:
-
Add the CAS/Acid solution dropwise to the substrate solution under vigorous stirring.
-
Temperature: Maintain at 25–40°C.
-
Monitoring: Watch for the color change from Orange
Pale Yellow/Colorless.
-
-
Quenching & Workup:
-
Once the orange color persists (indicating excess oxidant) or TLC shows conversion, quench with 10%
(removes excess Ce(IV)).[1] -
Crucial Step: The aqueous layer will contain Cerium(III) Sulfate.[1] Extract the organic layer 3x with solvent.
-
Wash organic layer with brine to break any emulsions caused by cerium salts.[1]
-
Comparative Data: CAS vs. CAN[1]
| Feature | Ceric Ammonium Nitrate (CAN) | Ceric Ammonium Sulfate (CAS) |
| Solubility (Organic) | High (Soluble in MeCN, Alcohols) | Negligible (Requires acidic water) |
| Acidity Requirement | Moderate ( | High ( |
| Oxidation Potential | ~1.61 V | ~1.44 V (Slightly milder) |
| Stability | Potential explosion hazard (Nitrate) | Stable (Industrial preferred) |
| Primary Use | Lab scale, complex organics | Analytical, Scale-up, Quantitation |
References
-
Kinetics of Oxidation of Alcohols by Ce(IV) in Micellar Phase. Source: Asian Journal of Chemistry. Context: Demonstrates the use of Sodium Lauryl Sulfate (SDS) to facilitate CAS oxidation of organic alcohols in aqueous media.[2] Link:[Link] (General Journal Link)[1]
-
Planning A Kinetic And Mechanistic Study With Cerium (IV). Source: Scholars' Mine, Missouri S&T (1976).[1] Context: Defines the acidic sulfate medium and the inhibitory effect of high sulfate concentrations on reaction rates. Link:[Link][1]
-
Oxidation of Benzylic Alcohols Protocol. Source: Chegg / Standard Laboratory Protocols.[1] Context: General stoichiometry and colorimetric monitoring of Ce(IV) reactions. Link:[Link][1]
Sources
Technical Support Center: Endpoint Determination in Cerimetric Titrations (Ferroin)
Topic: Endpoint determination in cerimetric titrations with ferroin indicator. Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.
Introduction: The Precision of the Pale Blue
Welcome to the technical support hub for cerimetry. In pharmaceutical analysis and advanced redox titrimetry, the cerium(IV) sulfate titration using ferroin (1,10-phenanthroline iron(II) complex) is a gold standard for determining reducing analytes (e.g., Fe(II), hydroquinone, specific API moieties).
Unlike permanganate, Ce(IV) is stable, light-insensitive, and can be used in the presence of moderate chloride concentrations. However, the sharpness of the ferroin endpoint—a distinct transition from red-orange to pale blue —relies on a delicate thermodynamic balance between the titrant, the acid medium, and the indicator’s transition potential.
This guide addresses the specific failure modes researchers encounter when this balance is disrupted.
Module 1: The Theoretical Framework (The "Why")
To troubleshoot an endpoint, you must understand the "Potential Ladder." A sharp endpoint occurs only when there is a sufficient gap between the formal potential of the analyte (
Table 1: Thermodynamic Hierarchy in Cerimetry
The standard reduction potential of Ce(IV) varies significantly based on the acid medium due to anionic complexation (e.g., sulfato-complexes lower the potential).[1]
| Species | Medium | Formal Potential ( | Role |
| Ce(IV)/Ce(III) | Strongest Oxidant | ||
| Ce(IV)/Ce(III) | Strong Oxidant | ||
| Ce(IV)/Ce(III) | Standard Titrant (Stable) | ||
| Nitroferroin | High-Potential Indicator | ||
| Ferroin | Standard Indicator | ||
| Fe(III)/Fe(II) | Common Analyte |
Data synthesized from standard analytical texts and electrochemical tables [1, 2, 3].
Visualizing the Electron Flow
The following diagram illustrates the electron transfer hierarchy. For a successful titration, the potentials must step down logically.
Figure 1: The Redox Potential Hierarchy. The titrant (Ce) must effectively oxidize the analyte first. Only when the analyte is depleted does the potential rise sufficiently to oxidize the indicator (Ferroin).
Module 2: Troubleshooting Guides (FAQs)
Issue 1: "The endpoint is sluggish. The color changes slowly from red to blue over several drops."
Diagnosis: This is a kinetic issue or a "Potential Compression" issue. Root Cause:
-
Insufficient Acid: If the acid concentration is too low, hydrolysis of Ce(IV) can occur, or the potential gap narrows.
-
Wrong Acid Medium: Using HCl lowers the effective potential of Ce(IV) compared to
, but usually, is sufficient. -
Catalyst Absence: Some analytes (like As(III)) react slowly with Ce(IV) without a catalyst (e.g., Osmium tetroxide or Iodine monochloride), even if the thermodynamics are favorable [4].
Corrective Protocol:
-
Verify Acidity: Ensure the solution is at least 0.5 M to 1.0 M in
. -
Heat: Heating the solution to 50°C can improve kinetics (Ferroin is stable up to 60°C) [3].
-
Check Analyte: If titrating something other than Fe(II), check if a catalyst is required.
Issue 2: "The indicator turns blue, but then fades back to red after a few seconds."
Diagnosis: Incomplete oxidation of the analyte. Root Cause: The bulk solution has not reached equilibrium. As you add a drop of Ce(IV), the local concentration is high enough to oxidize the ferroin to ferriin (blue). However, unreacted analyte in the bulk solution slowly reduces the ferriin back to ferroin (red).
Corrective Protocol:
-
Approaching the Endpoint: When the red color begins to lighten, wait 10–15 seconds between drops.
-
The "30-Second Rule": A true endpoint is defined as a color change that persists for at least 30 seconds.
Issue 3: "The solution turned brownish-green or yellow, not pale blue."
Diagnosis: Irreversible destruction of the indicator. Root Cause: Ferroin is an organic complex.[2] If exposed to a large excess of Ce(IV) (a strong oxidant) for too long, or if the titration is performed in hot, concentrated acid, the phenanthroline ring itself can be oxidized irreversibly, destroying the indicator [5].
Corrective Protocol:
-
Add Indicator Late: Do not add ferroin at the very beginning if the titration is long or involves heating. Add it just before the expected endpoint.
-
Avoid Large Excess: Do not overshoot the endpoint significantly.
Issue 4: "Can I use Ferroin with HCl?"
Technical Insight: Yes, but with caution.
-
The Risk: Ce(IV) can oxidize chloride (
) to chlorine gas ( ), which consumes titrant and causes positive error. -
The Mitigation: This reaction is slow at room temperature in moderate HCl concentrations (
). -
Recommendation: If using HCl, titrate at room temperature. If heating is required, switch to sulfuric acid or perchloric acid media [1].
Module 3: Experimental Protocol & Standardization
To ensure trust in your data, you must validate the system using a primary standard.
Workflow: Standardization of Ce(IV) Sulfate
Reagents:
-
Cerium(IV) Sulfate solution (approx.[3] 0.1 M in 1 M
). -
Primary Standard: Arsenic(III) Oxide (
) or Sodium Oxalate ( ). Note: is preferred for sharpness but requires a catalyst. -
Alternative Standard: High-purity Iron wire (dissolved in acid).
Protocol (Using Sodium Oxalate):
-
Dissolution: Weigh 0.2 g dried
into a flask. Dissolve in 75 mL water. -
Acidification: Add 20 mL concentrated
(or if heating strongly). -
Temperature: Heat to 45–50°C.
-
Catalyst (Optional but recommended): Add 0.5 mL of 0.005 M Iodine Monochloride (ICl) as a catalyst to sharpen the endpoint.
-
Titration: Add Ce(IV) until the solution turns pale yellow (Ce(IV) excess).
-
Indicator: Add 2–3 drops of Ferroin.
-
Endpoint: Titrate until the color shifts sharply from Red-Orange to Pale Blue .
Troubleshooting Logic Flow
Use this decision tree to diagnose endpoint failures in real-time.
Figure 2: Diagnostic Decision Tree for Ferroin Endpoint Failures.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Chapter on Cerimetry and Oxidation-Reduction Titrations).
-
Harris, D. C. (2010). Quantitative Chemical Analysis (8th ed.). W. H. Freeman. (Section: Redox Indicators).
-
Sigma-Aldrich. (n.d.). Ferroin Indicator Solution Technical Data Sheet. Retrieved from MilliporeSigma.
-
Smith, G. F. (1942). Cerate Oxidimetry. G. Frederick Smith Chemical Co.[3] (Seminal text on Ce(IV) applications).
-
Scholtz, F. (Ed.). (2010).[4] Electroanalytical Methods: Guide to Experiments and Applications. Springer. (Discussions on indicator stability).
Sources
improving the stability of ceric ammonium sulfate titrants
Ticket System: Open | Priority: High | Agent: Senior Application Scientist
Welcome to the technical support archive for Ceric Ammonium Sulfate (CAS) titrants. Below you will find a synthesized guide designed to address the most frequent stability and performance tickets submitted by analytical labs.
Ticket #409: "Why is my CAS titrant precipitating after one week?"
Status: Resolved Root Cause: Hydrolysis due to insufficient acidity.
Technical Insight:
Unlike permanganate, Ceric Ammonium Sulfate requires a highly acidic environment to remain stable. In weak acid solutions (
The Fix: The "Acid-Slurry" Preparation Protocol To ensure long-term stability (shelf life > 3 months), you must prevent the initial formation of hydrolysis products during the dissolution phase. Do not dissolve the salt in water first.
Step-by-Step Protocol:
-
Weighing: Weigh 66 g of Ceric Ammonium Sulfate Dihydrate [
]. -
Acid Slurry: Add the solid directly to a beaker containing 30 mL of concentrated Sulfuric Acid (
) . -
Dissolution: Gently heat the mixture and stir. The acid will dehydrate the salt and form a paste/slurry. Crucial Step: This ensures
is solvated by sulfate ions immediately. -
Dilution: Slowly add 500 mL of distilled water with constant stirring.
-
Aging: Allow the solution to stand for 24–48 hours. This "ripening" period allows any transient basic salts to re-dissolve or precipitate fully.
-
Filtration: Filter through a sintered glass crucible (porosity 4) if any turbidity remains.
-
Final Make-up: Dilute to 1000 mL with distilled water. Store in an amber bottle.
Visual Workflow (Preparation Logic):
Figure 1: Optimized preparation workflow to prevent hydrolysis-induced precipitation.
Ticket #512: "My standardization results are drifting. Is it the light?"
Status: Resolved Root Cause: Photochemical reduction and improper primary standard handling.
Technical Insight:
While CAS is more stable than permanganate,
Standardization Protocol (Self-Validating):
-
Primary Standard: Arsenic Trioxide (
).[1] Note: Dry at 105°C for 1 hour before use. -
Catalyst: Osmic Acid (
) solution (0.01 M). -
Indicator: Ferroin (1,10-phenanthroline ferrous sulfate).
Procedure:
-
Weigh 0.20 g of dried
into a flask. -
Dissolve in 15 mL of 2 N NaOH (warm gently if needed).
-
Acidify with 25 mL of dilute
. Checkpoint: Solution must be clear. -
Add 3 drops of Osmic Acid catalyst.
-
Add 2 drops of Ferroin indicator.
-
Titrate with 0.1 N CAS until the color shifts sharply from Pink/Red to Pale Blue .
Data: Primary Standard Comparison
| Feature | Arsenic Trioxide ( | Sodium Oxalate ( |
| Accuracy | High (Reference Standard) | Moderate |
| Conditions | Room Temp (with Catalyst) | Requires Heating (70°C) |
| Stoichiometry | Exact ( | Complex (Side reactions possible) |
| Toxicity | High (Arsenic) | Low |
| Recommendation | Preferred for high precision | Alternative if As is banned |
Ticket #601: "Troubleshooting Guide: The Logic Tree"
Status: Active Resource
Use the following decision tree to diagnose issues during routine analysis.
Figure 2: Diagnostic logic tree for common CAS titration anomalies.
FAQ: Frequently Asked Questions
Q: Can I use Ferroin indicator without the Osmic Acid catalyst? A: No. The reaction between Cerium(IV) and Arsenic(III) is kinetically slow at room temperature. Without the osmium catalyst, the potential change at the equivalence point is sluggish, leading to "fading" endpoints and over-titration.
Q: How often should I restandardize? A: While CAS is stable, "Titer Drift" is real.
-
First Month: Standardize weekly.
-
Subsequent Months: Standardize bi-weekly.
-
Acceptance Criteria: If molarity changes by
, discard and prepare fresh.
Q: Why use Sulfuric Acid instead of Hydrochloric Acid?
A:
References
-
ChemicalBook . (n.d.). Ammonium Cerium(IV) Sulfate Properties and Reactions. Retrieved from
-
National Institutes of Health (NIH) . (1973). The stability of ceric ammonium sulfate in dilute sulfuric acid. PubMed. Retrieved from
-
PharmaPath . (2025).[2] Preparation and Standardization of 0.1M Ceric Ammonium Sulphate. Retrieved from
-
Ricca Chemical . (2026).[3] Safety Data Sheet: Ceric Ammonium Sulfate. Retrieved from
-
Sigma-Aldrich . (2025). Ammonium cerium(IV) sulfate dihydrate Product Information. Retrieved from
Sources
troubleshooting unexpected color changes in cerium(IV) reactions
Topic: Troubleshooting Unexpected Color Changes in Cerium(IV) Reactions Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reference ID: TSC-CeIV-001[1]
Introduction: The "Traffic Light" Diagnostic System
Cerium(IV) reagents, particularly Ceric Ammonium Nitrate (CAN) and Ceric Sulfate , are powerful one-electron oxidants widely used for the oxidation of alcohols, oxidative cleavage of benzylic ethers, and synthesis of quinones.[1]
Unlike many reagents where color change is incidental, the color of a Ce(IV) reaction is a direct spectroscopic readout of the reaction coordinate . The Ce(IV) ion is inherently orange/yellow (due to Ligand-to-Metal Charge Transfer, LMCT), while the reduced Ce(III) species is colorless .[1]
Use this guide to decode the "Traffic Light" signals of your reaction flask.
Module 1: The "Red Shift" Phenomenon
Issue: The reaction mixture turns deep red, burgundy, or crimson immediately upon addition of the substrate.
Status: Normal Intermediate (Usually) Mechanism: Ligand Exchange & LMCT[1]
When Ce(IV) oxidizes an alcohol, it does not attack the substrate directly from solution.[1] It first undergoes a ligand exchange where the alcohol displaces a nitrate ligand to form a 1:1 Alkoxy-Cerium(IV) Complex .[1] This complex exhibits a bathochromic shift (red shift) in its absorption spectrum, appearing deep red.[1]
The Mechanism:
-
Coordination:
-
Rate-Determining Step (SET): The complex undergoes homolytic bond cleavage.[1]
-
Product Formation: The resulting radical rapidly collapses to the aldehyde/ketone, releasing colorless Ce(III).[1]
Troubleshooting Protocol
| Observation | Diagnosis | Action Required |
| Turns Red | Successful Reaction. The red complex is forming and decomposing as expected. | Proceed. Monitor by TLC/LCMS. The fading indicates consumption of Ce(IV).[1] |
| Turns Red | Kinetic Stall. The complex has formed, but the oxidation step (C-H abstraction) is energetically unfavorable.[1] | Heat/Catalysis. 1. Gently warm to 40-50°C. 2. Check for steric hindrance at the |
| Turns Dark Brown/Black | Over-oxidation/Polymerization. Common with phenols or electron-rich aromatics.[1] | Quench Immediately. Reduce equivalents of CAN. Switch to a biphasic system (DCM/Water) to protect the product.[1] |
Visualizing the Pathway
Figure 1: The colorimetric progression of alcohol oxidation. A persistent red phase indicates a bottleneck at the Transition step.
Module 2: Turbidity and Precipitation
Issue: The reaction becomes cloudy, or a white/pale yellow precipitate forms.
Status: Critical Failure (Hydrolysis) Mechanism: pH-Dependent Hydrolysis[1]
Ce(IV) is highly acidic but thermodynamically unstable in neutral or basic media.[1] If the pH rises above ~1.0–2.0, Ce(IV) undergoes hydrolysis to form insoluble Ceric Hydroxide (
Key Data Point:
-
Critical pH Limit: Precipitation often begins at pH > 2.0 .[1]
-
Solvent Effect: Adding water to a CAN/Acetonitrile mixture without acid support promotes hydrolysis.[1]
Troubleshooting Protocol
Q: Did you buffer the solution?
-
NO: Ce(IV) solutions must be acidic.[1]
-
FIX: Add dilute
until the solution clears. Standard CAN oxidations should be performed in 10–50% aqueous acid or buffered solvent systems.[1]
Q: Are you using an organic solvent?
-
YES: CAN is insoluble in DCM, Chloroform, and Toluene.[1]
-
FIX:
Solubility & Stability Table
| Solvent System | Solubility of CAN | Risk of Hydrolysis | Recommended Additive |
| Water | High (>1.0 g/mL) | Moderate (if pH > 2) | Add |
| Acetonitrile (MeCN) | Moderate | Low | None (if dry); add water for solubility.[1] |
| DCM / Chloroform | Insoluble | N/A | Requires Phase Transfer Catalyst (PTC).[1] |
| Ethanol/Methanol | Soluble | High (Reactive) | Warning:[1] Solvent will be oxidized slowly.[1] |
Module 3: Persistent Orange (No Reaction)
Issue: The solution remains bright orange/yellow for hours with no product formation.
Status: Reagent Failure or Kinetic Barrier [1]
If the "Red Shift" (Module 1) did not occur, the substrate is not coordinating to the Cerium metal center.
Diagnostic Checklist
-
Steric Hindrance: Is the hydroxyl group extremely hindered?
-
Solution: Switch to Catalytic CAN (10 mol%) with a co-oxidant (e.g.,
) to reduce steric bulk around the metal center.[1]
-
-
Reagent Quality: Is the CAN bright orange or pale yellow?
-
Coordination Competition: Are there other ligands?
-
Strong ligands (phosphines, amines) can bind Ce(IV) tighter than the alcohol, shutting down the reaction.[1]
-
Frequently Asked Questions (FAQs)
Q: How do I remove the Cerium salts during workup? A: Cerium salts are water-soluble.[1]
-
Dilute the reaction mixture with water.
-
Extract the organic product with Ethyl Acetate or DCM.[1]
-
The Ce(III)/Ce(IV) stays in the aqueous layer.[1]
-
Tip: If an emulsion forms, the aqueous layer is likely too basic (precipitating Ce salts).[1] Add 1M HCl to break the emulsion.
Q: Can I use CAN to oxidize amines? A: Proceed with Caution. Amines often complex strongly with Ce(IV), turning the solution dark brown/black immediately.[1] This often leads to complex mixtures or polymerization rather than clean oxidation.[1] Protect the amine as an amide or carbamate before oxidation.
Q: Why is my yield low even though the color faded? A: Over-oxidation. The aldehyde product is susceptible to further oxidation to the carboxylic acid.
-
Fix: Stop the reaction immediately upon decolorization.
-
Fix: Buffer the reaction with
(if using a biphasic system) to prevent acid-catalyzed side reactions, though this risks hydrolysis if not carefully managed.[1]
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing Ce(IV) reaction outcomes based on visual cues.[1]
References
-
Mechanistic Foundation of Red Shift: Young, L. B., & Trahanovsky, W. S. (1969).[1][3] Oxidation of organic compounds with cerium(IV). VII. Formation constants for 1:1 cerium(IV)-alcohol complexes. Journal of the American Chemical Society, 91(18), 5060–5068.[1][3] Link[1]
-
Time-Resolved Colorimetry: Briois, V., et al. (2005).[1][3] Time-Resolved Study of the Oxidation of Ethanol by Cerium(IV) Using Combined Quick-XANES, UV-Vis, and Raman Spectroscopies. The Journal of Physical Chemistry A, 109(2), 320–329.[1][3] Link[1]
-
Hydrolysis & Solubility: Hayes, S. A., et al. (2002).[1] The phase stability of cerium species in aqueous systems. Journal of The Electrochemical Society, 149(12), C623.[1] Link[1]
-
Synthetic Utility & Protocols: Nair, V., et al. (2004).[1] Cerium(IV) ammonium nitrate: A versatile single-electron oxidant.[1] Accounts of Chemical Research, 37(1), 21–30.[1] Link[1]
Sources
Technical Support Center: Ceric Ammonium Sulfate (CAS) Oxidative Applications
[1][2]
Welcome to the Advanced Oxidation Support Hub.
As a Senior Application Scientist, I often see Ceric Ammonium Sulfate (CAS) treated as a "plug-and-play" reagent. However, its efficacy is strictly governed by the thermodynamic-kinetic paradox of pH. While CAS is a potent one-electron oxidant, its potential (
This guide provides field-proven troubleshooting strategies to master the pH-dependent behavior of CAS in analytical and synthetic workflows.
Core Technical Insight: The pH-Potential Paradox
The oxidizing power of Ce(IV) is not static.[3][4][5] It shifts dramatically based on the acid medium and concentration.[6]
-
The Stability Requirement: Ce(IV) is highly prone to hydrolysis.[1] At pH > 1, it forms insoluble basic salts (e.g.,
or ), causing irreversible loss of titer and turbidity.[1][2] -
The Sulfate Effect: In sulfuric acid (the standard medium for CAS), Ce(IV) forms stable anionic sulfato-complexes (e.g.,
).[1][2] While this stabilizes the ion against hydrolysis, it lowers the formal reduction potential compared to perchloric or nitric acid media.
Key Takeaway: You must maintain high acidity (
Troubleshooting Guide (Q&A)
Category A: Stability & Solubility Issues
Q1: My CAS solution is turning cloudy or forming a yellow precipitate within hours of preparation. Is the reagent bad?
Diagnosis: This is a classic Hydrolysis Error .[1][2]
Root Cause: The acid concentration is insufficient to suppress the formation of hydrated ceric oxide (
-
Immediate Fix: Acidify the solution immediately with concentrated
to reach . Heating to 60°C may redissolve minor precipitates.[1][2] -
Prevention: Always use the "Acid-Slurry" method (see Protocol below). Never dissolve CAS in neutral water first.[1][2]
Q2: I am observing "drifting" endpoints during redox titrations. The potential takes too long to stabilize.
Diagnosis: Electrode Poisoning or Kinetic Sluggishness .[1][2] Root Cause:
-
pH Effect: At very low pH (
), the reaction kinetics with certain organic substrates can slow down due to protonation of the substrate, despite the high oxidizing power of Ce(IV). -
Sensor: Platinum electrodes can develop a passive oxide layer in highly oxidizing media.[1][2] Corrective Action:
-
Catalysis: Add a trace of Osmium Tetroxide (
) or Iodine Monochloride (ICl) as a catalyst if the reaction is kinetically slow at high acidity.[1][2] -
Electrode Maintenance: Soak the Pt electrode in
(reductant) for 5 minutes to strip the oxide layer, then rinse with water.
Category B: Oxidizing Power & Selectivity[1][2]
Q3: Why is my CAS oxidation yield lower in 1 M
Diagnosis: Anionic Complexation Interference . Technical Insight: The formal potential of Ce(IV)/Ce(III) changes with the counter-ion:
-
:
(Non-complexing, highest power)[1][2] -
:
[1][2][7] -
:
(Strong sulfato-complexes reduce potential) Resolution: If your substrate requires a stronger oxidant, switch to Ceric Ammonium Nitrate (CAN) in nitric acid or perchloric acid (caution: explosion hazard with organic perchlorates).[1][2] However, for selectivity, the lower potential of CAS in sulfate media is often preferred to avoid over-oxidation.
Experimental Protocols
Standardized Preparation of 0.1 N Ceric Ammonium Sulfate
This protocol utilizes the "Acid-Slurry" technique to guarantee stability.
Reagents:
Workflow:
-
Weigh: Measure
of Ceric Ammonium Sulfate into a 500 mL beaker. -
Acid Slurry: Add
of concentrated directly to the solid. Stir to form a thick, yellow paste. Crucial Step: This ensures Ce(IV) is surrounded by acid before water contact.[1][2] -
Dilution: Slowly add
of distilled water with constant stirring. The paste will dissolve into a clear, bright yellow solution. -
Heat (Optional): If dissolution is slow, heat to
for 30 minutes. Do not boil. -
Finalize: Cool and dilute to
in a volumetric flask. -
Validation: The solution should be perfectly clear. Any turbidity indicates hydrolysis.[1][2]
Quantitative Data: Redox Potential vs. Acid Medium[1][3][4][6][8]
The following table demonstrates how the acid medium (and thus pH/complexation) dictates the oxidizing strength of the Ce(IV) species.
| Acid Medium (1 M Concentration) | Formal Potential ( | Dominant Ce(IV) Species | Application Note |
| Perchloric Acid ( | +1.70 V | Max oxidation power; unstable solution.[1][2][7] | |
| Nitric Acid ( | +1.61 V | Strong oxidant; used in CAN reagents.[1][2] | |
| Sulfuric Acid ( | +1.44 V | Most stable ; standard for titrations.[1][2] | |
| Hydrochloric Acid ( | +1.28 V | Unstable; Ce(IV) oxidizes |
Visualizing the Chemistry
Diagram 1: The Hydrolysis-Complexation Equilibrium
This diagram illustrates the competing fates of the Ce(IV) ion based on pH and Sulfate concentration.
Caption: Figure 1: The stability of Ce(IV) relies on high acidity to favor sulfate complexation over hydrolysis.[1][2]
Diagram 2: Troubleshooting Workflow for Titer Loss
Caption: Figure 2: Decision matrix for diagnosing stability issues in Ceric Ammonium Sulfate solutions.
References
-
American Chemical Society (JACS Au). (2025).[1][2] Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid. Retrieved from [Link]
-
ResearchGate. (2025).[1][2] Redox potentials and kinetics of the Ce3+/Ce4+ redox reaction and solubility of cerium sulfates. Retrieved from [Link]
-
GlobalSpec. (2025). Guide to troubleshooting in pH labs: Common issues and solutions. Retrieved from [Link]
Sources
- 1. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 2. Ceric ammonium sulfate | CeH8N2O12S3 | CID 151472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vpscience.org [vpscience.org]
Technical Support Center: Ceric Ammonium Sulfate (CAS) Optimization
Topic: Overcoming Slow Reaction Rates & Kinetic Stagnation Ticket ID: CAS-OPT-2026-X Status: Open Responder: Senior Application Scientist, Oxidation Chemistry Group
Welcome to the CAS Technical Support Hub
You are likely here because your Ceric Ammonium Sulfate (CAS) oxidation is stalling, yielding inconsistent endpoints, or failing to solubilize the substrate. While CAS (
This guide bypasses generic textbook advice. We focus on the three specific failure modes of CAS: Heterogeneous Phase Isolation , Kinetic Inertness , and Hydrolytic Instability .
Module 1: The Heterogeneous Phase Barrier
Symptom: The reaction mixture is biphasic (distinct layers). The orange Ce(IV) color persists in the aqueous layer, while the organic substrate remains unreacted in the oil/solvent layer.
Root Cause: CAS is an ionic salt soluble in dilute acid but insoluble in most organic solvents. Oxidation requires the substrate to enter the aqueous coordination sphere of Ce(IV). If your substrate is lipophilic, the reaction rate is limited by the surface area of the interface, effectively stalling the chemistry.
Solution A: The "Magic Solvent" System (Acetonitrile/Water)
Acetonitrile (
Protocol:
-
Dissolve your substrate in minimal Acetonitrile.
-
Prepare your CAS solution in 1.0 M - 2.0 M
. -
Add the CAS solution dropwise to the Acetonitrile mixture.
-
Target Ratio: Maintain a final solvent ratio of 50:50 to 70:30 (
).
Solution B: Phase Transfer Catalysis (PTC)
For strictly non-polar substrates (e.g., in dichloromethane or toluene), you must transport the Ce(IV) anion into the organic phase.
Recommended Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Aliquat 336.
Mechanism: The quaternary ammonium cation (
PTC Workflow Diagram:
Caption: Figure 1. Phase Transfer Catalysis cycle solubilizing the active Ce(IV) species into the organic phase.
Module 2: Kinetic Inertness (Catalytic Acceleration)
Symptom: The system is homogeneous (single phase), but the reaction takes hours/days or requires excessive heat that degrades the product. Target: Oxidative decarboxylation, alcohol oxidation, or titration of stable analytes.
Root Cause: The activation energy for the electron transfer is too high. Ce(IV) often requires an "electron bridge."
The Silver Bullet: Ag(I) Catalysis
Silver ions (
Protocol (Ag-Catalyzed Oxidation):
-
Standard: Add Silver Nitrate (
) to the reaction mixture. -
Concentration: 0.01 M to 0.05 M Ag(I) is usually sufficient.
-
Note: Ensure your medium is free of Chloride (
) ions, or AgCl will precipitate and deactivate the catalyst. Use Sulfate salts only.
Comparison of Acceleration Methods:
| Method | Rate Enhancement | Risk Factor | Best For |
| Heat (60°C+) | 2x - 5x | High (Degradation) | Stable inorganics |
| Ag(I) Catalyst | 10x - 50x | Low (Selective) | Decarboxylation, Alcohols |
| Microwave | 10x - 100x | Medium (Pressure) | High-throughput screening |
| Ultrasound | 5x - 20x | Low | Heterogeneous slurries |
Module 3: Analytical Troubleshooting (Titrations)
Symptom: "Drifting" endpoints. The Ferroin indicator changes color (Red
Troubleshooting Guide:
-
The "Slow Analyte" Problem:
-
Scenario: Titrating reducing sugars, arsenic trioxide (
), or certain pharmaceutical actives. -
Fix: These reactions are not instantaneous at room temperature.[2] You must use a catalyst.
-
Catalyst: Add 0.15 mL of Osmium Tetroxide (
) solution or Iodine Monochloride ( ) as a catalyst per 100 mL of solution. -
Reference: See Pharmaguideline protocol for
standardization [1].
-
-
Indicator Lock-out:
-
Scenario: Adding Ferroin too early.
-
Fix: Add the Ferroin indicator only when you are near the expected endpoint (pale yellow). Prolonged exposure of the indicator to excess Ce(IV) can irreversibly oxidize the phenanthroline ring.
-
-
Acidity Check:
-
Ce(IV) requires high acidity to prevent hydrolysis. If your solution turns cloudy/muddy, basic cerium salts are precipitating.
-
Rule: Maintain
at all times.
-
Module 4: Mechanism of Action (The "Why")
Understanding the mechanism allows you to predict which substrates will react slowly. Ce(IV) oxidation usually proceeds via an Inner-Sphere Mechanism .
-
Coordination: The substrate must displace a sulfate/water ligand on the Ce(IV) center.
-
Implication: Sterically hindered alcohols react slower.
-
-
Electron Transfer: Homolytic bond cleavage occurs within the complex.
-
Implication: Electron-withdrawing groups on the substrate slow this step down.
-
Catalytic Cycle Diagram (Ag-Promoted):
Caption: Figure 2. Silver(I) lowers activation energy by forming a reactive adduct with the substrate [2].
Frequently Asked Questions (FAQs)
Q: Can I use Hydrochloric Acid (HCl) instead of Sulfuric Acid?
A: Absolutely NOT. Ce(IV) is strong enough to oxidize Chloride (
Q: My CAS solution has a precipitate even in acid. What is it?
A: It is likely Cerium(IV) Oxide (
Q: Can I use DMSO to dissolve my peptide for CAS oxidation? A: No. DMSO is a sulfide. Ce(IV) will oxidize the DMSO to a sulfone/sulfoxide violently before it touches your peptide. Use Acetonitrile or tert-Butanol.
References
-
Pharmaguideline. "Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate." Accessed 2026. Link
-
Arabian Journal of Chemistry. "A kinetic and mechanistic study on the silver (I)-catalyzed oxidation of l-alanine by cerium (IV) in sulfuric acid medium." Vol 3, Issue 4, 2010. Link
-
CymitQuimica. "Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate Technical Data." Accessed 2026. Link
-
OperaChem. "Phase Transfer Catalysis (PTC) Mechanisms and Applications." Accessed 2026. Link
Sources
Validation & Comparative
Technical Comparison: Ceric Sulfate vs. Potassium Dichromate in Pharmaceutical Titrations
Topic: Technical Comparison: Ceric Sulfate vs. Potassium Dichromate in Titrations Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Shift to Cerimetry
For decades, Potassium Dichromate (
The Verdict: Ceric Sulfate offers a higher oxidation potential (
Thermodynamic & Kinetic Basis
Oxidation Potential and Acid Versatility
The oxidizing power of Ceric Sulfate is highly dependent on the counter-ion present in the solution, allowing for "tunable" oxidation potentials—a feature absent in Dichromate.
| Medium (1 M) | Ceric ( | Dichromate ( |
| Perchloric Acid ( | N/A | |
| Nitric Acid ( | N/A | |
| Sulfuric Acid ( | ||
| Hydrochloric Acid ( |
Key Insight: In Sulfuric Acid (the standard titration medium),
Reaction Kinetics: The Electron Transfer Advantage
Ceric Sulfate operates via a single-electron transfer mechanism. This results in simple second-order kinetics with no unstable intermediates. In contrast, Dichromate requires a complex 6-electron transfer involving unstable intermediate oxidation states (
Figure 1: Mechanistic comparison showing the direct single-step reduction of Cerium versus the multi-step reduction of Chromium.
Safety & Regulatory Landscape (E-E-A-T)
The most pragmatic reason to switch to Ceric Sulfate is compliance with safety standards such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals).
-
Potassium Dichromate (
): Classified as a Group 1 Carcinogen (IARC). It is mutagenic, teratogenic, and requires expensive reduction treatment (to ) before disposal. -
Ceric Sulfate (
): Classified primarily as an Irritant . It poses significantly lower chronic health risks and lower disposal costs.
Cost Implication: While Ceric Sulfate reagent costs are marginally higher, the total cost of ownership (including PPE, ventilation requirements, and hazardous waste disposal) is often lower than that of Dichromate.
Experimental Protocol: Standardization & Application
Since Ceric Ammonium Sulfate is not a primary standard (variable hydration), it must be standardized. The following protocol uses Sodium Oxalate , avoiding the toxic Osmium Tetroxide catalyst required for the Arsenic Trioxide method.
Reagents
-
Titrant: 0.1 N Ceric Ammonium Sulfate in 1 M
. -
Primary Standard: Sodium Oxalate (
), dried at 105°C for 2 hours.[1] -
Indicator: Ferroin (1,10-phenanthroline ferrous sulfate).
-
Acid Medium:
(concentrated) and (concentrated).
Step-by-Step Standardization Workflow
-
Preparation: Weigh accurately ~0.2 g of dried Sodium Oxalate into a 250 mL flask.
-
Dissolution: Dissolve in 75 mL of distilled water.
-
Acidification: Add 2 mL of
(1:1) and 10 mL of concentrated . -
Heating: Heat the solution to 70–75°C . Note: Heat is required to overcome the activation energy of the oxalate oxidation without a catalyst.
-
Titration: Titrate with 0.1 N Ceric Sulfate solution.
-
Indicator: Add 2 drops of Ferroin near the end point (when yellow color persists slightly).
-
End Point: Sharp color change from Red (Ferroin) to Pale Blue (Ferriin) .[2]
-
Calculation:
Application: Assay of Ferrous Fumarate
This method demonstrates the superiority of Ferroin over Diphenylamine (used with Dichromate).
-
Sample Prep: Dissolve 0.3 g Ferrous Fumarate in 15 mL dilute
with gentle heating. -
Titration: Cool to room temperature. Add 2 drops Ferroin.
-
Titrate: Titrate with Standardized 0.1 N Ceric Sulfate.
-
Observation: The transition is Red
Pale Blue.-
Contrast: With Dichromate, one would need to add Phosphoric Acid (
) to complex the and lower its potential, otherwise, the Diphenylamine indicator changes color prematurely. Ceric Sulfate requires no such additives.
-
Comparative Data Summary
| Feature | Ceric Sulfate ( | Potassium Dichromate ( |
| Primary Standard? | No (Must standardize) | Yes (High purity solid) |
| Indicator | Ferroin (Sharp, reversible, | Diphenylamine (Requires |
| Stability | Stable at boiling; Stable in dilute HCl | Stable; Oxidizes at high temp |
| Interference | Minimal (Does not oxidize | Moderate |
| Toxicity | Low (Irritant) | High (Carcinogen) |
| Waste Cost | Low | High (Requires reduction) |
References
-
Ricca Chemical Company. (n.d.). Ceric Sulfate - Advantages over Potassium Dichromate. Retrieved from
-
Zielen, A. J. (1968).[3][4] Precision Standardization of Ceric Sulfate Solutions. Analytical Chemistry, 40(1), 139-145.[3][4] Link
-
Rao, V. P., et al. (1960).[5] Titration of cerium(IV) sulphate with sodium oxalate at room temperature. Talanta. Link
-
Occupational Safety and Health Administration (OSHA). Hexavalent Chromium Standards. Link
-
European Chemicals Agency (ECHA). Substance Information: Potassium Dichromate. Link
Sources
Validation of Analytical Methods Using Cerium(IV) Ammonium Sulfate
Executive Summary: The Case for Cerimetry
In the landscape of redox titrimetry, Potassium Permanganate (
This guide provides a technical validation framework for adopting Cerium(IV) as a primary oxidant. Unlike permanganate, Ce(IV) solutions are stable over long periods, do not require boiling during preparation, and—crucially—can be used in the presence of high chloride concentrations (HCl), a common solvent in drug analysis.[1]
Strategic Analysis: Cerium(IV) vs. Alternatives
To justify the transition to a CAS-based method, we must objectively compare it against the traditional alternatives: Potassium Permanganate and Potassium Dichromate.
Comparative Performance Matrix
| Feature | Cerium(IV) Ammonium Sulfate | Potassium Permanganate ( | Potassium Dichromate ( |
| Stability | High. Stable indefinitely in acid. Light-stable. | Low. Decomposes by light/heat ( | High. Stable indefinitely. |
| Preparation | Simple dissolution in acid. No boiling. | Complex. Requires boiling & filtering.[2] | Simple dissolution. |
| Medium | Works in | Cannot use in HCl (oxidizes | Works in acid, but toxic. |
| Stoichiometry | Simple 1-electron change ( | Complex 5-electron change ( | 6-electron change ( |
| Indicator | Ferroin (Sharp red | Self-indicating (Pink). Hard to see in dilute solutions. | Diphenylamine (Green |
| Toxicity | Moderate. | Moderate. | High (Carcinogenic Cr VI). |
| Oxidation Potential | 1.44 V (in 1M | 1.51 V. | 1.33 V. |
Expert Insight: The ability to use CAS in Hydrochloric Acid (HCl) is its "killer feature." Many Active Pharmaceutical Ingredients (APIs) require HCl for solubility. Using
Mechanistic Workflow
Understanding the electron flow is critical for troubleshooting. The following diagram illustrates the redox pathway and the role of the Ferroin indicator.
Caption: Figure 1: Single-electron transfer mechanism of Cerimetry. The Ferroin indicator changes color only after the analyte is fully oxidized.
Master Protocol: Preparation & Standardization
Standard: USP/BP/EP Harmonized Approach
This protocol is designed to be self-validating . By using a Primary Standard (Arsenic Trioxide) to determine the normality, you ensure the system's accuracy before analyzing any samples.
A. Preparation of 0.1 N Cerium(IV) Ammonium Sulfate
Reagents: Cerium(IV) Ammonium Sulfate dihydrate, Sulfuric Acid (
-
Weigh 64-66 g of Cerium(IV) Ammonium Sulfate.
-
Add to a mixture of 30 mL concentrated
and 500 mL water . -
Stir with gentle heat until dissolved. Note: The solution will be orange-yellow.
-
Cool and filter if the solution is turbid (rare if high-quality reagent is used).
-
Dilute to 1000 mL with distilled water.
B. Standardization (The "Self-Validating" Step)
Primary Standard: Arsenic Trioxide (
-
Weigh: Accurately weigh ~0.2 g of dried
into a 500 mL flask. -
Dissolve: Add 25 mL of 8% NaOH. Warm gently to dissolve.
-
Acidify: Add 100 mL water and 30 mL dilute
. -
Catalyze: Add 0.15 mL Osmic Acid solution.
-
Indicate: Add 2 drops of Ferroin Indicator .
-
Titrate: Titrate with the 0.1 N CAS solution.
-
Start: Solution is Pink/Red.
-
End: Sharp transition to Pale Blue/Green.[5]
-
-
Calculate:
Application Case Study: Assay of Ferrous Fumarate
Context: Ferrous Fumarate is a common iron supplement. Its assay demonstrates the utility of CAS in acidic conditions where permanganate might struggle with stability or interferences.[1]
Protocol
-
Sample Prep: Weigh powder equivalent to 0.3 g Ferrous Fumarate.
-
Dissolution: Dissolve in 15 mL dilute
with gentle heating. -
Indicator: Add 2 drops of Ferroin.
-
Titration: Titrate immediately with Standardized 0.1 N CAS .
-
Reaction:
-
-
Calculation:
[2][3]
Method Validation Framework (ICH Q2(R1))
To validate this method for regulatory submission, the following parameters must be established.
Validation Workflow Diagram
Caption: Figure 2: Core validation parameters required for a redox titration method.
Detailed Validation Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Titrate placebo (excipients only) + Ferroin. | No color change (titrant consumption < 0.05 mL). |
| Linearity | Titrate 5 concentrations (e.g., 80%, 90%, 100%, 110%, 120% of target). | Correlation Coefficient ( |
| Accuracy | Spike placebo with known API amount (3 levels). | Recovery: 98.0% – 102.0%. |
| Precision | 6 determinations at 100% concentration. | RSD |
| Robustness | Varied conditions: Temp ( | System suitability remains within limits. |
Troubleshooting & "Senior Scientist" Tips
-
The "Slow" End Point:
-
Issue: The red color fades slowly, making the end point hard to detect.
-
Cause: Incomplete oxidation or lack of catalyst (for As2O3).
-
Fix: Ensure Osmic Acid is added during standardization.[8] For drug assays, ensure the solution is acidic enough (
).
-
-
Indicator "Burnout":
-
Issue: Ferroin indicator color disappears before the end point.
-
Cause: Oxidizing agent added too fast or solution is too hot (
). -
Fix: Titrate slowly near the end point. Keep solution at room temperature unless the protocol specifies heating.
-
-
Turbidity in Titrant:
-
Issue: CAS solution becomes cloudy over months.
-
Cause: Hydrolysis of Cerium salts to basic sulfates.
-
Fix: Add a small amount of concentrated
to clarify. If heavy precipitate forms, discard and prepare fresh.
-
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
United States Pharmacopeia (USP). Ferrous Fumarate Tablets Monograph. USP-NF. Link
- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
-
Basavaiah, K., & Nagegowda, P. (2004). Titrimetric and Spectrophotometric Determination of Ethionamide Using Cerium(IV) Ammonium Sulphate. Journal of Science. Link
-
European Pharmacopoeia (Ph.[4][6] Eur.). 2.5.[4][6]7. Oxidimetric Titration.Link
Sources
- 1. Ricca Chemical - Ceric Sulfate [riccachemical.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 5. noblesciencepress.org [noblesciencepress.org]
- 6. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 7. drugfuture.com [drugfuture.com]
- 8. scribd.com [scribd.com]
Comparative Guide: Quantitative Analysis of Dihydroartemisinin via Cerium(IV) Redox Spectrophotometry
Topic: Quantitative Analysis of Dihydroartemisinin Using Cerium(IV) Redox Reaction
Executive Summary
Dihydroartemisinin (DHA) , the active metabolite of artemisinin derivatives, is a critical antimalarial agent.[1][2] While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantification, its high operational cost and complexity limit its accessibility in resource-constrained settings.
This guide details the Cerium(IV) Oxidimetric Method , a robust, cost-effective alternative. By exploiting the unique endoperoxide bridge of DHA, this method utilizes the redox potential of Cerium(IV) sulfate to achieve precise quantification. This protocol is particularly valuable for bulk drug analysis and quality control (QC) in developing regions where malaria burden is highest.
Mechanistic Insight: The Redox Pathway
The specificity of this analysis relies on the chemical lability of the 1,2,4-trioxane ring (endoperoxide bridge) within DHA. Unlike simple acid-base titrations, this method is a reaction-rate-based redox system .
The Reaction Cascade
-
Acid Hydrolysis: In a strongly acidic medium (H₂SO₄), the endoperoxide bridge of DHA undergoes cleavage, generating hydrogen peroxide (H₂O₂) in situ.
-
Redox Consumption: The generated H₂O₂ acts as a reducing agent, reacting with the yellow-orange Cerium(IV) ions.
-
Signal Generation: The consumption of Ce(IV) is quantified. In the spectrophotometric variant involving Ferroin indicator , the remaining Ce(IV) oxidizes the red Ferroin (Fe²⁺) to the pale blue Ferriin (Fe³⁺).
-
High DHA Concentration
High H₂O₂ High Ce(IV) consumption Low residual Ce(IV) Less Ferroin oxidized Higher Absorbance at 510 nm (Red Color Retained).
-
Figure 1: Reaction pathway for the indirect spectrophotometric determination of DHA. The signal intensity correlates directly with DHA concentration as it prevents the oxidation of the indicator.
Experimental Protocol: Ce(IV)-Ferroin Spectrophotometry
Objective: Quantify DHA in bulk powder or tablet formulation. Linearity Range: 1.0 – 10.0 µg/mL Detection Wavelength: 510 nm[3]
Reagents & Preparation[4][5][6][7][8]
-
Cerium(IV) Sulfate Stock (0.01 M): Dissolve 0.75 g of Cerium(IV) sulfate tetrahydrate in 2N H₂SO₄. Heat gently to dissolve, filter, and dilute to 250 mL with 2N H₂SO₄. Standardize against ferrous ammonium sulfate.
-
Sulphuric Acid (2N): Dilute concentrated H₂SO₄ (98%) with distilled water.
-
Ferroin Indicator: 0.025 M solution (1,10-phenanthroline ferrous sulfate).
-
DHA Standard Stock: 100 µg/mL DHA in ethanol or methanol.
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh accurate amount of DHA (pure or crushed tablet).
-
Dissolve in ethanol/methanol. Filter if necessary.
-
Dilute to obtain a working concentration of ~10 µg/mL.
-
-
Oxidation Reaction:
-
Transfer aliquots (0.1 – 1.0 mL) of DHA solution into 10 mL calibrated flasks.
-
Add 1.0 mL of 2N H₂SO₄ .
-
Add 1.0 mL of Ce(IV) Sulfate solution .
-
Critical Step: Allow to stand for 15 minutes at room temperature (25±2°C). This ensures complete generation of H₂O₂ and subsequent reduction of Ce(IV).
-
-
Indicator Addition & Measurement:
-
Add 2 drops (approx. 0.1 mL) of Ferroin indicator.
-
Dilute to the mark (10 mL) with distilled water.
-
Mix thoroughly. The solution should turn a shade of pink/red depending on the DHA concentration.
-
Measure Absorbance at 510 nm against a reagent blank (containing all reagents but no DHA).
-
Figure 2: Operational workflow for the Ce(IV) spectrophotometric assay. The 15-minute incubation is a critical control point.
Method Validation & Performance Metrics
To ensure regulatory compliance (ICH guidelines), the method must be validated. The following data represents typical performance characteristics for this protocol.
| Parameter | Specification | Notes |
| Linearity Range | 1.0 – 10.0 µg/mL | Follows Beer’s Law strictly in this range.[4] |
| Regression (r²) | > 0.998 | Indicates high correlation between Abs and Conc. |
| LOD (Limit of Detection) | ~0.06 – 0.1 µg/mL | Highly sensitive for bulk analysis. |
| Precision (RSD) | < 2.0% | Intra-day and Inter-day repeatability. |
| Accuracy (Recovery) | 98.5% – 101.5% | Comparable to pharmacopoeial standards. |
| Stoichiometry | 1:1 (DHA : Ce⁴⁺) | Empirical ratio observed in acidic conditions [1]. |
Troubleshooting & Critical Control Points
-
Acidity: The reaction requires a strongly acidic medium (0.5N – 2N H₂SO₄). Low acidity fails to hydrolyze the endoperoxide bridge efficiently.
-
Time: < 10 minutes incubation leads to incomplete oxidation and variable results. > 20 minutes shows no significant improvement but risks degradation of other excipients if present.
-
Temperature: Elevated temperatures (>40°C) may decompose Ce(IV) or DHA non-stoichiometrically. Maintain 20-30°C.
Comparative Analysis: Ce(IV) vs. HPLC
While HPLC is the definitive method for separation and quantification, the Ce(IV) method offers distinct advantages for specific use cases.
| Feature | Cerium(IV) Spectrophotometry | HPLC-UV / LC-MS |
| Cost | Low (Reagents < $0.10/test) | High (Solvents, Columns, Maintenance) |
| Equipment | Simple UV-Vis Spectrophotometer | High-pressure pumps, detectors, software |
| Throughput | High (Multiple samples in parallel) | Low/Medium (Sequential injection) |
| Specificity | Moderate (Reacts with peroxides/oxidizables) | High (Separates degradation products) |
| Skill Level | Basic Lab Technician | Specialized Analyst |
| Application | Raw material QC, Content Uniformity | Stability indicating assays, PK studies |
-
Use Ce(IV) Method for: Routine quality control of raw materials, content uniformity in tablets, and resource-limited field laboratories.
-
Use HPLC for: Stability studies (detecting degradation products), pharmacokinetic profiling, and complex biological matrices (plasma/urine).
References
-
ResearchGate. Quantitative titrimetric and spectrophotometric determination of dihydroartemisinin based on the redox reaction with cerium ammonium sulphate. Available at: [Link]
-
IOSR Journal of Pharmacy. Spectrophotometric Determination of Drugs and Pharmaceuticals by Cerium (IV) Amaranth Dye Couple. Available at: [Link]
-
PubMed. Comparison of HPLC with electrochemical detection and LC-MS/MS for the separation and validation of artesunate and dihydroartemisinin. Available at: [Link]
-
Tropical Journal of Pharmaceutical Research. Colorimetric determination of artemisinin derivatives. Available at: [Link]
Sources
The Stability Advantage: A Comparative Guide to Cerimetric Titrations
Topic: Accuracy and Precision of Cerimetric Titrations Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In quantitative pharmaceutical analysis, the choice of oxidant often dictates the reliability of the data. While Potassium Permanganate (
The Verdict: Cerimetry offers higher accuracy in chloride-rich matrices and superior precision over time due to the indefinite stability of the titrant. Unlike permanganate, which requires frequent restandardization, Cerium(IV) solutions allow for a "prepare once, use for months" workflow, reducing systematic error in long-term stability studies.
Technical Foundation: The Single-Electron Transfer
The theoretical superiority of Cerimetry lies in its mechanistic simplicity. Unlike Permanganate, which undergoes a 5-electron change (
Key Electrochemical Attributes:
-
High Potential:
in . This is comparable to permanganate ( ) but without the autocatalytic decomposition issues. -
Chloride Tolerance: Cerium(IV) does not oxidize chloride ions (
) at moderate concentrations. This is the critical differentiator from permanganate, which oxidizes to chlorine gas ( ), causing positive systematic errors (over-titration) in HCl media.
Comparative Analysis: Cerimetry vs. Alternatives
The following table contrasts Cerium(IV) Sulfate against its primary competitors: Potassium Permanganate (
Table 1: Oxidant Performance Matrix
| Feature | Cerium(IV) Sulfate ( | Potassium Permanganate ( | Potassium Dichromate ( |
| Primary Standard? | No (Standardize vs. | No (Standardize vs. | Yes (High purity available) |
| Solution Stability | High (Stable for months/years) | Low (Decomposes by light/heat) | High (Indefinite stability) |
| Acid Compatibility | |||
| Stoichiometry | Simple (1 | Complex (5 | Complex (6 |
| Indicator | Ferroin (Sharp Red | Self-indicating (Pink) | Diphenylamine (External/Internal) |
| Toxicity | Low/Moderate | Moderate | High (Cr(VI) is carcinogenic) |
| Precision (RSD) |
Decision Logic for Oxidant Selection
Use the following logic flow to determine when to deploy Cerimetry over alternatives.
Figure 1: Decision matrix for selecting oxidative titrants based on matrix composition and stability requirements.
Experimental Protocol: High-Precision Standardization
To achieve high accuracy, the Cerium(IV) solution must be standardized against a primary standard. While Sodium Oxalate is common, Arsenic Trioxide (
Safety Note:
Reagents
-
Titrant: 0.1 M Cerium(IV) Sulfate in 1 M
. -
Primary Standard: Arsenic Trioxide (
), dried at 105°C for 1 hour. -
Catalyst: 0.01 M Osmium Tetroxide solution (
) in 0.1 M . -
Indicator: Ferroin (1,10-phenanthroline ferrous sulfate).[1][2]
-
Base: Sodium Hydroxide (2 M) and Sulfuric Acid (1 M).[3]
Step-by-Step Methodology
-
Preparation: Accurately weigh ~0.20 g of dried
into a 500 mL Erlenmeyer flask. -
Dissolution: Add 10 mL of 2 M NaOH and warm gently until dissolved. Cool to room temperature.
-
Acidification: Add 25 mL of 1 M
. The solution should be acidic.[3] -
Catalysis: Add 3 drops of
catalyst. (Without this, the reaction is too slow for titration). -
Indicator: Add 2 drops of Ferroin indicator. The solution will turn orange-red .[4]
-
Titration: Titrate with 0.1 M Cerium(IV) Sulfate.
-
Transition: The endpoint is a sharp change from orange-red to pale blue .[4]
-
-
Calculation:
Where is weight in grams, is volume in mL.
Application Case Study: Assay of Paracetamol
Cerimetry is the British Pharmacopoeia (BP) method for Paracetamol assay. It relies on the hydrolysis of Paracetamol to 4-aminophenol, which is then oxidized by Ce(IV).[5]
Experimental Workflow
Figure 2: Workflow for the Cerimetric determination of Paracetamol, involving acid hydrolysis and redox titration.
Data Analysis: Accuracy & Precision
In a comparative study determining Paracetamol content in tablets (Label Claim: 500 mg), Cerimetry was compared against UV-Spectrophotometry.
Table 2: Experimental Data Summary
| Metric | Cerimetric Titration | UV-Spectrophotometry |
| Mean Recovery (%) | 99.8% | 98.4% |
| Standard Deviation (SD) | ± 1.2 mg | ± 3.5 mg |
| RSD (%) | 0.24% | 0.70% |
| Interference | Negligible (Excipients do not react) | Moderate (Requires filtration/blanking) |
Interpretation: The Cerimetric method demonstrated a lower Relative Standard Deviation (RSD), indicating higher precision . The recovery closer to 100% suggests superior accuracy , likely because the UV method is susceptible to matrix effects from tablet binders that absorb light, whereas the redox titration is specific to the 4-aminophenol moiety [1, 2].
Troubleshooting & Best Practices
-
Indicator Blank: Although Ferroin is sharp, it consumes a minute amount of titrant. For ultra-trace analysis, perform a blank titration and subtract the volume (typically ~0.05 mL).
-
Temperature: Unlike Permanganate, Cerium(IV) titrations can be performed at boiling temperatures if necessary, but for Paracetamol, ice is added to prevent side reactions of the amino group.
-
Storage: Store Ce(IV) solutions in dark bottles. While stable, they can slowly precipitate basic salts if the acid concentration drops below 0.5 M. Always maintain high acidity (
).
References
-
British Pharmacopoeia Commission. (2022). Paracetamol Monograph: Volumetric Titration. British Pharmacopoeia.[5][6]
-
Sultan, S. M., et al. (1986). "Cerimetric determination of paracetamol in dosage forms." The Analyst, 111, 919-921.
-
Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Chapter 10: Cerium(IV) Sulphate Titrations).
-
Smith, G. F. (1942). Cerate Oxidimetry. G. Frederick Smith Chemical Co.
Sources
Comparative Study: Indicators for Cerimetry in Pharmaceutical Analysis
Executive Summary
The Verdict: For 90% of pharmaceutical redox titrations involving Cerium(IV), Ferroin (1,10-phenanthroline iron(II)) is the superior indicator due to its high reversibility, distinct color change (Red
The Alternative: N-Phenylanthranilic Acid (N-PAA) serves as a critical secondary option, particularly when the analyte requires a lower oxidation potential threshold (
The Redox Landscape: Why Cerimetry?
Cerimetry relies on the potent oxidizing power of Cerium(IV) (
However, Ce(IV) solutions are yellow-orange. As the titration proceeds, the reduction to colorless Ce(III) occurs. In colorless analyte solutions, the yellow color of excess Ce(IV) can serve as a self-indicator, but this is often imprecise for trace analysis (requires
Mechanism of Signal Generation
The indicator (
Candidate Profiles
A. Ferroin (The Gold Standard)
-
Chemistry: A complex of Iron(II) with three molecules of 1,10-phenanthroline.[1][2][3][4]
-
Transition: The central Fe(II) (Red) is oxidized to Fe(III) (Pale Blue).[3][5]
-
Why it works: The bulky organic ligands shield the iron center, making the complex exceptionally stable in acidic media typical of Cerimetry.
B. N-Phenylanthranilic Acid (The Specialist)
-
Chemistry: A diphenylamine derivative with a carboxylic acid group, increasing solubility and stability compared to diphenylamine.
-
Transition: Colorless (Reduced)
Pink/Violet (Oxidized). -
Why it works: It operates via an irreversible oxidative coupling mechanism (formation of diphenylbenzidine violet). It requires careful titration near the endpoint to avoid "overshooting" the color change.
Comparative Performance Analysis
The following data synthesizes experimental observations in 1 M
| Feature | Ferroin | N-Phenylanthranilic Acid |
| Standard Potential ( | 1.11 V | 1.08 V |
| Color Change | Red | Colorless |
| Reversibility | Highly Reversible | Semi-Reversible (Kinetic lag) |
| Acid Stability | Excellent (up to 3 M | Good (Precipitates in low acidity) |
| Preparation Cost | High (Phenanthroline is costly) | Low |
| Interferences | Co(II), Cu(II), Ni(II) (Complexation) | Strong oxidants prior to endpoint |
| Endpoint Sharpness | Immediate | Requires slow addition near endpoint |
Visualizing the Indicator Selection Logic
Caption: Decision matrix for selecting indicators based on analyte potential and interferences.
Experimental Validation Protocols
Reagent Preparation
1. Ferroin Indicator (0.025 M)
-
Protocol: Dissolve 1.485 g of 1,10-phenanthroline monohydrate and 0.695 g of
in 100 mL of distilled water. -
Validation: The solution must be a deep, clear red. If cloudy, filter.
2. N-Phenylanthranilic Acid (0.1% w/v)
-
Protocol: Dissolve 0.1 g of N-phenylanthranilic acid in 5 mL of 0.1 M NaOH (to aid solubility), then dilute to 100 mL with water.
-
Note: Store in an amber bottle; sensitive to light.
Standardization of Ce(IV) Sulfate (0.1 N)
This step validates the titer of your oxidant.[3] Do not skip.
-
Primary Standard: Weigh accurately ~0.2 g of dried Arsenic Trioxide (
) . -
Dissolution: Dissolve in 10 mL of 1 M NaOH. Acidify with 10 mL of 1 M
. -
Catalyst: Add 2 drops of Osmium Tetroxide (
) solution (0.01 M). Caution: Toxic.[6] -
Titration: Add 2 drops of Ferroin . Titrate with 0.1 N Ce(IV) sulfate.[3]
-
Endpoint: Sharp transition from Pink to Very Pale Blue .
Application Note: Analysis of Paracetamol (Acetaminophen)[3][7]
This protocol demonstrates the utility of Cerimetry in drug analysis (British Pharmacopoeia method adaptation).
The Chemistry
Paracetamol is hydrolyzed to p-aminophenol, which is then oxidized by Ce(IV).
Caption: Reaction pathway for the cerimetric determination of Paracetamol.
Detailed Workflow
-
Sample Prep: Weigh 0.3 g of Paracetamol powder into a round-bottom flask.
-
Hydrolysis: Add 10 mL water and 30 mL dilute
(10% w/v). Boil under reflux for 1 hour. -
Cool & Dilute: Cool the solution and transfer to a 100 mL volumetric flask. Dilute to volume with water.
-
Aliquot: Pipette 20.0 mL of the hydrolysate into a conical flask.
-
Ice Bath: Add 40 mL water and 40 g of crushed ice .
-
Expert Insight: The ice is critical. It slows side reactions and ensures the oxidation is stoichiometric to the p-aminophenol.
-
-
Indicator: Add 2-3 drops of Ferroin .
-
Titration: Titrate with Standardized 0.1 N Ammonium Cerium(IV) Sulfate.
-
Endpoint: The red color of the ferroin disappears, leaving a yellow-green solution (combination of Ce(IV) yellow and Ferroin blue).
Calculation:
References
-
British Pharmacopoeia Commission. (2022). Ferroin Solution - Appendix I A. British Pharmacopoeia.[2][3] Link
-
Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Chapter 10: Titrations with Ceric Sulfate). Link
-
Rao, G. G., & Rao, N. V. (1972). Behaviour of ferroin indicator in iron(II)-dichromate titrations. Talanta, 19(11), 1477-1481. Link
-
Sultan, S. M., et al. (1986). Use of cerium(IV) sulphate in the spectrophotometric determination of paracetamol. The Analyst, 111, 919-921. Link
-
Scholz, F. (2010). Electroanalytical Methods: Guide to Experiments and Applications. Springer.[6] (Reference for Standard Potentials). Link
Sources
- 1. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 2. Ferroin Solution [drugfuture.com]
- 3. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 4. brainly.in [brainly.in]
- 5. Chrominfo: Preparation of ferroin indicator solution [chrominfo.blogspot.com]
- 6. m.youtube.com [m.youtube.com]
Comparative Guide: Iodometric vs. Potentiometric Determination of Cerium in Ceric Ammonium Sulphate
[1]
Executive Summary
The quantitative determination of Cerium(IV) in Ceric Ammonium Sulphate (CAS) is a critical quality attribute in pharmaceutical oxidation workflows. While Iodometric Titration (indirect) remains a valid pharmacopeial approach due to its low capital cost, it is increasingly being displaced by Potentiometric Titration (direct).
This guide demonstrates that while Iodometry offers a robust backup method, Potentiometric Titration with Ferrous Ammonium Sulfate (FAS) provides superior precision (RSD < 0.2%), eliminates subjective endpoint errors, and removes the interference of atmospheric oxygen inherent to iodide-based assays.
Theoretical Framework & Redox Chemistry
To understand the divergence in performance, one must analyze the redox potentials driving these reactions. Cerium(IV) is a strong oxidant (
The Iodometric Mechanism (Indirect)
This method relies on the quantitative oxidation of iodide (
-
Liberation:
-
Titration:
-
Critical Variable: The reaction requires a large excess of KI and strong acidic conditions to prevent hydrolysis of Ce(IV), yet high acidity promotes the air-oxidation of iodide (
), leading to positive bias.
The Potentiometric Mechanism (Direct)
This method utilizes a direct redox reaction with Ferrous Ammonium Sulfate (FAS), monitoring the electromotive force (EMF) using a Platinum/Reference electrode pair.
-
Reaction:
-
Critical Variable: The potential jump at the equivalence point is sharp because the difference in formal potentials is significant (
).
Experimental Protocols
Method A: Classical Iodometric Determination
Best for: Labs with limited instrumentation or for verifying instrumental results.
Reagents:
-
0.1 N Sodium Thiosulfate (Standardized against
). -
10% Potassium Iodide (KI) solution (Freshly prepared).
-
Dilute Sulphuric Acid (
).[1][2] -
Starch Indicator (1%).
Protocol:
-
Sample Prep: Accurately weigh ~1.0 g of Ceric Ammonium Sulphate (CAS) and dissolve in 50 mL of dilute
. Ensure complete dissolution to prevent occlusion. -
Liberation: Add 20 mL of 10% KI solution. The solution will immediately turn dark brown (liberated Iodine).
-
Incubation: Stopper the flask and keep in the dark for 5 minutes. Reason: Reaction kinetics are fast, but light catalyzes the air-oxidation of excess iodide.
-
Titration: Titrate with 0.1 N Sodium Thiosulfate until the color fades to straw yellow.
-
Endpoint: Add 2 mL starch solution (blue complex forms). Continue dropwise until the blue color disappears (sharp transition to colorless).
Method B: Potentiometric Determination (Recommended)
Best for: High-precision assays, colored samples, and regulated QC environments.
Reagents:
-
0.1 N Ferrous Ammonium Sulfate (FAS) (Standardized daily).
-
Dilute Sulphuric Acid (
).[1][2] -
Equipment: Potentiometer (or pH meter in mV mode), Platinum Indicator Electrode, Calomel or Ag/AgCl Reference Electrode.
Protocol:
-
System Setup: Condition the Pt electrode in dilute nitric acid if response is sluggish. Connect electrodes to the meter.
-
Sample Prep: Dissolve ~1.0 g CAS in 50 mL dilute
. -
Titration: Insert electrodes. Ensure stirring bar does not hit the electrode bulb. Record initial Potential (mV).
-
Addition: Add 0.1 N FAS in 1.0 mL increments. Record mV after stabilization (approx. 10-15 seconds).
-
Critical Zone: As potential change (
) increases per volume, reduce addition to 0.1 mL. -
Endpoint: The equivalence point is the volume where the first derivative (
) is maximum.
Visualization of Workflows
The following diagram illustrates the decision logic and signal pathways for both methods.
Figure 1: Comparative workflow logic. Method A (Red path) involves indirect steps susceptible to environmental interference. Method B (Blue path) utilizes direct signal acquisition.
Comparative Performance Analysis
The following data summarizes the performance characteristics based on validation studies of Cerium(IV) assays.
| Feature | Iodometric Titration (Visual) | Potentiometric Titration (Instrumental) |
| Analyte Specificity | Low (Reacts with any oxidant capable of oxidizing I-) | High (Specific to redox potential of Ce/Fe couple) |
| Precision (RSD) | 0.5% – 1.0% | < 0.2% |
| Accuracy (Recovery) | 98.5% – 101.5% (Bias possible) | 99.8% – 100.2% |
| Interferences | Atmospheric | Chloride ions (if high conc.), Electrode fouling |
| Limit of Quantitation | ||
| Cost Per Analysis | Low (Reagents only) | Medium (Electrode maintenance) |
| Data Integrity | Subjective (Operator visual judgment) | Traceable (Digital timestamped logs) |
Expert Insight: The "Oxygen Error" in Iodometry
In the iodometric method, the high acidity required to keep Cerium in solution (
Troubleshooting & Critical Control Points
For Iodometry
-
Starch Sensitivity: Do not add starch too early. If added when iodine concentration is high, iodine adsorbs irreversibly onto the starch, preventing the color from disappearing at the endpoint ("Dragging Endpoint").
-
Temperature: Keep solutions cool (
). Iodine is volatile; higher temperatures lead to loss of titer (low results).[3]
For Potentiometry
-
Electrode Hysteresis: If the Pt electrode has been used for other heavy metals, it may show a sluggish response. Clean by soaking in
or by flaming (if robust). -
FAS Instability: Ferrous Ammonium Sulfate is a reducing agent and is slowly oxidized by air. It must be standardized daily against a primary standard (like Potassium Dichromate) for accurate results.
Conclusion
For routine Quality Control of Ceric Ammonium Sulphate where accuracy and data integrity are paramount, Potentiometric Titration is the superior choice. It eliminates the chemical interferences of the iodide system and the subjectivity of visual color changes.
Iodometric titration should be reserved for:
-
Educational demonstrations of redox stoichiometry.
-
Environments lacking electrochemical instrumentation.
-
Back-up verification if electrode failure is suspected.
References
-
Mendham, J., et al. Vogel's Textbook of Quantitative Chemical Analysis, 6th Ed. Pearson Education. (Standard reference for Iodometric and Potentiometric protocols).
-
Suma, N., et al. (2010). "Determination of Cerium in Ceric Ammonium Sulphate by Novel Iodo-Potentiometric Method."[4] Asian Journal of Chemistry. (Discusses the hybrid methodology and comparison).
-
United States Pharmacopeia (USP). General Chapter <541> Titrimetry. (Provides the regulatory framework for potentiometric endpoint detection).
-
NIST. "Standard Reference Data for Reduction Potentials." (Source for
values of Ce and I).
Comprehensive Guide to Assessing the Purity of Cerium(IV) Ammonium Sulfate Dihydrate
Topic: Assessing the Purity of Cerium(IV) Ammonium Sulfate Dihydrate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Dual-Purity Paradox
In high-precision analytical chemistry and pharmaceutical synthesis, "purity" is not a singular metric. For this compound (CAS), researchers must distinguish between Functional Purity (oxidative capacity) and Elemental Purity (absence of contaminants).
While Inductively Coupled Plasma (ICP) techniques can quantify the total cerium content with high precision, they often fail to distinguish between the active Ce(IV) species and the inactive Ce(III) species. Conversely, classical redox titration confirms the oxidative strength but may overlook non-redox active impurities like phosphates or other rare earth metals.
This guide compares the two dominant methodologies—Classical Redox Titration and ICP-OES —providing a validated framework for selecting the right assay based on your application’s critical quality attributes (CQAs).
Comparative Analysis: Titration vs. Instrumentation[1]
Method A: Classical Redox Titration (The Functional Gold Standard)
Mechanism: This method relies on the single-electron transfer from a reducing agent (typically Ferrous Ammonium Sulfate or Sodium Oxalate) to the Ce(IV) ion.
-
Specificity: High. It strictly measures the concentration of Ce(IV), the active oxidizing species.
-
Self-Validation: The use of a primary standard (e.g., Sodium Oxalate) allows the analyst to internally validate the titrant concentration immediately before the assay.
Method B: ICP-OES (The Elemental Audit)
Mechanism: High-temperature plasma excites atoms, emitting light at characteristic wavelengths.[1]
-
Specificity: Low regarding oxidation state. It measures Total Cerium (Ce(III) + Ce(IV)).
-
Impurity Profiling: Superior. It is the only reliable method to detect trace contaminants like Iron (Fe), Phosphate (
), and other Lanthanides (La, Nd) that can poison catalytic reactions.
Performance Comparison Matrix
| Feature | Redox Titration (Potentiometric/Colorimetric) | ICP-OES (Optical Emission Spectroscopy) |
| Primary Analyte | Active Ce(IV) Content | Total Cerium (Ce) & Trace Impurities |
| Precision (RSD) | < 0.2% (High) | 0.5% - 2.0% (Moderate) |
| Ce(III) Interference | None (Ce(III) is not titrated) | High (Cannot distinguish oxidation states) |
| Matrix Tolerance | High (Acidic media prevents hydrolysis) | Moderate (Requires spectral deconvolution) |
| Cost per Assay | Low (< $5 consumables) | High (Argon gas, torch maintenance) |
| Throughput | Low (Manual/Semi-automated) | High (Automated autosamplers) |
| Best For | Assay Valuation (Stoichiometric Purity) | Impurity Profiling (Trace Metals) |
Detailed Experimental Protocols
Protocol A: The Self-Validating Titration Workflow
Objective: Determine the exact oxidative assay % of (NH₄)₄Ce(SO₄)₄·2H₂O.
Reagents:
-
Titrant: 0.1 N Ferrous Ammonium Sulfate (FAS).[2]
-
Primary Standard: Sodium Oxalate (NIST traceable).
-
Indicator: Ferroin (1,10-Phenanthroline ferrous sulfate).
-
Solvent: 1 M Sulfuric Acid (
).
Step-by-Step Methodology:
-
Preparation of Analyte:
-
Accurately weigh ~2.5 g of this compound.[2]
-
Dissolve in 10 mL of water and cautiously add 5 mL of concentrated
(exothermic). -
Expert Insight: The addition of acid during dissolution is critical. Neutral water causes hydrolysis, leading to the precipitation of basic cerium salts that are difficult to re-dissolve, biasing the result low.
-
Dilute to 100 mL with deionized water.
-
-
Titration:
-
Add 2 drops of Ferroin indicator (solution turns pale blue/green).
-
Titrate with 0.1 N FAS.
-
Endpoint: Sharp color change from Blue-Green (Ce⁴⁺) to Orange-Red (Fe²⁺ complex).
-
-
Calculation:
-
Where
is volume of titrant (mL), is normality, and 632.55 is the molar mass.
-
Protocol B: Trace Impurity Analysis via ICP-OES
Objective: Quantify Iron and other Rare Earth impurities.
Step-by-Step Methodology:
-
Digestion:
-
Weigh 0.5 g of sample.
-
Digest in 5 mL
(Trace Metal Grade) + 1 mL to ensure full solubility and matrix matching. -
Dilute to 50 mL with 18 MΩ deionized water.
-
-
Wavelength Selection (Critical):
-
Cerium (Matrix): 413.764 nm (Monitor for saturation).
-
Iron (Impurity): 238.204 nm (Avoids Ce spectral overlap).
-
Phosphate: 213.618 nm.
-
-
Analysis:
-
Use a High-Solids nebulizer if Total Dissolved Solids (TDS) > 2%.
-
Calibrate using a matrix-matched standard (add pure Ce base to standards if available) to suppress ionization interference.
-
Visualizing the Assay Logic
The following diagram illustrates the decision logic and workflow for validating a batch of Cerium Ammonium Sulfate.
Caption: Workflow logic distinguishing between functional oxidative assay (Titration) and elemental impurity profiling (ICP-OES).
References
-
ACS Committee on Analytical Reagents. (2017). Ceric Ammonium Sulfate Dihydrate: Assay and Impurity Specifications. ACS Reagent Chemicals.[3] [Link]
-
Rao, V. P., et al. (1960). Titration of cerium(IV) sulphate with sodium oxalate at room temperature using ferroin as internal indicator. Fresenius' Zeitschrift für analytische Chemie.[4] [Link]
-
Mettler Toledo. (n.d.). Titer Determination of Ce(SO4)2 0.1 mol/L Application Note M015. [Link]
Sources
- 1. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ammonium cerium(IV) sulfate dihydrate for analysis EMSURE ACS 10378-47-9 [sigmaaldrich.com]
- 4. semanticscholar.org [semanticscholar.org]
Strategic Oxidant Selection: A Cost-Benefit Analysis of Ceric Ammonium Sulfate (CAS) in Industrial Applications
Executive Summary
In the scale-up of pharmaceutical intermediates, the choice of oxidant often defaults to unit price (
Ceric Ammonium Sulfate (CAS), while carrying a higher upfront raw material cost, frequently delivers superior TCO through three mechanisms: chemoselectivity (reducing impurity profiles), operational safety (non-explosive, stable in acid), and simplified downstream processing (avoiding colloidal metal oxides).
This guide analyzes the technical and economic case for transitioning to CAS, specifically for high-value API (Active Pharmaceutical Ingredient) synthesis.
Part 1: Technical Mechanism & Causality
The Single-Electron Transfer (SET) Advantage
Unlike permanganate or chromate reagents, which often transfer oxygen atoms directly and can cleave carbon-carbon bonds indiscriminately, CAS operates via a Single-Electron Transfer (SET) mechanism.
-
Mechanism: The Cerium(IV) ion accepts a single electron to become Cerium(III). This allows for the precise generation of radical cations, enabling controlled oxidation of alcohols to aldehydes without over-oxidation to carboxylic acids—a common failure mode with
. -
Stability: CAS is stable in high concentrations of sulfuric acid. Unlike
, it does not decompose in the presence of chloride ions (generating toxic chlorine gas), making it compatible with HCl-acidified reaction matrices.
Visualization: The SET Oxidation Pathway
The following diagram illustrates the selective oxidation pathway of a benzyl alcohol derivative using CAS, highlighting the radical cation intermediate that prevents over-oxidation.
Caption: CAS facilitates a stepwise electron abstraction, avoiding the formation of high-energy manganate esters associated with over-oxidation.
Part 2: Comparative Analysis (The "Alternatives")
This section compares CAS against industry-standard alternatives.
| Feature | Ceric Ammonium Sulfate (CAS) | Potassium Permanganate ( | Chromium(VI) (Jones Reagent) |
| Selectivity | High: Stops at aldehyde/ketone. | Low: Often over-oxidizes to acid.[1] | High: Good selectivity but toxic. |
| Reaction Medium | Acidic ( | Basic/Acidic. Unstable in acid. | Acidic. |
| Workup/Filtration | Excellent: Ce(III) is water-soluble.[3] No sludge. | Poor: Forms colloidal | Moderate: Cr salts can be sticky/toxic. |
| Toxicity/Safety | Low toxicity. Non-explosive. | Explosive with organics. | Carcinogenic (Cr6+). High disposal cost. |
| Unit Cost | High ( | Low ($) | Medium ( |
| E-Factor (Waste) | Moderate (High MW). | High (Sludge formation). | Very High (Toxic waste protocols). |
Key Insight: While
Part 3: Experimental Protocol
Scenario: Selective oxidation of p-methoxybenzyl alcohol to p-methoxybenzaldehyde. Objective: Achieve >90% yield with <1% over-oxidation to benzoic acid.
Protocol Steps
-
Preparation of Oxidant:
-
Dissolve 2.2 equivalents of Ceric Ammonium Sulfate in 1.0 M sulfuric acid.
-
Why: CAS hydrolyzes in neutral water to form insoluble hydroxides. The acid keeps the Ce(IV) species active and soluble.
-
-
Substrate Addition:
-
Dissolve the alcohol in Acetonitrile (
). -
Why: Acetonitrile is resistant to oxidation by Ce(IV) and provides a homogeneous phase when mixed with the aqueous acid.
-
-
Reaction:
-
Add the CAS solution dropwise to the substrate at 25°C.
-
Monitoring: The solution will transition from Orange-Red (Ce4+) to Colorless (Ce3+). The persistence of the orange color indicates the endpoint.
-
-
Quenching & Workup:
-
No filtration required. Dilute with water and extract with Ethyl Acetate.
-
Wash organic layer with brine. Ce(III) salts partition into the aqueous waste stream.
-
-
Validation:
-
Analyze via HPLC. The absence of the carboxylic acid peak confirms the selectivity of the SET mechanism.
-
Part 4: Cost-Benefit Analysis (Financial Modeling)
The following model assumes a 100kg batch production.
| Cost Driver | Traditional Oxidant ( | Strategic Oxidant (CAS) | Impact |
| Raw Material Cost | $500 | $2,800 | CAS is ~5.6x more expensive upfront. |
| Yield | 75% (due to over-oxidation) | 92% | CAS produces 17kg more product. |
| Purification Time | 48 Hours (Filtration of | 12 Hours (Phase Cut) | 75% reduction in labor/plant time. |
| Waste Disposal | $1,200 (Solid Sludge) | $400 (Aqueous Salts) | Liquid waste is cheaper to process than solid heavy metal sludge. |
| Total Cost | High (Hidden Costs) | Optimized | CAS wins on margin. |
The "Hidden" Savings:
If the final API is valued at
Part 5: Decision Matrix & Workflow
Use this logic flow to determine if CAS is the correct reagent for your specific molecule.
Caption: Decision logic prioritizing CAS for scale-up scenarios where selectivity and workup efficiency drive profitability.
References
-
Sigma-Aldrich. Ceric Ammonium Sulfate Dihydrate: Product Specification and Safety Data Sheet. Retrieved from
-
Nair, V., & Deepthi, A. (2007). Cerium(IV) Ammonium Nitrate: A Versatile Single-Electron Oxidant. Chemical Reviews, 107(5), 1862–1891.
-
Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry, 19, 18-43.
-
Tse-Lok, H. (1973). Synthesis of Benzaldehyde via Ceric Ion Oxidation.[4] Journal of Organic Chemistry.[5][6]
-
American Chemical Society. Green Chemistry Principle #2: Atom Economy. ACS Green Chemistry Institute.[7]
Sources
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noblesciencepress.org [noblesciencepress.org]
- 4. CERIC ION OXIDATION OF BENZYL ALCOHOL The ceric | Chegg.com [chegg.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gctlc.org [gctlc.org]
Safety Operating Guide
Cerium(IV) Ammonium Sulfate Dihydrate: Proper Disposal Procedures
Executive Summary: The Dual Nature of Ce(IV)
Cerium(IV) ammonium sulfate dihydrate (CAS: 10378-47-9) is a staple in analytical chemistry (redox titrations) and organic synthesis (oxidative coupling).[1] While often perceived as "mild" compared to chromates or permanganates, its high oxidation potential (
The Critical Safety Directive: The primary risk in disposal is not acute toxicity, but uncontrolled redox reactivity . Mixing Ce(IV) waste with organic solvents (acetone, alcohols) or reducing agents in a central waste stream can trigger exothermic evolution of gases or fire.
This guide defines the segregation and disposal protocols required to maintain a self-validating safety system in your laboratory.
Chemical Hazard Profile
Effective disposal begins with understanding the material's intrinsic properties.[2]
| Property | Specification | Operational Implication |
| Formula | Acidic hydrolysis in water. | |
| Oxidation State | Cerium +4 | Strong Oxidizer. Incompatible with organics. |
| Solubility | Soluble in water/dilute acid | Mobile in drains (Environmental Hazard). |
| Appearance | Orange/Yellow Crystalline Powder | distinct color aids in spill identification. |
| GHS Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) | Requires PPE (Nitrile gloves, eye protection). |
| RCRA Status | Characteristic Waste (D001)* | If classified as an oxidizer by local authority. |
Note on GHS Classification: While some vendors (e.g., Sigma-Aldrich) may classify specific grades as "non-hazardous" under GHS due to hydration/particle size, Best Laboratory Practice (BLP) dictates treating all Ce(IV) waste as an Oxidizer and Irritant to prevent downstream incompatibility incidents [1, 2].
Pre-Disposal Segregation Protocols
Causality: The majority of laboratory waste accidents involving metal salts occur due to improper mixing in "slop jars."
A. The "No-Organics" Rule
Never add Cerium(IV) waste to a container holding organic solvents (acetone, methanol, acetonitrile).
-
Mechanism: Ce(IV) oxidizes alcohols/ketones.
-
Risk: Evolution of heat and potentially toxic byproducts; pressurization of waste caps.
B. Acid Compatibility
Ce(IV) solutions are typically stabilized in dilute sulfuric acid (
-
Protocol: Ensure the waste container is rated for acidic waste (HDPE or glass). Avoid metal containers which will corrode rapidly.
Disposal Workflow Decision Matrix
The following logic flow ensures compliance with EPA regulations and minimizes physical risk.
Figure 1: Decision matrix for Cerium(IV) waste processing. Note the critical branch point at "Contains Organics" to prevent incompatible storage.
Detailed Disposal Procedures
Scenario A: Solid Reagent (Expired or Surplus)
Objective: Prevent environmental leaching and accidental use.
-
Container: Keep in the original manufacturer bottle if possible.
-
Labeling: Mark the bottle clearly with "WASTE - Oxidizer."
-
Secondary Containment: Place the bottle inside a clear polyethylene bag to contain any cap failure or dust.
-
Waste Code: Assign EPA Code D001 (Ignitable/Oxidizer) if your facility classifies bulk oxidizers under this characteristic [3].
Scenario B: Aqueous Liquid Waste (Titration Waste)
Objective: Safe containment of acidic heavy metals.
-
Segregation: Use a dedicated HDPE carboy labeled "Inorganic Acid Waste."
-
Composition: This stream usually contains dilute
, Ce(IV), and Ce(III). -
Quenching (Optional but Recommended): If the solution is bright orange (high Ce(IV) content), you may reduce it to the more stable Ce(III) (colorless) by adding a stoichiometric amount of Ferrous Sulfate (
) or dilute Hydrogen Peroxide ( ).-
Warning:
will generate oxygen gas. Do not cap the vessel until gas evolution ceases.
-
-
pH Adjustment: Do NOT neutralize to pH 7 unless instructed by your facility's safety officer. Neutralization precipitates Cerium Hydroxide/Oxide sludge, which can clog containers and complicate disposal analysis.
Scenario C: Spill Cleanup
Objective: Mechanical removal without triggering reaction.
-
PPE: Nitrile gloves, lab coat, safety goggles.
-
Absorbent: Use an inert absorbent like Vermiculite or Dry Sand .
-
Prohibited: Do not use paper towels or sawdust. The Ce(IV) can dry on the cellulose and ignite spontaneously later.
-
-
Action: Sweep up the solid/absorbent mix. Place in a plastic container or heavy-duty bag.
-
Surface Clean: Wipe the area with water and a mild detergent. These wipes must also be disposed of as hazardous waste.
Regulatory Compliance (RCRA/EPA)
In the United States, Cerium(IV) Ammonium Sulfate is not a "Listed" waste (P or U list), but it is regulated based on Characteristics :
-
Ignitability (D001): As a strong oxidizer, it falls under the definition of a waste that "yields oxygen readily to stimulate the combustion of organic matter" (40 CFR 261.21) [3].
-
Toxicity: While Cerium is not on the TCLP (Toxic Characteristic Leaching Procedure) list like Lead or Cadmium, many local municipalities strictly regulate "Rare Earth Metals" in wastewater. Do not pour down the drain.
References
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: Ammonium cerium(IV) sulfate dihydrate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Ignitability (D001). Retrieved from [Link]
Sources
Personal protective equipment for handling Cerium(IV) ammonium sulfate dihydrate
[1]
Executive Summary
Cerium(IV) ammonium sulfate dihydrate (CAS: 10378-47-9) is a staple reagent in redox titrimetry and organic synthesis (e.g., oxidative coupling). While often perceived as a benign salt due to its stability at room temperature, it possesses latent oxidizing potential that intensifies in acidic environments. This guide moves beyond the standard SDS to provide a field-validated protocol for researchers, focusing on the critical risks of dust inhalation and incompatibility with organic solvents .
Hazard Analysis & Causality
To select the correct PPE, we must understand the mechanism of injury. This compound presents a dual-threat profile:
| Hazard Class | Mechanism of Action | Operational Implication |
| Oxidizer (Cat. 2/3) | The Ce(IV) ion is a strong electron acceptor ( | Segregation: Never dispose of solid residue in general trash or mix with organic solvent waste streams. |
| Irritant (Skin/Eye/Resp) | Hydrolysis of the salt on moist mucous membranes releases acidic byproducts. | Dust Control: Weighing must occur in a draft-free enclosure or fume hood to prevent inhalation. |
| Acute Toxicity | Heavy metal accumulation (Cerium). | Traceability: All waste must be tagged as "Heavy Metal" to prevent downstream environmental contamination. |
Note: While some commercial grades are labeled "Not Hazardous" under GHS due to particle size or hydration variations, the prudent scientist treats all Ce(IV) salts as potent oxidizers and irritants. [1, 2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed for the preparation of acidic stock solutions (e.g., 0.1 N Ceric Sulfate), which is the highest-risk activity.
| Zone | PPE Requirement | Technical Justification |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Fine orange dust can bypass side-shields. Goggles provide a seal against micro-particulates and acidic splashes during solubilization. |
| Dermal (Hand) | Nitrile Gloves (Min. 0.11 mm / 5 mil) | Nitrile offers excellent resistance to ammonium sulfate salts and the sulfuric acid matrix often used in solution prep. Latex is acceptable but less durable against acidic splashes. [3] |
| Respiratory | Fume Hood (Primary) or N95 (Secondary) | Primary: Handle open containers inside a certified fume hood. Secondary: If weighing outside a hood is unavoidable, an N95 respirator is mandatory to prevent mucous membrane irritation. |
| Body | Lab Coat (Cotton/Poly Blend) | Must be buttoned to the neck. Synthetic fibers (100% polyester) should be avoided if working with high concentrations due to static charge accumulation attracting dust. |
Operational Protocol: Solution Preparation
Context: Preparation of 1L of 0.1 N Ceric Sulfate Solution.
Phase A: Pre-Operational Check
-
Static Control: Cerium salts are often fine, static-prone powders. Use an anti-static gun or wipe on the weighing boat if available.
-
Spatula Selection: Use a porcelain or glass spatula. Avoid metal spatulas if the reagent is being used for ultra-sensitive trace metal analysis, though stainless steel is generally safe for standard titrations.
Phase B: Weighing & Solubilization
-
Weighing: Tare the weighing boat before opening the reagent bottle. Transfer solid gently to minimize aerosolization.
-
Transfer: Funnel the solid into a volumetric flask before adding acid.
-
Solubilization (The Critical Step):
-
Add the required volume of Sulfuric Acid (
) slowly. -
Observation: The dissolution is exothermic.
-
Safety Stop: If the flask becomes hot, pause and allow it to cool before adding water. Heat accelerates oxidative reactions if contaminants are present.
-
Phase C: Cleanup
-
Dry Wipe: Wipe the balance area with a dry paper towel first to collect powder.
-
Wet Wipe: Follow with a wet paper towel to solubilize and remove residue.
-
Disposal: Place used paper towels in a dedicated solid waste bin, not the general trash, to avoid mixing oxidizer residue with flammable trash.
Workflow Visualization
The following diagram outlines the logical flow of handling, emphasizing the "Stop/Check" points for safety.
Figure 1: Operational workflow for Cerium(IV) Ammonium Sulfate handling. Note the critical loop at Solubilization/Cooling to manage exothermic risks.
Emergency & Disposal Strategy
Emergency Response
-
Skin Contact: Brush off loose powder before rinsing. Rinse with water for 15 minutes.
-
Spill (Solid): Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop into a container.
-
Spill (Solution): Neutralize with Sodium Bicarbonate (
) or Lime before cleanup. Absorb with an inert material (vermiculite). Do not use sawdust (combustible).
Disposal Protocol
-
Classification: Hazardous Waste (Heavy Metal + Oxidizer).
-
Segregation: Keep separate from organic solvents (Acetone, Methanol) and reducing agents.
-
Labeling: Tag clearly as "Cerium Waste - Oxidizer."
-
Drain Disposal: Strictly Prohibited. Cerium compounds can be toxic to aquatic life and persist in the environment. [2, 4]
References
-
Carl Roth. (2025). Safety Data Sheet: Ammonium cerium(IV) sulphate dihydrate. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: Ammonium cerium (IV) sulfate dihydrate. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Ammonium cerium(IV) sulphate dihydrate.[1][2][3][4][5][6] Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
